molecular formula C7H3ClN4S B134693 (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide CAS No. 51322-80-6

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

カタログ番号: B134693
CAS番号: 51322-80-6
分子量: 210.64 g/mol
InChIキー: BPGDXFFKSUUPBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a useful research compound. Its molecular formula is C7H3ClN4S and its molecular weight is 210.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGDXFFKSUUPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549430
Record name (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51322-80-6
Record name ((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)formonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)FORMONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCM3L5L88M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis Pathway of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Retrosynthetic Logic

(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide (CAS: 51322-80-6), formally recognized as[1], is a critical penultimate intermediate in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist.

From a retrosynthetic perspective, the target cyanamide is derived from 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS: 30536-19-7)[2]. However, the amine group in this precursor exhibits exceptionally poor nucleophilicity. This is caused by two factors:

  • Inductive/Resonance Deactivation: The fused benzothiadiazole ring system is highly electron-deficient.

  • Steric Hindrance: The adjacent ortho-chloro substituent physically blocks incoming electrophiles.

Because direct condensation with weak cyano donors (like cyanamide itself) is thermodynamically unfavorable, industrial and laboratory syntheses rely on highly reactive electrophiles. This guide details the two primary field-proven pathways: Direct Electrophilic Cyanation and Thiourea Desulfurization [3].

Pathway A: Direct Electrophilic Cyanation

Mechanistic Causality

To overcome the poor nucleophilicity of the starting amine, this pathway utilizes Cyanogen Bromide (BrCN) , a highly reactive electrophilic cyanide source. The amine nitrogen attacks the electrophilic cyano carbon, displacing the bromide ion. Because this reaction generates hydrobromic acid (HBr) as a byproduct, an acid scavenger (such as sodium acetate or triethylamine) is strictly required. Without the base, the HBr would protonate the unreacted starting amine, rendering it completely non-nucleophilic and halting the reaction prematurely[4].

Self-Validating Protocol
  • Preparation: Charge a clean, dry reactor with 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq)[2] and anhydrous ethanol (solvent).

  • Base Addition: Add sodium acetate (1.5 eq) to the suspension to act as the HBr scavenger.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath to control the exothermic cyanation and prevent the degradation of BrCN.

  • Cyanation: Add cyanogen bromide (1.2 eq) dropwise over 30 minutes. (Caution: BrCN is highly toxic; perform strictly under a fume hood).

  • Validation & Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. The system is self-validating via Thin Layer Chromatography (TLC); the reaction is complete when the distinct UV-active spot of the starting amine completely disappears.

  • Workup: Quench the reaction by slowly pouring the mixture into ice-cold distilled water. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide[4].

PathwayA A 4-Amino-5-chloro- 2,1,3-benzothiadiazole D (5-Chloro-2,1,3-benzothiadiazol- 4-yl)cyanamide A->D Nucleophilic Attack B Cyanogen Bromide (BrCN) B->D C Base (NaOAc/TEA) Solvent (EtOH/DMF) C->D HBr Neutralization

Workflow of Direct Electrophilic Cyanation using Cyanogen Bromide.

Pathway B: Thiourea Formation and Desulfurization

Mechanistic Causality

Pathway B bypasses the use of highly toxic BrCN by utilizing a two-stage approach. First, the amine is reacted with benzoyl isothiocyanate . Isothiocyanates activated by an acyl group are vastly more electrophilic than standard alkyl/aryl isothiocyanates, easily overcoming the amine's poor nucleophilicity. Following base hydrolysis to remove the benzoyl group, the resulting intermediate is N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea (CAS: 51323-05-8)[5].

In the second stage, the thiourea undergoes desulfurization. By introducing a heavy metal oxide like Lead(II) oxide (PbO) in an alkaline environment, the sulfur atom is stripped away to form highly insoluble lead sulfide (PbS). The thermodynamic sink of PbS precipitation drives the elimination of H₂S, forcing the thiourea to collapse into the desired cyanamide[3].

Self-Validating Protocol
  • Thiourea Formation: Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq) in acetone. Add benzoyl isothiocyanate (1.1 eq) and reflux for 3 hours.

  • Hydrolysis: Evaporate the acetone, add 10% aqueous NaOH, and heat to 80 °C for 2 hours to cleave the benzoyl group. Cool and acidify to precipitate the mono-thiourea intermediate[5].

  • Desulfurization Setup: Suspend the isolated thiourea in a 1:1 mixture of ethanol and 2M NaOH.

  • Metal Oxide Addition: Add PbO (1.5 eq) to the suspension and heat to 60 °C.

  • Visual Validation: The reaction provides immediate visual feedback. The yellow/white suspension will rapidly turn jet black as PbS precipitates, confirming successful desulfurization.

  • Workup: Once the blackening ceases (approx. 2 hours), filter the hot mixture through a pad of Celite to remove the toxic PbS waste.

  • Isolation: Acidify the clear filtrate to pH 4-5 using glacial acetic acid to precipitate the final cyanamide product[1].

PathwayB A 4-Amino-5-chloro- 2,1,3-benzothiadiazole C Benzoyl Thiourea Intermediate A->C Addition B Benzoyl Isothiocyanate (PhCONCS) B->C D N-(5-Chloro-2,1,3-benzothiadiazol- 4-yl)thiourea C->D Base Hydrolysis (-PhCOOH) E (5-Chloro-2,1,3-benzothiadiazol- 4-yl)cyanamide D->E Desulfurization (PbO or HgO, Base)

Workflow of Thiourea Formation and subsequent PbO-mediated Desulfurization.

Quantitative Data & Comparative Analysis

The choice between Pathway A and Pathway B depends heavily on the facility's safety infrastructure and scale.

ParameterPathway A: Direct CyanationPathway B: Thiourea Desulfurization
Overall Yield 65% – 75%75% – 85%
Step Count 1 Step3 Steps
Reagent Toxicity High (Cyanogen Bromide is volatile/toxic)Moderate (PbO requires heavy metal disposal)
Scalability Limited by BrCN handling constraintsHigh (Standard pilot-plant friendly)
Visual Validation None (Relies entirely on TLC/HPLC)Excellent (Black PbS precipitate formation)

Downstream Application: Tizanidine Synthesis

The synthesized (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide is immediately utilized in the final API construction[5]. By reacting the cyanamide with ethylenediamine at elevated temperatures (typically in a high-boiling solvent or neat), a cyclocondensation reaction occurs. The diamine attacks the electrophilic nitrile carbon, followed by the expulsion of ammonia (NH₃), seamlessly forming the characteristic imidazoline ring of Tizanidine.

Tizanidine A Cyanamide Intermediate C Tizanidine (Imidazoline Ring) A->C Cyclocondensation (High Temp) B Ethylenediamine (NH2CH2CH2NH2) B->C

Cyclocondensation of the cyanamide intermediate to form Tizanidine.

References

  • [2] Title: Tizanidine Hydrochloride-impurities. Source: Pharmaffiliates. URL:[Link]

  • [5] Title: Tizanidine Archives. Source: DR JCR BIO. URL:[Link]

  • [3] Title: Organic Chemistry of Drug Synthesis. Volume 7. Source: f-static.com (Wiley). URL: [Link]

Sources

Physicochemical properties of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and its Derivatives

A Foreword on the Subject Compound

Initial research into the specific molecule, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, reveals a notable scarcity of dedicated studies and publicly available data regarding its physicochemical properties. This often occurs with novel or proprietary compounds in the early stages of discovery. However, the core chemical scaffold, 5-chloro-2,1,3-benzothiadiazole, is a well-established pharmacophore present in several clinically significant molecules.

To provide a scientifically robust and valuable guide for researchers, scientists, and drug development professionals, this document will focus on a well-characterized and structurally related analogue: Tizanidine . The systematic name for Tizanidine is 5-Chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole. By examining the comprehensive physicochemical data available for Tizanidine, we can establish a foundational understanding and predictive framework applicable to other derivatives of the 5-chloro-2,1,3-benzothiadiazole scaffold.

This guide will delve into the critical physicochemical parameters of Tizanidine, detailing the experimental methodologies for their determination, the rationale behind these techniques, and the implications of these properties in a drug development context.

Molecular Structure and its Implications

The foundational structure of Tizanidine features the 5-chloro-2,1,3-benzothiadiazole ring system linked to a 2-aminoimidazoline group. This arrangement of atoms and functional groups dictates the molecule's electronic distribution, polarity, and potential for intermolecular interactions, which in turn govern its physicochemical behavior.

  • The Benzothiadiazole Core : This heterocyclic system is electron-deficient, contributing to potential π-stacking interactions and acting as a hydrogen bond acceptor.

  • The Chloro Group : The electron-withdrawing nature of the chlorine atom at the 5-position influences the acidity of the molecule and its overall lipophilicity.

  • The Aminoimidazoline Group : This moiety is basic and contains both hydrogen bond donors and acceptors, playing a crucial role in the molecule's pKa and aqueous solubility.

Acid-Base Properties (pKa)

The determination of a compound's acid dissociation constant (pKa) is fundamental in drug development, as it influences solubility, absorption, distribution, and receptor binding. For a molecule like Tizanidine with multiple ionizable centers, understanding its pKa values is critical.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution : A precise amount of Tizanidine hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol, to ensure complete dissolution.

  • Titration with a Standardized Titrant : The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide, of known concentration.

  • Potential Measurement : The potential of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis : The equivalence points are determined from the titration curve (pH vs. volume of titrant). The pKa values are then calculated from the pH at the half-equivalence points.

Causality Behind Experimental Choices:

  • The use of a co-solvent is necessary for compounds with limited aqueous solubility, ensuring that the molecule remains in solution throughout the pH range of the titration.

  • Potentiometric titration is chosen for its precision and ability to determine multiple pKa values in a single experiment.

Tizanidine pKa Data
pKa ValueAssignment
pKa1Imidazoline ring nitrogen
pKa2Benzothiadiazole ring system

Note: Specific pKa values for Tizanidine are often proprietary or found in detailed pharmaceutical literature. The table illustrates the expected ionizable groups.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for LogP determination.

Step-by-Step Methodology:

  • System Preparation : A two-phase system of n-octanol (representing a lipid environment) and a buffered aqueous solution is prepared and mutually saturated.

  • Compound Partitioning : A known amount of Tizanidine is added to the two-phase system.

  • Equilibration : The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis : The two phases are separated, and the concentration of Tizanidine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Trustworthiness of the Protocol:

This method is self-validating as the total amount of the compound recovered from both phases should equal the initial amount added, ensuring mass balance.

Illustrative Workflow for LogP Determination

LogP_Workflow cluster_prep System Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare n-octanol saturate Mutually saturate phases prep1->saturate prep2 Prepare buffered aqueous phase prep2->saturate add_compound Add Tizanidine saturate->add_compound Equilibrated System shake Shake to equilibrate add_compound->shake separate Separate phases shake->separate analyze_oct Analyze octanol phase (HPLC/UV) separate->analyze_oct analyze_aq Analyze aqueous phase (HPLC/UV) separate->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate result Final LogP calculate->result LogP Value

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that significantly impacts a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is essential.

Experimental Protocol: Thermodynamic Solubility Measurement

This method determines the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Sample Preparation : An excess amount of solid Tizanidine is added to a series of vials containing aqueous buffers at different pH values.

  • Equilibration : The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The saturated solution is separated from the excess solid by centrifugation or filtration.

  • Concentration Analysis : The concentration of Tizanidine in the clear supernatant or filtrate is determined by a validated analytical method like HPLC.

Authoritative Grounding:

This protocol aligns with the principles outlined in regulatory guidelines for drug development, ensuring the generation of reliable and relevant solubility data.

Relationship between pH and Solubility for an Ionizable Compound

pH_Solubility p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 xaxis xaxis_end xaxis->xaxis_end   pH yaxis yaxis_end yaxis->yaxis_end Solubility (LogS)    low_sol Low Solubility (Neutral Species) high_sol High Solubility (Ionized Species) pka_point pKa

Caption: Illustrative pH-solubility profile for a basic compound like Tizanidine.

Chemical Stability

Assessing the chemical stability of a drug candidate is crucial to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies are conducted under various environmental conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish degradation pathways.

Step-by-Step Methodology:

  • Stress Conditions : Solutions of Tizanidine are subjected to a range of stress conditions, including:

    • Acidic Hydrolysis : e.g., 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis : e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation : e.g., 3% H₂O₂ at room temperature.

    • Photostability : Exposure to light according to ICH Q1B guidelines.

    • Thermal Stress : Heating the solid drug substance.

  • Time-Point Sampling : Samples are withdrawn at various time points.

  • Analysis : The samples are analyzed using a stability-indicating HPLC method that can separate the parent drug from its degradation products.

  • Peak Identification : Mass spectrometry (LC-MS) is often used to identify the structure of the degradation products.

Summary of Physicochemical Properties for Tizanidine
PropertyTypical Value/RangeImplication in Drug Development
pKa Biphasic (basic)Influences solubility and absorption in the GI tract.
LogP (octanol/water) ~1.5 - 2.5Indicates good membrane permeability.
Aqueous Solubility pH-dependentHigher solubility at lower pH (e.g., in the stomach).
Chemical Stability Generally stableRequires protection from strong oxidative conditions.

Note: The values presented are illustrative and represent typical ranges for a drug-like molecule with this scaffold.

References

Due to the initial scarcity of data on the exact topic requested, the following references pertain to general principles of physicochemical property determination and information on the well-characterized analogue, Tizanidine. This approach ensures the scientific integrity and utility of the guide.

  • Title: Tizanidine - DrugBank Source: DrugBank Online URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Physicochemical and biopharmaceutical properties of drugs Source: Aulton's Pharmaceutics: The Design and Manufacture of Medicines URL: (A comprehensive textbook, specific URL not available for the entire book, but widely accessible)
  • Title: High-throughput measurement of pKa values Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Shake-Flask Method for Octanol-Water Partition Coefficient Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

An In-depth Technical Guide to (5-Chloro-2,1,3-benzothiadiazole-4-yl)-cyanamide (CAS 51322-80-6)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, identified by its CAS Registry Number 51322-80-6, is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1] While not an active pharmaceutical ingredient (API) itself, it holds a critical position as a key intermediate and a designated pharmacopeial impurity in the synthesis of Tizanidine.[2][3][4] Tizanidine is a clinically important α₂-adrenergic agonist used as a muscle relaxant for treating spasticity.[5][6][7]

This guide provides a comprehensive technical overview of this cyanamide derivative, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, detailed spectroscopic characterization, chemical reactivity, and its crucial role in the manufacturing of Tizanidine. Understanding the properties and synthesis of this compound, also known as Tizanidine EP Impurity G, is essential for process optimization, impurity profiling, and ensuring the quality and safety of the final drug product.[2][8][9]

Physicochemical and Structural Properties

The molecule features a fused 2,1,3-benzothiadiazole ring system, which is substituted with a chlorine atom and a cyanamide group (-NHC≡N). This unique combination of functional groups dictates its chemical behavior and spectroscopic signature.

PropertyValueReference(s)
IUPAC Name (5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide[1]
Synonyms N-(5-Chlorobenzo[c][3][5][10]thiadiazol-4-yl)cyanamide, Tizanidine EP Impurity G[2][4][11]
CAS Number 51322-80-6[2][12]
Molecular Formula C₇H₃ClN₄S[8][12][13]
Molecular Weight 210.64 g/mol [11][14]
Appearance Likely a solid, based on its precursor and related compounds.
InChI Key BPGDXFFKSUUPBE-UHFFFAOYSA-N[1]
SMILES C1=CC2=NSN=C2C(=C1Cl)NC#N[1]

Synthesis and Manufacturing Context

The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is intrinsically linked to the manufacturing pathway of Tizanidine. The process begins with a common precursor, 4-Amino-5-chloro-2,1,3-benzothiadiazole.

Part 1: Synthesis of Precursor 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)

The foundational starting material, known as Tizanidine Related Compound A, is typically prepared via the reduction of its corresponding nitro-derivative.[15][16]

Protocol: Reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole

  • Suspension: Suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

  • Reduction: Add iron powder to the suspension. Heat the mixture to reflux.

  • Initiation: Add hydrochloric acid dropwise to initiate and sustain the reduction of the nitro group to an amine. The iron/HCl system is a classic and cost-effective method for this transformation.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all the starting material has been consumed.

  • Workup: Upon completion, filter the hot reaction mixture to remove iron and iron salts.

  • Crystallization: Allow the filtrate to cool, which will cause the product, 4-Amino-5-chloro-2,1,3-benzothiadiazole, to crystallize.

  • Isolation: Collect the yellow crystalline product by filtration, wash with cold water to remove residual salts, and dry under a vacuum.[15]

Part 2: Conversion to (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

The conversion of the primary amine precursor to the target cyanamide is a standard organic transformation, most commonly achieved using cyanogen bromide (BrCN).

Protocol: Cyanamidation of 4-Amino-5-chloro-2,1,3-benzothiadiazole

  • Dissolution: Dissolve the precursor, 4-Amino-5-chloro-2,1,3-benzothiadiazole, in a suitable aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate.

  • Base Addition: Add a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to the solution. This is crucial to neutralize the HBr that is formed during the reaction, preventing protonation of the starting amine.

  • Cyanation: Cool the mixture in an ice bath and slowly add a solution of cyanogen bromide in the same solvent. The nucleophilic amino group attacks the electrophilic carbon of BrCN, leading to the displacement of the bromide ion.

  • Reaction: Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor for completion via TLC.

  • Quenching & Extraction: Once complete, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_final_product API Synthesis Nitro 5-Chloro-4-nitro- 2,1,3-benzothiadiazole Amine 4-Amino-5-chloro- 2,1,3-benzothiadiazole (CAS 30536-19-7) Nitro->Amine Fe / HCl Ethanol/Water Cyanamide (5-Chloro-2,1,3-benzothiadiazol-4-yl)- cyanamide (CAS 51322-80-6) Amine->Cyanamide Cyanogen Bromide (BrCN) Base, Solvent Tizanidine Tizanidine Cyanamide->Tizanidine Ethylenediamine

Caption: Synthetic pathway from the nitro-precursor to the target cyanamide and its subsequent conversion to Tizanidine.

Spectroscopic Characterization

Accurate characterization is vital for confirming the structure and purity of this intermediate. Commercial suppliers provide a Certificate of Analysis (CoA) that typically includes data from ¹H-NMR, Mass Spectrometry, HPLC, and IR spectroscopy.[2]

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The proton NMR spectrum is expected to be simple, reflecting the aromatic protons and the single N-H proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic CH~7.5 - 8.0Doublet1HProton on the benzothiadiazole ring
Aromatic CH~7.0 - 7.5Doublet1HProton on the benzothiadiazole ring
Amine NHBroad, variableSinglet1HProton of the cyanamide group

Note: Predicted shifts are based on general principles and related structures. The exact values depend on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Under Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion.

IonExpected m/zNotes
[M+H]⁺211.0The base peak should correspond to the protonated molecule.
Isotope Pattern~3:1 ratio for [M+H]⁺ and [M+2+H]⁺The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides definitive evidence of its presence.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmine (of the cyanamide)
2260 - 2220 C≡N Stretch Nitrile (of the cyanamide)
1620 - 1550C=C StretchAromatic Ring
1350 - 1300C-N StretchAryl-Amine
850 - 750C-Cl StretchAryl-Chloride

The strong, sharp absorption band for the nitrile (C≡N) stretch is the most diagnostic peak in the IR spectrum for this compound.

Reactivity and Role as a Tizanidine Precursor

The cyanamide functional group is a versatile synthon in organic chemistry. Its primary role in this context is as an electrophilic precursor to a guanidine moiety. The terminal nitrogen of the cyanamide group activates the central carbon, making it susceptible to nucleophilic attack.

In the synthesis of Tizanidine, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide reacts with ethylenediamine. One amino group of the ethylenediamine attacks the cyanamide carbon, initiating a sequence of steps that culminates in the formation of the 2-amino-imidazoline ring system characteristic of Tizanidine.

Reaction_Mechanism reactant1 (5-Chloro-2,1,3-benzothiadiazol-4-yl)- cyanamide product Tizanidine reactant1->product Nucleophilic attack & cyclization reactant2 Ethylenediamine (H₂N-CH₂-CH₂-NH₂) reactant2->product

Caption: Conversion of the cyanamide intermediate to the Tizanidine core structure via reaction with ethylenediamine.

Conclusion

(5-Chloro-2,1,3-benzothiadiazole-4-yl)-cyanamide (CAS 51322-80-6) is a compound whose significance is defined by its role as a direct precursor and process-related impurity in the synthesis of the widely used muscle relaxant, Tizanidine. A thorough understanding of its synthesis from 4-Amino-5-chloro-2,1,3-benzothiadiazole and its detailed characterization via modern spectroscopic techniques (NMR, MS, IR) is paramount for pharmaceutical process control and quality assurance. The data and protocols presented in this guide serve as a foundational resource for scientists and developers working with this pivotal molecule, enabling robust synthesis and effective impurity management.

References

  • Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative.
  • SynThink. (n.d.). Tizanidine EP Impurity G | CAS : 51322-80-6. Retrieved from [Link]

  • SynThink. (n.d.). Tizanidine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 51322-80-6 | Product Name : Tizanidine Hydrochloride Impurity - G. Retrieved from [Link]

  • Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • SynZeal. (n.d.). Tizanidine Impurities. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Retrieved from [Link]

  • Jamson. (n.d.). Tizanidine EP Impurity G ; (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | 51322-80-6. Retrieved from [Link]

  • precisionFDA. (n.d.). (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. Retrieved from [Link]

  • Pharmacompass. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • ResearchGate. (2023). Preparations methods of tizanidine (API) and related compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PharmaCompass. (n.d.). Tizanidine related compound A [USP]. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Identification and characterization of potential impurities of tizanidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride. Retrieved from [Link]

  • PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chemcd. (n.d.). 51322-80-6 | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)-CYANAMIDE. Retrieved from [Link]

Sources

Spectral Analysis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide: A Predictive and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS No. 51322-80-6) is a pivotal chemical intermediate, notably in the synthesis of the muscle relaxant Tizanidine.[1] Despite its significance, a comprehensive, publicly available spectral dataset for this compound is conspicuously absent. This guide provides an in-depth, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By leveraging established spectroscopic principles and drawing comparisons with structurally analogous compounds, this document serves as a robust framework for researchers to confirm the synthesis and purity of this target molecule. It is designed to bridge the gap between synthesis and confirmation, offering a reliable roadmap for the spectral identification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Molecular Structure and Spectroscopic Implications

The unique arrangement of functional groups in (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide dictates its spectral behavior. The core is an electron-deficient 2,1,3-benzothiadiazole ring system, which significantly influences the electronic environment of the aromatic protons and carbons. The presence of a chloro-substituent and a cyanamide group further modifies the spectral landscape through their respective inductive and mesomeric effects.

A thorough understanding of this structure is paramount for accurate spectral interpretation. The numbering convention used throughout this guide for NMR assignments is presented below.

Caption: Molecular structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the anticipated ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts; DMSO-d₆ is often suitable for heterocyclic compounds.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a standard pulse program, typically over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0-200 ppm. An adequate number of scans is necessary to achieve a good signal-to-noise ratio for quaternary carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be simple and highly informative. It should feature two doublets corresponding to the two vicinal protons on the benzene ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-77.8 - 8.0Doublet (d)8.0 - 9.0This proton is ortho to the electron-withdrawing benzothiadiazole ring, leading to significant deshielding. Its chemical shift is based on similar benzothiadiazole systems.[2]
H-67.6 - 7.8Doublet (d)8.0 - 9.0This proton is ortho to the chlorine atom and is expected to be slightly upfield compared to H-7.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be crucial for confirming the carbon skeleton and the presence of the cyanamide group.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C7a, C3a150 - 155These carbons are part of the thiadiazole ring and are bonded to nitrogen, resulting in a downfield shift. Their exact assignment may require 2D NMR techniques.
C4145 - 150This carbon is attached to the cyanamide nitrogen and is part of the aromatic system, leading to a downfield shift.
C6130 - 135Aromatic CH carbon.
C5128 - 133This carbon is directly attached to chlorine, and its chemical shift is influenced by the halogen's inductive effect.
C7120 - 125Aromatic CH carbon.
C≡N (Cyanamide)115 - 120The chemical shift for the carbon in a nitrile or cyanamide group typically appears in this region.

Note: The predicted chemical shifts are based on data from related structures such as 4-amino-5-chloro-2,1,3-benzothiadiazole and other benzazoles.[3][4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent method for the rapid identification of key functional groups.

Experimental Protocol: IR
  • Sample Preparation: For solid samples, either prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is expected to be dominated by a strong, sharp absorption from the cyanamide group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
2220 - 2260C≡N stretch (Nitrile)Strong, SharpThis is a highly characteristic absorption for nitrile and cyanamide functionalities and is a key diagnostic peak.
3050 - 3100Aromatic C-H stretchMedium to WeakTypical for C-H stretching vibrations in aromatic rings.
1550 - 1600Aromatic C=C stretchMediumThese bands arise from the skeletal vibrations of the benzene ring.
1450 - 1500Aromatic C=C stretchMediumFurther confirmation of the aromatic system.
1000 - 1100C-Cl stretchMedium to StrongThe position can vary, but this region is characteristic for aryl chlorides.

Note: The vibrational frequencies of the benzothiadiazole ring itself are complex and will appear in the fingerprint region (<1500 cm⁻¹). Comparison with the spectrum of the starting material, 4-amino-5-chloro-2,1,3-benzothiadiazole, would be highly beneficial.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: MS
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule and would likely yield a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) would provide more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₇H₃ClN₄S, with a monoisotopic mass of approximately 210.65 amu.[6]

  • Molecular Ion Peak: A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Expect to see two peaks:

    • M⁺: at m/z ≈ 210 (for ³⁵Cl)

    • [M+2]⁺: at m/z ≈ 212 (for ³⁷Cl)

    • The intensity ratio of these peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Plausible Fragmentation Pathway:

parent [M]⁺˙ m/z ≈ 210/212 frag1 [M - CN₂]⁺˙ m/z ≈ 168/170 parent->frag1 - CN₂ frag2 [M - Cl]⁺ m/z ≈ 175 parent->frag2 - Cl frag3 [M - HCN₂]⁺ m/z ≈ 167/169 parent->frag3 - HCN₂

Caption: A simplified, plausible fragmentation pathway for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Predicted m/z Proposed Fragment Notes
210 / 212[C₇H₃ClN₄S]⁺ (Molecular Ion)The base peak in an EI spectrum, or the [M+H]⁺ at 211/213 in an ESI spectrum. The 3:1 isotopic pattern is the key identifier.
175[C₇H₃N₄S]⁺Loss of a chlorine radical.
168 / 170[C₇H₃ClN₂S]⁺Loss of the cyanamide group (as CN₂).

Integrated Approach to Structural Confirmation

The true power of these analytical techniques is realized when they are used in combination. A researcher aiming to confirm the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide should follow an integrated workflow.

cluster_0 Experimental Analysis cluster_1 Data Interpretation synthesis Synthesized Product ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms ir_check Check for C≡N stretch (~2240 cm⁻¹) ir->ir_check nmr_check Confirm two aromatic doublets and 7 carbon signals nmr->nmr_check ms_check Check for M⁺ at m/z 210/212 (3:1 ratio) ms->ms_check final Structure Confirmed ir_check->final ms_check->final nmr_check->final

Sources

Structural Chemistry and Crystallographic Profiling of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) development, one of the most critical phases of process chemistry is the rigorous characterization of synthetic intermediates and pharmacopeial impurities. (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS: 51322-80-6), formally designated in regulatory monographs as Tizanidine EP Impurity G[1], is a quintessential example. This compound is not merely a byproduct; it is the pivotal pre-cyclization intermediate in the synthesis of Tizanidine, a widely prescribed α2​ -adrenergic agonist used as a centrally acting muscle relaxant[2].

Understanding the crystal structure and solid-state behavior of this cyanamide intermediate is paramount. Variations in its polymorphic form or incomplete desulfurization during its synthesis can lead to downstream cyclization failures or the carryover of genotoxic impurities into the final drug product[3]. This whitepaper provides an in-depth technical guide to its structural chemistry, mechanistic synthesis, and crystallographic isolation protocols.

Molecular Architecture and Crystallographic Features

The molecular architecture of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is defined by a highly conjugated, electron-deficient core that dictates its solid-state packing.

  • The Benzothiadiazole Core : The 2,1,3-benzothiadiazole ring system is strictly planar. The heavy heteroatoms (sulfur and nitrogen) in the fused five-membered ring create a strong dipole moment, which drives the molecule's highly ordered packing arrangement in the crystal lattice.

  • Steric and Electronic Effects of the C5-Chlorine : The chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This polarization increases the acidity of the adjacent cyanamide proton at the C4 position, making it highly reactive for subsequent cyclization steps.

  • Cyanamide Moiety (-NH-C≡N) : The cyanamide group is the reactive warhead for the subsequent cyclization with ethylenediamine[4]. In the solid state, this group participates in extensive intermolecular hydrogen bonding. The N-H acts as a potent hydrogen bond donor, while the terminal nitrile nitrogen (C≡N) and the thiadiazole nitrogens act as acceptors. This results in a highly ordered, one-dimensional hydrogen-bonded polymeric chain within the crystal lattice, further stabilized by π−π stacking of the planar aromatic rings.

Synthetic Pathway & Mechanistic Causality

The synthesis of the cyanamide intermediate must be tightly controlled to prevent the formation of unreactive side products. The protocol relies on the desulfurization of a thiourea precursor.

Mechanistic Causality: Why use Lead Acetate (Pb(OAc)₂)? In the standard industrial protocol, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea is suspended in water and treated with boiling solutions of potassium hydroxide (KOH) and lead acetate[2]. The choice of Pb(OAc)₂ is not arbitrary. Lead is a highly thiophilic metal. Under strongly basic conditions, the thiourea sulfur atom coordinates to the lead cation. The base deprotonates the thiourea nitrogens, driving a rapid elimination reaction that expels lead sulfide (PbS). The precipitation of black, highly insoluble PbS acts as a thermodynamic sink, irreversibly driving the equilibrium toward the formation of the cyanamide[2].

Self-Validating System: This reaction is intrinsically self-validating. The rapid formation of the black PbS precipitate provides immediate, visual confirmation of successful desulfurization, ensuring the chemist that the highly stable C=S bond has been successfully cleaved.

SynthPathway N1 4-Amino-5-chloro- 2,1,3-benzothiadiazole N2 N-(5-Chloro-2,1,3- benzothiadiazol-4-yl)thiourea N1->N2 Benzoyl isothiocyanate then Hydrolysis N3 (5-Chloro-2,1,3-benzothiadiazol- 4-yl)-cyanamide N2->N3 Pb(OAc)2, KOH (Desulfurization) N4 Tizanidine API N3->N4 Ethylenediamine (Cyclization)

Fig 1: Synthetic pathway of Tizanidine highlighting the cyanamide intermediate.

Crystallization and Isolation Protocol

To obtain single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD), rapid precipitation must be avoided. We employ a vapor diffusion (anti-solvent) crystallization method.

Self-Validating System: This protocol is self-validating because the rate of crystal growth is physically constrained by the vapor pressure differential between the two solvents. It is impossible for the system to crash out as an amorphous powder as long as the temperature remains constant, guaranteeing high-fidelity crystal lattices.

Step-by-Step Protocol :

  • Dissolution : Dissolve 50 mg of highly pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in 2 mL of ethyl acetate (EtOAc) in a 5 mL inner glass vial.

    • Causality: EtOAc provides sufficient polarity to disrupt the strong intermolecular hydrogen bonds of the cyanamide group, ensuring complete dissolution without degrading the molecule.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: This removes any microscopic particulate matter (such as residual PbS or dust) that could act as heterogeneous nucleation sites and cause premature, disordered crystallization.

  • Chamber Setup : Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (the anti-solvent). Seal the outer vial tightly.

  • Controlled Diffusion : Store the setup undisturbed at a constant 20°C for 48-72 hours.

    • Causality: Hexane has a higher vapor pressure than EtOAc. Over time, hexane vapor diffuses into the inner vial, slowly lowering the dielectric constant of the solvent mixture. This gradual reduction in solubility induces supersaturation at a highly controlled rate, promoting the growth of large, defect-free single crystals.

  • Harvesting : Once distinct, needle-like or blocky crystals are observed, harvest them immediately and immerse them in paratone oil to prevent solvent loss and lattice degradation prior to mounting on the diffractometer.

XRDWorkflow S1 Crude Cyanamide S2 Dissolution (EtOAc) S1->S2 S3 Vapor Diffusion (Hexane) S2->S3 Anti-solvent interaction S4 Crystal Harvesting S3->S4 Nucleation S5 SC-XRD Analysis S4->S5 Mounting

Fig 2: Self-validating vapor diffusion crystallization and SC-XRD workflow.

Analytical and Spectroscopic Characterization

Prior to SC-XRD, the bulk purity of the synthesized cyanamide must be verified. The following table summarizes the key analytical metrics used to validate the structural identity of Tizanidine EP Impurity G[1][5].

ParameterExpected Value / CharacteristicAnalytical Purpose & Causality
Molecular Formula C₇H₃ClN₄SConfirms elemental composition[5].
Molecular Weight 210.64 g/mol Baseline for mass spectrometry calibration[1].
FT-IR (ATR) ~2220 cm⁻¹ (C≡N stretch), ~3250 cm⁻¹ (N-H stretch)The sharp band at 2220 cm⁻¹ is the definitive diagnostic marker for the cyanamide group, distinguishing it from the thiourea precursor.
¹H-NMR (DMSO-d₆) δ ~7.8-8.1 ppm (2H, Ar-H), broad singlet (1H, NH)Verifies the integrity of the 5-chloro-benzothiadiazole core. The broad singlet confirms the presence of the exchangeable cyanamide proton.
ESI-MS (Negative Mode) m/z 209.0 [M-H]⁻The acidic nature of the cyanamide N-H makes negative-mode ESI highly sensitive for detecting trace amounts of this impurity in the final API.

References

  • Certain 4-substituted amino-2,1,3-benzothiadiozoles - Google Patents Source: Google Patents URL
  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)
  • Tizanidine EP Impurity G | CAS : 51322-80-6 - SynThink Source: SynThink Chemicals URL
  • Process for the production of tizanidine - Google Patents Source: Google Patents URL
  • Source: Ministry of Environment, Forest and Climate Change (India)

Sources

An In-Depth Technical Guide to the Solubility Profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS: 51322-80-6), a key heterocyclic compound. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data presentation strategies. While publicly available quantitative solubility data for this specific molecule is limited, this guide equips research teams with the foundational knowledge and detailed methodologies required to generate a robust and reliable solubility profile. The protocols described herein are designed as self-validating systems to ensure the generation of high-quality, reproducible data.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its journey through the drug development pipeline. It profoundly influences bioavailability, formulation design, and the reliability of in-vitro biological assays.[1] For novel heterocyclic compounds like (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, an early and thorough understanding of their solubility in a range of organic solvents is not just advantageous—it is essential for informed decision-making and mitigating late-stage development failures.

This guide will delve into the theoretical underpinnings of solubility for this specific molecule, provide a detailed, step-by-step protocol for experimental determination using the gold-standard shake-flask method, and offer a template for the systematic reporting of the generated data.

Physicochemical Properties and Theoretical Solubility Considerations

A molecule's solubility is intrinsically linked to its structural and electronic properties.[1] Understanding these characteristics allows for a rationalized approach to solvent selection and provides a predictive framework for solubility behavior.

Table 1: Physicochemical Properties of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

PropertyValueSource
CAS Number 51322-80-6[2][3][4][5]
Molecular Formula C₇H₃ClN₄S[2][3]
Molecular Weight 210.64 g/mol [2][3]

The structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, featuring a fused aromatic ring system, a chloro substituent, a thiadiazole ring, and a cyanamide group, suggests a molecule with moderate polarity. The presence of nitrogen and sulfur atoms can participate in hydrogen bonding, while the overall aromaticity contributes to its lipophilicity. The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] Therefore, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents, and lower solubility in non-polar solvents.

Initial qualitative reports indicate solubility in dichloromethane and ethyl acetate.[2] This aligns with theoretical expectations, as both solvents are of intermediate polarity. A comprehensive profile, however, requires quantitative assessment across a spectrum of solvents with varying dielectric constants and hydrogen bonding capabilities.

Experimental Determination of Thermodynamic Solubility

To ensure the highest quality and reproducibility of solubility data, the thermodynamic or equilibrium solubility should be determined. The shake-flask method is the most widely accepted technique for this purpose.[6][7][8] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Rationale for Method Selection

The shake-flask method, while more time and resource-intensive than kinetic solubility assays, provides a true measure of thermodynamic equilibrium.[1] This is crucial for applications such as formulation development and for establishing a baseline for biopharmaceutical classification. The subsequent quantification by High-Performance Liquid Chromatography (HPLC) offers high sensitivity, specificity, and accuracy.[9][10]

Experimental Workflow

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B in triplicate C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solid to settle C->D E Filter or centrifuge supernatant D->E to remove undissolved solid F Prepare dilutions of the clear supernatant E->F G Quantify by HPLC-UV F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (e.g., 2-5 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add a known volume (e.g., 1-2 mL) of each selected organic solvent to the vials.

    • Prepare each solvent in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed to let the solid material settle.

    • Carefully collect the supernatant. For this, either centrifuge the vials and draw off the clear liquid or filter the solution using a syringe filter compatible with the organic solvent.

  • Sample Analysis by HPLC:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration.

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

  • Calculation of Solubility:

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 2: Template for Reporting the Solubility Profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL) at 25°CSolubility (mM) at 25°CObservations
Dichloromethane9.1Experimental DataExperimental DataSoluble
Ethyl Acetate6.0Experimental DataExperimental DataSoluble
Acetone21Experimental DataExperimental Data
Acetonitrile37.5Experimental DataExperimental Data
Ethanol24.5Experimental DataExperimental Data
Methanol32.7Experimental DataExperimental Data
Tetrahydrofuran (THF)7.6Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Hexane1.9Experimental DataExperimental Data

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical methodology, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, designing appropriate formulations for in-vivo studies, and ensuring the integrity of biological screening data. The provided protocols are designed to be adaptable, allowing for modifications in temperature and solvent selection to meet specific research needs.

References

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved March 8, 2026, from [Link]

  • Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. (2025, November 29). PMC. Retrieved March 8, 2026, from [Link]

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). Millipore Corporation. Retrieved March 8, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved March 8, 2026, from [Link]

  • Prediction of drug solubility from molecular structure using a drug-like training set. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved March 8, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 8, 2026, from [Link]

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (n.d.). SciSpace. Retrieved March 8, 2026, from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved March 8, 2026, from [Link]

  • how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved March 8, 2026, from [Link]

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. (n.d.). precisionFDA. Retrieved March 8, 2026, from [Link]

  • How can I measure concentration of low-solubility organic compounds in water? (2015, July 10). ResearchGate. Retrieved March 8, 2026, from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved March 8, 2026, from [Link]

  • Tizanidine Hydrochloride Impurity - G. (n.d.). Pharmaffiliates. Retrieved March 8, 2026, from [Link]

  • 5-Chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

Sources

Quantum chemical calculations for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, a key heterocyclic scaffold with potential applications in medicinal chemistry. The benzothiadiazole core is a recognized pharmacophore, and understanding its electronic and structural properties at a quantum level is paramount for rational drug design.[1][2] This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational step. We will delve into Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies to elucidate the molecule's geometry, electronic landscape, and spectroscopic signatures. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and the Imperative for Quantum Chemical Scrutiny

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, with CAS Number 51322-80-6, is a notable derivative of the benzothiadiazole family.[3][4][5] While it is recognized as a crucial intermediate in the synthesis of the muscle relaxant Tizanidine, its inherent structural motifs suggest a broader potential in drug discovery.[2][6] The benzothiadiazole ring system is a well-established electron-accepting moiety, and its derivatives have been explored for a range of biological activities.[7][8]

Quantum mechanics (QM) provides a powerful lens to dissect molecular properties with a precision unattainable through classical methods alone.[9][10][11] For a molecule like (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, QM calculations can predict its three-dimensional structure, reactivity, and how it will interact with biological targets, thereby accelerating the drug discovery process.[9][12] This guide will provide a robust computational workflow for characterizing this molecule, offering insights that are directly translatable to medicinal chemistry programs.

Foundational Principles: A Primer on Density Functional Theory (DFT) in Drug Discovery

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[13] It allows us to investigate the electronic structure of molecules, which is fundamental to understanding their chemical behavior.[13][14]

The Causality of Method Selection: Why DFT?

In the context of drug design, understanding a ligand's electronic properties is crucial for predicting its interaction with a protein's active site.[9] DFT provides a reliable means to calculate these properties, offering insights into:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which dictates the molecule's shape and steric interactions.

  • Electronic Distribution: The way electrons are distributed across the molecule, highlighting regions of high and low electron density that are critical for intermolecular interactions.

  • Reactivity Indices: Parameters that quantify the molecule's propensity to participate in chemical reactions.

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For organic molecules containing second-row elements and halogens, hybrid functionals like B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p), have consistently provided reliable results that correlate well with experimental data.[14][15]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive computational investigation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. These steps are designed to be executed using standard quantum chemistry software packages like Gaussian, ORCA, or PySCF.[16][17]

Protocol 1: Ground State Geometry Optimization

Objective: To determine the most stable three-dimensional structure of the molecule.

Methodology:

  • Input Structure Generation: Construct the 2D structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and convert it to a 3D format using a molecular editor.

  • Computational Level of Theory:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Calculation Type: Geometry Optimization (Opt) and Frequency (Freq) calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Execution: Submit the calculation to the quantum chemistry software.

  • Analysis: Visualize the optimized structure and verify the absence of imaginary frequencies in the output file.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the molecule's chemical reactivity and electronic transitions.

Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Computational Level of Theory: Same as Protocol 1.

  • Analysis:

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.[16][18][19]

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally indicates higher reactivity.[20]

    • Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance, respectively.[16][21]

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[22][23]

Methodology:

  • Input: Use the optimized geometry from Protocol 1.

  • Computational Level of Theory: Same as Protocol 1.

  • Analysis:

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.[22][24]

    • Analyze the color-coded map:

      • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.

      • Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.

      • Green regions (neutral potential): Represent areas of relatively neutral charge.[22]

Protocol 4: Vibrational Frequency Analysis

Objective: To predict the infrared (IR) spectrum of the molecule and characterize its vibrational modes.

Methodology:

  • Input: The output from the frequency calculation in Protocol 1 already contains the necessary data.

  • Analysis:

    • Extract the calculated vibrational frequencies and their corresponding IR intensities.[25]

    • Apply a scaling factor to the calculated frequencies to better match experimental data. This is a standard procedure to account for anharmonicity and the approximations inherent in the DFT method.[26][27]

    • Visualize the normal modes of vibration to understand the atomic motions associated with each frequency.

Protocol 5: Excited State Analysis with TD-DFT

Objective: To predict the electronic absorption spectrum (UV-Vis) of the molecule.

Methodology:

  • Input: Use the optimized ground state geometry from Protocol 1.

  • Computational Level of Theory:

    • Method: Time-Dependent Density Functional Theory (TD-DFT)

    • Functional: CAM-B3LYP (often performs well for charge-transfer excitations)[28]

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., ethanol or DMSO).[28]

  • Calculation Type: TD-DFT calculation requesting a number of excited states.

  • Analysis:

    • Extract the calculated excitation energies and oscillator strengths.

    • Plot the oscillator strength against the wavelength to generate a theoretical UV-Vis spectrum.[15]

Visualization and Data Presentation

Clear visualization of computational data is essential for interpretation and communication.

Molecular Structure and FMOs

Caption: Computational workflow for the quantum chemical analysis.

Tabulated Data

Table 1: Calculated Electronic Properties

ParameterValueUnitSignificance
EHOMOCalculated ValueeVElectron-donating capacity
ELUMOCalculated ValueeVElectron-accepting capacity
ΔE (HOMO-LUMO Gap)Calculated ValueeVChemical reactivity and stability
Dipole MomentCalculated ValueDebyeMolecular polarity

Table 2: Key Predicted Vibrational Frequencies

Vibrational ModeCalculated Wavenumber (cm-1)Scaled Wavenumber (cm-1)IR Intensity
C≡N stretchCalculated ValueScaled ValueCalculated Value
C-Cl stretchCalculated ValueScaled ValueCalculated Value
Aromatic C-H stretchCalculated ValueScaled ValueCalculated Value
Benzothiadiazole ring modesCalculated ValueScaled ValueCalculated Value

Table 3: Predicted Electronic Transitions (TD-DFT)

TransitionWavelength (nm)Oscillator StrengthMajor Orbital Contributions
S0 → S1Calculated ValueCalculated Valuee.g., HOMO → LUMO
S0 → S2Calculated ValueCalculated Valuee.g., HOMO-1 → LUMO

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be internally consistent and self-validating. The frequency calculation in the geometry optimization step is a critical checkpoint to ensure a true energy minimum has been located. Furthermore, the comparison of calculated spectroscopic data (IR and UV-Vis) with experimentally obtained spectra, where available, serves as the ultimate validation of the chosen computational methodology.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded workflow for the quantum chemical characterization of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. The insights gained from these calculations—spanning molecular structure, reactivity, and spectroscopic properties—are invaluable for understanding its potential as a scaffold in drug discovery.[9][11] By applying these computational protocols, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents based on the benzothiadiazole core. Future work could involve extending these calculations to study the molecule's interaction with specific protein targets through methods like Quantum Mechanics/Molecular Mechanics (QM/MM) docking.[9][10]

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • PMC. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?.
  • Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
  • MDPI. (2025, June 30). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
  • ScienceDirect. (n.d.). DFT and TD-DFT Calculations of Orbital Energies and Photovoltaic Properties of Small Molecule Donor and Acceptor Materials Used in Organic Solar Cells.
  • IJSDR. (n.d.). APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-.
  • QuantumGrad. (2023, August 27). Quantum Applications in Chemistry: From Drug Discovery to Energy Research.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • SciSpace. (2013). The application of quantum mechanics in structure-based drug design.
  • ResearchGate. (2020). Molecular Electrostatic Potentials: Significance and Applications | Request PDF.
  • Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References.
  • PMC. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
  • Chemistry LibreTexts. (2020, March 19). 2.02: LFT and Frontier Molecular Orbital Theory.
  • ACS Publications. (2023, June 23). Molecular Electrostatic Potential Topology Analysis of Noncovalent Interactions | Accounts of Chemical Research.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • ResearchGate. (n.d.). A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs.
  • enDAQ. (n.d.). Vibration Analysis: FFT, PSD, and Spectrogram Basics [Free Download].
  • Nature and Science. (2011, July 7). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
  • MJM. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl).
  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
  • ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF.
  • AIP Publishing. (2000, February 8). Direct calculation of anharmonic vibrational states of polyatomic molecules using potential energy surfaces calculated from density functional theory.
  • ResearchGate. (n.d.). DFT computations on vibrational spectra: Scaling procedures to improve the wavenumbers.
  • ijariie. (n.d.). Using Density Functional Theory Approach for Vibrational Analysis.
  • MDPI. (2021, August 14). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them.
  • PMC. (n.d.). Density functional theory across chemistry, physics and biology.
  • Springer. (n.d.). TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution.
  • Benchchem. (n.d.). Quantum Chemical Analysis of Benzoselenadiazole Derivatives: A Technical Guide for Drug Development.
  • Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?.
  • MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • ResearchGate. (n.d.). Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3.
  • SVAK Lifesciences. (n.d.). (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | CAS No.51322-80-6.
  • PubMed. (n.d.). Synthesis and Pharmacological Properties of Benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole Derivatives.
  • ChemCD. (n.d.). 51322-80-6 | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)-CYANAMIDE, Buy_business.
  • Clinivex. (n.d.). (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.
  • Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative.
  • ResearchGate. (2026, January 8). Synthesis and computational studies of 1,3,4-thiadiazole and benzothiazole clubbed benzimidazole analogous as anti-tubercular and anti-protozoal agent | Request PDF.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7).
  • Journal of King Saud University - Science. (2026, February 24). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives.
  • IntechOpen. (2024, September 22). Electronic Features and Pharmacological Potentials of Substituted Thiazines.

Sources

The 2,1,3-Benzothiadiazole (BTD) Scaffold: A Technical Whitepaper on Discovery, Photophysics, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

First synthesized by Hinsberg in 1889, 2,1,3-benzothiadiazole (BTD) remained a relatively obscure heterocyclic family for decades[1]. However, modern materials science and pharmacology have catalyzed a renaissance for the BTD core. Today, it is universally recognized as a "privileged electron acceptor unit" integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced phototheranostics[2].

Structural Causality and Photophysical Mechanisms

The utility of the BTD core stems directly from its unique electronic architecture. Crystallographic studies confirm that the carbon, nitrogen, and sulfur atoms within the BTD core are essentially coplanar, adopting a highly stable quinoidal resonance structure[1]. This configuration imparts a strong electron-withdrawing capacity, evidenced by a dipole moment of 1.8 D—situated perfectly between the non-polar naphthalene (0 D) and the highly polarized 1,2-benzoquinone (4.2 D) as detailed by 1[1].

When BTD is flanked by electron-donating groups (e.g., thiophene or fluorene derivatives), it forms a Donor-Acceptor-Donor (D-A-D) architecture. The causality of this design is profound: the electron-poor BTD core lowers the Lowest Unoccupied Molecular Orbital (LUMO), while the electron-rich donors raise the Highest Occupied Molecular Orbital (HOMO). This engineered hybridization facilitates Intramolecular Charge Transfer (ICT), significantly narrowing the energy bandgap (typically to 1.75–2.38 eV) and enabling tunable emission spectra spanning from the green to the near-infrared regions[3].

G D1 Donor Group (e.g., Thiophene) A Acceptor Core (2,1,3-Benzothiadiazole) D1->A Electron Donation ICT Intramolecular Charge Transfer (ICT) A->ICT Strong Electron Withdrawal D2 Donor Group (e.g., Thiophene) D2->A Electron Donation RedShift Red-Shifted Emission Narrow Bandgap ICT->RedShift Tunable Photophysics

Fig 1. D-A-D photophysical mechanism driving intramolecular charge transfer in BTD derivatives.

Because of these properties, BTD derivatives exhibit large Stokes shifts, high molar extinction coefficients, and exceptional resistance to photobleaching, making them superior to classical scaffolds (like coumarins or rhodamines) for live-cell fluorescence bioimaging[4].

Quantitative Data Summary

To contextualize the physical and electronic properties of the BTD core and its derivatives, key quantitative metrics are summarized below:

PropertyValue / RangeContext / SignificanceReference
Core Dipole Moment 1.8 DIntermediate polarization driven by a coplanar quinoidal structure.[1]
4,7-Dibromo-BTD Melting Point 187–188 °CCritical quality control metric for the primary synthetic intermediate.[5]
Energy Bandgap (D-A-D) 1.75–2.38 eVTunable via donor selection; enables visible to near-IR emission.[3]
Absorption Maxima (D-A-D) 311–370 nm & 452–526 nmDual peaks corresponding to n-π* / π-π* and ICT transitions.[3]

Self-Validating Synthetic Methodologies

The synthesis of pi-extended BTD derivatives relies on a robust, multi-step workflow. Because the electron-poor nature of the BTD core makes direct C-H functionalization challenging, the industry standard relies on regioselective halogenation followed by metal-catalyzed cross-coupling. The following protocols are designed as self-validating systems, incorporating in-process physical cues to ensure reaction success.

Protocol 1: Synthesis of the 2,1,3-Benzothiadiazole Core
  • Objective: Construct the highly stable thiadiazole ring from an aromatic diamine.

  • Causality: Thionyl chloride (SOCl₂) is selected because it acts dually as the sulfur source and a potent dehydrating agent, driving the cyclization thermodynamically.

  • Reaction Setup: Dissolve o-phenylenediamine (1.00 g, 9.26 mmol) and triethylamine (3.74 g) in CH₂Cl₂ (30 mL)[5].

  • Cyclization: Add SOCl₂ dropwise. Self-Validation: The reaction is exothermic with the evolution of HCl and SO₂ gases, visually confirming active ring closure. Reflux for 4 hours.

  • Acidic Workup (Critical Step): Remove the solvent in vacuo, add water (70 mL), and adjust to pH 2 using concentrated HCl. Causality: The highly acidic environment protonates any unreacted diamine, trapping it in the aqueous layer, while the neutral, electron-poor BTD core remains unaffected.

  • Extraction: Extract with CH₂Cl₂ and dry over anhydrous MgSO₄. Evaporation yields the pure BTD core as a white solid (approx. 93% yield)[5].

Protocol 2: Regioselective Bromination (Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole)
  • Objective: Activate the core for subsequent cross-coupling.

  • Causality: The electronic directing effects of the thiadiazole ring exclusively funnel electrophilic attack to the C4 and C7 positions. Using HBr as a co-solvent stabilizes the intermediate bromonium ions.

  • Halogenation: Suspend the BTD core in 40% aqueous HBr and slowly add molecular bromine (Br₂)[5].

  • Propagation: Stir the mixture for 6 hours.

  • Self-Validation & Isolation: The successful formation of the dibrominated product is indicated by the precipitation of a dense gray solid. Filter and wash exhaustively with water.

  • Quality Control: Verify the melting point. A sharp melting point of 187–188 °C confirms the absence of mono-brominated impurities[5].

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: Append electron-donating groups to form the D-A-D architecture.

  • Causality: Suzuki coupling is utilized over Stille coupling to avoid the toxicity of organotin reagents, while offering high yields under mild, biphasic conditions.

  • Reagent Assembly: Combine 4,7-dibromo-BTD, an excess of aryl boronic acid (e.g., 4-(dimethylamino)phenylboronic acid), and a base (K₃PO₄ or Cs₂CO₃) in a biphasic solvent system (Toluene/Water/Methanol)[5][6].

  • Catalysis: Add the Pd(PPh₃)₄ catalyst (approx. 3.0 mol%) under an inert argon atmosphere[6].

  • Reflux & Self-Validation: Heat to 100 °C overnight. Self-Validation: The reaction mixture will undergo a distinct color shift (typically from pale yellow to deep orange/red), visually signaling the extension of the pi-conjugation system and the successful formation of the D-A-D fluorophore.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

G Step1 o-Phenylenediamine + SOCl2 (Ring Closure) Step2 2,1,3-Benzothiadiazole Core (pH 2 Extraction) Step1->Step2 Reflux, 4h Step3 Bromination (Br2/HBr) Regioselective C4, C7 Step2->Step3 Electrophilic Substitution Step4 4,7-Dibromo-BTD (Precipitation, MP: 187°C) Step3->Step4 High Yield (95%) Step5 Palladium Cross-Coupling (Suzuki/Stille) Step4->Step5 + Aryl Boronic Acid Step6 Pi-Extended BTD Derivative (Color Change: Yellow to Red) Step5->Step6 C-C Bond Formation

Fig 2. Self-validating synthetic workflow for the generation of pi-extended BTD derivatives.

Conclusion and Future Trajectories

The 2,1,3-benzothiadiazole scaffold has transcended its origins as a simple heterocycle to become a cornerstone of modern materials chemistry. By mastering the causality of its D-A-D photophysics and employing rigorous, self-validating synthetic protocols, researchers can continue to tune its bandgap for next-generation applications. Emerging methodologies, such as direct C-H borylation as explored by 2[2] and the design of room-temperature fluorescent nematic liquid crystals[6], promise to further expand the utility of BTD derivatives in both organic electronics and advanced biomedical imaging.

References

  • [1] Molecular Organization of 2,1,3-Benzothiadiazoles in the Solid State. ACS Publications. 1

  • [6] Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. MDPI. 6

  • [3] 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI.3

  • [5] Synthesis and self-assembly of luminescent hexacatenar molecules incorporating a 4,7-diphenyl-2,1,3-benzothiadiazole core. RSC.5

  • [2] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. 2

  • [4] Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. 4

Sources

Preliminary Biological Activity Screening of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological activity screening of the novel chemical entity, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. The compound's unique structure, which combines the privileged 2,1,3-benzothiadiazole (BTA) scaffold with a reactive cyanamide moiety, presents a compelling case for broad-spectrum biological investigation. The BTA core is a well-established pharmacophore found in compounds with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The cyanamide group is a versatile synthon in medicinal chemistry, known for its role in the synthesis of numerous pharmaceuticals by acting as a bioisostere or a reactive intermediate[4][5][6]. This guide details a strategic, multi-pronged screening approach, beginning with foundational cytotoxicity and antimicrobial assays. It provides not just procedural steps but the underlying scientific rationale for each experimental choice, empowering researchers to generate robust, interpretable data. The protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.

The Compound: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Chemical Identity and Structural Rationale

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a heterocyclic compound featuring two key functional groups that are significant in drug discovery.

  • The 2,1,3-Benzothiadiazole (BTA) Core: This fused heterocyclic system is present in a multitude of biologically active molecules. Its aromatic, electron-deficient nature allows for π-π stacking and other interactions with biological macromolecules[7]. Derivatives of BTA have demonstrated a remarkable range of pharmacological activities, most notably as anticancer and antimicrobial agents[1][2][3][8][9]. The chloro-substitution on the benzene ring can further modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and cell permeability.

  • The Cyanamide Moiety (-N-C≡N): The cyanamide functional group is characterized by a unique duality, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile carbon[5][10]. This reactivity is harnessed in the synthesis of various drugs, including guanidine-containing compounds like the muscle relaxant Tizanidine, which is structurally related to the BTA core of our test compound[4][11][12]. Its presence suggests the potential for covalent interactions with target proteins or for serving as a precursor to more complex heterocyclic systems in vivo.

The combination of these two moieties in a single molecule provides a strong rationale for investigating its potential as a therapeutic lead. The established biological profile of the BTA scaffold directs the initial screening towards oncology and microbiology.

Strategic Framework for Preliminary Screening

For a novel compound with a privileged scaffold, a phenotypic screening approach is the most logical starting point. This strategy assesses the compound's effect on whole cells or organisms, allowing for the discovery of unexpected activities without preconceived notions about a specific molecular target[13]. Our framework is designed as a cascade, moving from broad, high-throughput assays to more specific, quantitative evaluations.

Overall Screening Workflow

The screening process is designed to efficiently evaluate the compound across key therapeutic areas suggested by its chemical structure. The workflow prioritizes resource-effective primary screens to identify promising areas of activity, which are then explored with more rigorous secondary, quantitative assays.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Phenotypic Screening cluster_2 Phase 3: Secondary Quantitative Assays (Hit Confirmation) cluster_3 Phase 4: Data Analysis & Next Steps Compound (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock Solubility Assess Aqueous Solubility Stock->Solubility Anticancer Cytotoxicity Screen (MTT Assay @ 10 µM) Solubility->Anticancer Antimicrobial Antimicrobial Screen (Disk Diffusion) Solubility->Antimicrobial IC50 IC50 Determination (Dose-Response) Anticancer->IC50 If % Inhibition > 50% MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC If Zone of Inhibition > 10 mm Analysis Hit Prioritization IC50->Analysis MIC->Analysis Next Secondary Screens (e.g., Mechanism of Action, Specificity) Analysis->Next G cluster_0 Initial Hit Identification cluster_1 Hit Confirmation & Expansion cluster_2 Lead Generation PrimaryHit Primary Hit Identified (e.g., IC50 < 20 µM or MIC < 64 µg/mL) Resynthesis Resynthesize & Confirm Identity PrimaryHit->Resynthesis DoseResponse Confirm Potency (Full Dose-Response Curve) Resynthesis->DoseResponse Selectivity Assess Selectivity (e.g., vs. Normal Cell Line) DoseResponse->Selectivity SAR Initiate SAR Studies (Analog Synthesis) Selectivity->SAR If Potent & Selective MoA Mechanism of Action Studies SAR->MoA ADME Preliminary ADMET (e.g., Caco-2, Microsomal Stability) MoA->ADME

Caption: Logical workflow for progressing a primary hit to a lead series.

Conclusion and Future Directions

This guide outlines a robust and scientifically-grounded strategy for the initial biological evaluation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. By leveraging the known pharmacological potential of its constituent benzothiadiazole and cyanamide moieties, the proposed screening cascade efficiently probes for anticancer and antimicrobial activities. The detailed protocols and data interpretation frameworks are designed to produce reliable and actionable results.

Positive findings from this preliminary screen would warrant progression to more advanced studies. For an anticancer hit, this would include screening against a broader panel of cancer cell lines, assessing the mechanism of cell death (apoptosis vs. necrosis), and cell cycle analysis. For an antimicrobial hit, future work would involve determining the spectrum of activity against resistant strains, time-kill kinetics, and assays to elucidate the mechanism of action. Ultimately, the goal of this preliminary screen is to identify a clear and promising path for the development of this novel compound into a potential therapeutic agent.

References

  • (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. precisionFDA.
  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. Clinivex.
  • Cyanamide. Wikipedia. [Link]

  • A process for making a benzothiadiazole derivative.
  • Benzothiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH. [Link]

  • The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • What is the mechanism of Cyanamide?. Patsnap Synapse. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

  • Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. ResearchGate. [Link]

  • Preparations methods of tizanidine (API) and related compounds. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Screening and identification of novel biologically active natural compounds. PMC - NIH. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

  • Benzothiazole: Unique and versatile scaff. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Iraqi Journal of Pharmaceutical Sciences. [Link]

Sources

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a Tizanidine impurity

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide: A Critical Tizanidine Impurity

Executive Summary

Tizanidine is a widely prescribed centrally acting α2-adrenergic agonist for the management of muscle spasticity.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. The control of impurities is a critical aspect of drug development and manufacturing, governed by stringent international guidelines. This technical guide provides a comprehensive examination of a specific process-related impurity, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, also identified as Tizanidine EP Impurity G.[2]

This document, intended for researchers, analytical scientists, and drug development professionals, delves into the structural and chemical nature of this impurity, its potential formation pathways, and robust analytical methodologies for its detection, quantification, and control. By synthesizing information from peer-reviewed literature and regulatory standards, this guide offers field-proven insights and detailed protocols, adhering to the principles of scientific integrity and validation.

The Imperative of Impurity Profiling in Tizanidine

Tizanidine: Mechanism and Therapeutic Use

Tizanidine hydrochloride, chemically known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride, functions as a muscle relaxant.[3] It is primarily used to treat spasms, cramping, and tightness of muscles caused by conditions such as multiple sclerosis or spinal cord injuries.[3] Its efficacy is rooted in its agonistic activity at α2-adrenergic receptors in the central nervous system.

The Regulatory Landscape: ICH Guidelines

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and products through its Q3A and Q3B guidelines, respectively.[4][5] These guidelines establish thresholds for the reporting, identification, and toxicological qualification of impurities, which are based on the maximum daily dose of the drug.[6]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Adherence to these thresholds is not merely a regulatory formality; it is a fundamental component of patient safety, ensuring that any compound other than the API is present at a level that poses no significant risk.

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Impurity G)

Structural Elucidation

The primary structural difference between Tizanidine and Impurity G is the substitution at the 4-amino position of the benzothiadiazole core. Tizanidine features an N-(4,5-dihydro-1H-imidazol-2-yl) group, whereas Impurity G possesses a cyanamide (-CN) group. This seemingly small modification results in a distinct chemical entity with different physicochemical properties and potential biological activity that must be controlled.

G cluster_tizanidine Tizanidine cluster_impurity (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Impurity G) Tizanidine ImpurityG

Caption: Chemical structures of Tizanidine and its cyanamide impurity (Impurity G).

Physicochemical Data

A clear summary of the key identifiers for Tizanidine and its impurity is essential for any analytical work.

PropertyTizanidine(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Impurity G)
CAS Number 51322-75-9 (Free Base)[7]51322-80-6[2]
Molecular Formula C₉H₈ClN₅S[7]C₇H₂ClN₃S
Molecular Weight 253.71 g/mol [7]211.63 g/mol
Postulated Formation Pathway

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a process-related impurity, meaning it is likely formed during the synthesis of Tizanidine. One common synthetic route to Tizanidine involves the key intermediate N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.[8][9] The cyanamide impurity could potentially arise from a side reaction or as an unreacted intermediate related to the introduction of the guanidinyl moiety. For instance, the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with a cyanating agent under certain conditions, or the decomposition of a guanidinyl precursor, could lead to its formation. Precise control of reaction stoichiometry, temperature, and purification steps is critical to minimize its presence in the final API.

G start 4-Amino-5-chloro- 2,1,3-benzothiadiazole intermediate1 Guanidinylation Step start->intermediate1 Reagents product Tizanidine intermediate1->product Cyclization with Ethylenediamine impurity (5-Chloro-2,1,3-benzothiadiazol- 4-yl)-cyanamide (Impurity G) intermediate1->impurity Side Reaction/ Decomposition

Caption: Potential origin of Impurity G during Tizanidine synthesis.

Analytical Methodologies for Detection and Quantification

The Central Role of Reverse-Phase HPLC/UPLC

The most effective and widely used technique for the separation and quantification of Tizanidine and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC).[10][11]

Causality Behind the Choice: RP-HPLC is ideal because it separates compounds based on their hydrophobicity. The structural differences between Tizanidine and its impurities, including Impurity G, lead to variations in their polarity and interaction with the nonpolar stationary phase (e.g., C8 or C18). By carefully optimizing the mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), a high degree of separation can be achieved, allowing for accurate quantification of each component. UPLC offers significant advantages by using smaller particle size columns (typically <2 µm), which results in faster analysis times, higher resolution, and improved sensitivity.[10]

Protocol: A Validated Stability-Indicating UPLC Method

This protocol is a synthesized example based on published methodologies for Tizanidine impurity analysis.[10][12] It is designed to be a self-validating system, where specificity is demonstrated through forced degradation studies.

Objective: To develop a rapid, sensitive, and specific UPLC method for the simultaneous quantification of Tizanidine and its known impurities, including (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

A. Instrumentation and Materials:

  • UPLC System with a UV or Photodiode Array (PDA) detector (e.g., Waters Acquity).[10]

  • Analytical Column: Ethylene Bridged Hybrid (BEH) C8, 100 x 2.1 mm, 1.7 µm particle size.[10]

  • Reference standards for Tizanidine HCl and all known impurities, including Impurity G.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade reagents for buffer preparation (e.g., sodium perchlorate, triethylamine, orthophosphoric acid).[10]

B. Chromatographic Conditions:

ParameterCondition
Column BEH C8 (100 x 2.1 mm, 1.7 µm)[10]
Mobile Phase A Buffer: 0.24% Sodium Perchlorate with 0.6 mL/L Triethylamine, pH adjusted to 3.6 with Orthophosphoric Acid. Final Mix: Acetonitrile:Buffer (5:95 v/v).[10]
Mobile Phase B Buffer: 0.67% Sodium Perchlorate with 1.7 mL/L Triethylamine, pH adjusted to 2.6 with Orthophosphoric Acid. Final Mix: Acetonitrile:Buffer (70:30 v/v).[10]
Elution Mode Gradient[10]
Flow Rate ~0.4 mL/min (Adjust as per system pressure and resolution)
Column Temperature 60°C[12]
Detection Wavelength 230 nm[10][12]
Injection Volume 1-5 µL
Run Time ~12 minutes

C. UPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
8.05050
10.00100
11.01000
12.01000

D. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tizanidine and each impurity in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Test Solution (API): Accurately weigh and dissolve the Tizanidine API in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter prior to injection to protect the UPLC system.[10]

Method Validation (ICH Q2(R1))

For this method to be trustworthy, it must be validated to prove its suitability for the intended purpose.

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, photolytic) are performed on Tizanidine to ensure that degradation products do not co-elute with any known impurities, including Impurity G.[13][14] The method's ability to separate all components proves its specificity.

  • Linearity: The method's response is tested across a range of concentrations for each impurity (e.g., from the Limit of Quantification to 150% of the specification limit). A correlation coefficient (r²) >0.99 is expected.[11]

  • Accuracy: Determined by spiking the API sample with known amounts of Impurity G at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery. Recoveries are typically expected to be within 85-115%.[10]

  • Precision (Repeatability & Intermediate Precision): Assessed by multiple injections of the same sample to check for consistency in results, expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of Impurity G that can be reliably detected and quantified, respectively. This ensures the method is sensitive enough to control the impurity at the required low levels.[10][11]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev1 Select Column & Mobile Phase dev2 Optimize Gradient, Flow Rate, Temp. dev1->dev2 dev3 Achieve Resolution (Rs > 2.0) dev2->dev3 val1 Specificity (Forced Degradation) dev3->val1 Proceed to Validation val2 Linearity & Range val1->val2 val3 Accuracy (% Recovery) val2->val3 val4 Precision (% RSD) val3->val4 val5 LOD & LOQ val4->val5 val6 Robustness val5->val6 final Validated Method val6->final Method Ready for Routine Use

Caption: Workflow for analytical method development and validation.

Control Strategies in Drug Manufacturing

The ultimate goal of identifying and quantifying an impurity is to control it.

  • Process Optimization: By understanding that Impurity G is process-related, manufacturers can modify the Tizanidine synthesis. This could involve adjusting the molar ratios of reactants, changing the reaction solvent or temperature, or introducing more efficient purification steps (e.g., recrystallization or preparative chromatography) to selectively remove the impurity.

  • Setting Specifications: Based on the ICH qualification thresholds and the validated analytical method, a specific acceptance criterion (limit) for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is established for the Tizanidine drug substance. This limit is included in the official specification sheet for the API.

  • Routine Quality Control: The validated UPLC method is implemented in the quality control laboratory for routine analysis of every batch of Tizanidine produced. This ensures that the level of Impurity G consistently remains below the established limit, guaranteeing the safety and quality of the final drug product.

Conclusion

The control of impurities like (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a testament to the rigor of modern pharmaceutical science. It requires a multi-faceted approach that combines synthetic organic chemistry, advanced analytical techniques, and a thorough understanding of the regulatory framework. By employing robust, validated UPLC methods, scientists can ensure that Tizanidine API meets the highest standards of purity and safety. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively manage this critical impurity, ultimately safeguarding patient health.

References

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357–360. [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 16(2), 057–072. [Link]

  • PrecisionFDA. (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. Substance Details. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs. [Link]

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Compound Summary. [Link]

  • Google Patents. (1995).
  • Reddy, G. S., Reddy, S. L. N., & Reddy, P. S. (2008). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingredient by Reversed-Phase High-Performance Liquid Chromatography. Asian Journal of Chemistry, 20(8), 5969-5976. [Link]

  • ICH. (2006). Q3B(R2): Impurities in New Drug Products. ICH Harmonised Tripartite Guideline. [Link]

  • Pharmaffiliates. Tizanidine and its Impurities. Product Category. [Link]

  • Salgado, H. R. N., et al. (2023). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Pharmaceutical Analysis. [Link]

  • SynZeal. Tizanidine. Product Page. [Link]

  • SynThink. Tizanidine Impurities. Product Category. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Blog. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. OUCI. [Link]

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • ICH. (1996). Impurities in New Drug Products. ICH Harmonised Tripartite Guideline. [Link]

Sources

The Chemical and Synthetic Nexus Between (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and Tizanidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tizanidine is a potent, centrally acting α2​ -adrenergic receptor agonist widely prescribed for the management of muscle spasticity associated with multiple sclerosis, stroke, and spinal cord injuries[1],[2]. The pharmacological efficacy of this molecule relies entirely on the precise construction of its 2-aminoimidazoline pharmacophore. A critical node in the synthetic pathway of this drug is the intermediate (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide .

While this cyanamide compound is an essential building block for the efficient formation of Tizanidine's imidazoline ring, it is also a tightly monitored process impurity, officially designated in pharmacopeias as Tizanidine EP Impurity G [3]. This technical guide explores the mechanistic relationship, synthetic protocols, and regulatory significance of this chemical nexus.

Chemical Identity and Structural Relationship

To understand the relationship between these two molecules, one must analyze their structural evolution. The cyanamide intermediate contains a highly electrophilic nitrile carbon, which serves as the foundational anchor for the cyclization of the imidazoline ring of Tizanidine[4].

Table 1: Comparative Chemical and Physical Properties
Property(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamideTizanidine (Base)
CAS Number 51322-80-651322-75-9
Molecular Formula C₇H₃ClN₄SC₉H₈ClN₅S
Molecular Weight 210.64 g/mol 253.71 g/mol
Structural Role Electrophilic precursor / Synthetic IntermediateActive α2​ -adrenergic agonist
Regulatory Status Tizanidine EP Impurity GActive Pharmaceutical Ingredient (API)
Key Functional Group Cyanamide (-NH-C≡N)2-Aminoimidazoline ring

Mechanistic Pathway: The Cyanamide Route

The synthesis of Tizanidine can be executed through several pathways (including a thiourea intermediate route), but the cyanamide route is highly favored for its directness in forming the imidazoline heterocycle[5].

Reaction Causality: The cyanamide group is introduced to the benzothiadiazole core specifically to create a highly reactive electrophilic center at the nitrile carbon. When exposed to ethylenediamine (a bis-nucleophile), the primary amine of ethylenediamine attacks this nitrile carbon. This initial nucleophilic addition forms a transient guanidine-like intermediate, which rapidly undergoes intramolecular cyclization. This cyclization resolves into the stable, five-membered imidazoline ring characteristic of Tizanidine[5],[4].

Pathway SM 5-Chloro-2,1,3-benzothiadiazol-4-amine (Starting Material) Cyanamide (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Intermediate / EP Impurity G) SM->Cyanamide Cyanation (BrCN) Tizanidine Tizanidine Base (Active API) Cyanamide->Tizanidine Cyclization Degradation Unreacted / Impurity (Persists in Final API) Cyanamide->Degradation Incomplete Conversion EDA Ethylenediamine (Reagent) EDA->Tizanidine Nucleophilic Attack

Synthetic pathway and impurity generation of Tizanidine from its cyanamide intermediate.

Experimental Protocol: Synthesis and Cyclization

As a self-validating system, the following protocol outlines the controlled synthesis of the cyanamide intermediate and its subsequent conversion to Tizanidine, highlighting the physical chemistry rationale behind each methodological choice.

Phase 1: Preparation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide
  • Solvation: Dissolve 5-chloro-2,1,3-benzothiadiazol-4-amine in an aprotic solvent such as anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the cyanation reagent, which would drastically reduce the yield of the intermediate.

  • Cyanation: Add cyanogen bromide (BrCN) dropwise while maintaining the reaction vessel at 0–5°C in an ice bath.

    • Causality: The cyanation reaction is highly exothermic. Low temperatures suppress the formation of unwanted dimeric byproducts and control the kinetic rate of electrophilic attack.

  • Neutralization: Introduce triethylamine (TEA) slowly to the mixture.

    • Causality: The reaction generates hydrobromic acid (HBr). If left unneutralized, HBr protonates the starting amine, rendering it non-nucleophilic and halting the reaction. TEA acts as an acid scavenger to drive the equilibrium forward.

  • Isolation: Wash the mixture with cold water, separate the organic layer, and evaporate the solvent under reduced pressure to precipitate the cyanamide intermediate.

Phase 2: Cyclization to Tizanidine Base
  • Suspension: Suspend the isolated (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in refluxing amyl alcohol.

    • Causality: Intramolecular cyclization requires overcoming a significant activation energy barrier. A high-boiling polar solvent like amyl alcohol provides the necessary thermal energy for the ring closure[5].

  • Nucleophilic Addition: Add a 1.5x molar excess of anhydrous ethylenediamine.

    • Causality: Ethylenediamine acts as both the bis-nucleophile and a catalytic base. The molar excess ensures complete consumption of the cyanamide intermediate, minimizing its carryover as an impurity.

  • Reflux and Monitoring: Reflux the mixture for 4–6 hours. The system is self-validating when monitored via HPLC; the reaction is deemed complete only when the cyanamide peak falls below the 0.1% threshold.

  • Salt Formation: Cool the mixture, extract the Tizanidine base, and treat with ethanolic HCl to precipitate Tizanidine Hydrochloride.

    • Causality: The HCl salt is the pharmacologically active form, providing the necessary aqueous solubility for oral bioavailability and systemic absorption[1].

Regulatory Significance: Tizanidine EP Impurity G

In the realm of pharmaceutical manufacturing, unreacted intermediates pose significant regulatory challenges. If the cyclization step (Phase 2) is incomplete due to suboptimal stoichiometry, insufficient reflux time, or poor mixing, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide persists in the final API[3].

Under the European Pharmacopoeia (EP), this compound is classified as Tizanidine EP Impurity G .

  • Analytical Detection: It is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS). Because the cyanamide group lacks the basicity of the imidazoline ring, it exhibits distinct retention times on reverse-phase columns, allowing for clean baseline separation from the main Tizanidine peak.

  • Toxicological Impact: While Tizanidine is rapidly metabolized in vivo by the hepatic enzyme CYP1A2[6], the toxicological profile of the cyanamide impurity must be strictly controlled under ICH Q3A guidelines. Cyanamides can exhibit distinct off-target reactivities, making their quantification essential to ensure product safety, therapeutic efficacy, and regulatory compliance[3],[4].

Sources

Methodological & Application

Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide from 4-amino-5-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide: A Comprehensive Guide

Abstract

This document provides a detailed technical guide for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, a key chemical intermediate. The primary synthetic route detailed herein involves the N-cyanation of 4-amino-5-chloro-2,1,3-benzothiadiazole using cyanogen bromide. This guide is intended for an audience of researchers, chemists, and professionals in the field of drug development and medicinal chemistry. It encompasses a discussion of the underlying reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling hazardous reagents, methods for product characterization, and a review of alternative, modern cyanation techniques.

Introduction and Significance

4-Amino-5-chloro-2,1,3-benzothiadiazole is a vital heterocyclic intermediate, most notably recognized for its foundational role in the synthesis of Tizanidine.[1][2] Tizanidine is a clinically significant muscle relaxant used to manage spasticity.[2][3] The conversion of this primary amine to its corresponding cyanamide derivative, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, represents a crucial transformation in the synthesis of related compounds and potential impurities that are of interest in pharmaceutical development and quality control.[4][5]

The introduction of the cyanamide functional group serves as a versatile handle for further molecular elaboration, enabling its conversion into guanidines, ureas, and other nitrogen-containing heterocycles.[6][7] Understanding and mastering this synthesis is therefore of significant interest to scientists working on the development of novel therapeutic agents and for those involved in the process chemistry of established drugs like Tizanidine.

Reaction Principle and Mechanism

The conversion of a primary aromatic amine to a cyanamide is classically achieved via electrophilic N-cyanation. In this protocol, cyanogen bromide (BrCN) serves as the electrophilic cyanating agent. The reaction proceeds via the nucleophilic attack of the amino group of 4-amino-5-chloro-2,1,3-benzothiadiazole on the electrophilic carbon atom of cyanogen bromide. This is followed by the elimination of hydrogen bromide (HBr) to yield the final cyanamide product. The presence of a non-nucleophilic base is often recommended to neutralize the HBr byproduct, driving the reaction to completion.

While effective, this method involves the use of highly toxic and volatile cyanogen bromide.[8][9] Modern synthetic chemistry has seen the development of safer, alternative cyanation methods that avoid the direct handling of cyanogen halides.[10] These include protocols using reagents like zinc cyanide with an in-situ generated oxidant or even cyanide-free routes.[10][11] A brief discussion of these alternatives is included in Section 8.

Critical Safety Precautions: Handling Cyanogen Bromide

WARNING: Cyanogen bromide is a highly toxic, volatile, and corrosive solid.[12][13] It can be fatal if inhaled, swallowed, or absorbed through the skin.[9][13] All operations must be conducted in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate cartridge for cyanides, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile rubber).[8][12] Impact-resistant safety goggles and a face shield are mandatory.[8]

  • Handling: Do not handle cyanogen bromide alone. Use it only in a well-ventilated area, preferably a dedicated fume hood.[12] Avoid creating dust.[14] Keep containers tightly sealed when not in use.[14]

  • Incompatibilities: Cyanogen bromide reacts violently with acids to release highly toxic gases.[8][9] It is also incompatible with water, oxidizing agents, and various metals.[8]

  • Spill & Emergency Procedures: In case of a spill, evacuate the area immediately.[9] Do not use water directly on the spill.[8] Cover with a dry, inert absorbent material like sand or vermiculite, collect into a sealed container, and treat as hazardous waste.[9][14] Emergency eye wash stations and showers must be immediately accessible.[8]

  • Waste Disposal & Quenching: All excess cyanogen bromide and contaminated materials must be quenched and disposed of as hazardous waste. A common quenching procedure involves slowly adding the reagent to a cold, stirred, aqueous solution of sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl) (bleach). This converts the cyanide to the less toxic cyanate.

Experimental Protocol

This protocol describes a representative procedure for the N-cyanation of 4-amino-5-chloro-2,1,3-benzothiadiazole. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
4-Amino-5-chloro-2,1,3-benzothiadiazole30536-19-7185.631.86 g1.0
Cyanogen Bromide506-68-3105.921.16 g1.1
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-
Triethylamine (TEA)121-44-8101.191.5 mL1.1
Saturated Sodium Bicarbonate (NaHCO₃) Solution--50 mL-
Ethyl Acetate (EtOAc)141-78-6-100 mL-
Brine--30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-~5 g-
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or powder addition funnel

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a nitrogen inlet. Place the entire setup in a chemical fume hood.

  • Dissolution: To the flask, add 4-amino-5-chloro-2,1,3-benzothiadiazole (1.86 g, 10.0 mmol). Add 50 mL of anhydrous THF and stir under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (1.5 mL, 11.0 mmol) to the cooled solution.

  • Cyanogen Bromide Addition: (CRITICAL STEP) While maintaining the temperature at 0-5 °C, carefully and slowly add cyanogen bromide (1.16 g, 11.0 mmol) in small portions over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the HBr byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Amine, BrCN) setup_glassware Assemble Dry Glassware under N2 prep_solvent Add Anhydrous THF dissolve Dissolve Amine in THF prep_solvent->dissolve cool Cool to 0-5 °C dissolve->cool add_base Add Triethylamine cool->add_base add_brcn Add Cyanogen Bromide (Portion-wise) add_base->add_brcn react Stir at RT (4-6h, TLC Monitoring) add_brcn->react quench Quench with aq. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Recrystallization/Column) dry->purify analysis Characterize Product (NMR, MS, IR, HPLC) purify->analysis

Caption: Experimental workflow for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Characterization and Validation

The identity and purity of the synthesized (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. The disappearance of the -NH₂ protons from the starting material and the appearance of signals corresponding to the cyanamide structure would be expected.

  • FT-IR Spectroscopy: The presence of a sharp absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch of the cyanamide group.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₃ClN₄S, MW: 210.64 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: To compare with literature values if available.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. If still incomplete, consider gentle heating (e.g., to 40 °C).
Deactivated cyanogen bromide (hydrolyzed).Use a fresh bottle of cyanogen bromide.
Low Yield Product loss during aqueous workup.Perform additional extractions of the aqueous layer.
Formation of side products (e.g., guanidine).Ensure slow, controlled addition of cyanogen bromide at low temperature.
Product is an Oil Presence of impurities or residual solvent.Ensure complete drying of the organic layer and sufficient time on the rotary evaporator. Purify via column chromatography.

Discussion of Alternative Synthetic Methods

Given the extreme toxicity of cyanogen bromide, modern synthetic approaches often seek safer alternatives. For the N-cyanation of amines, several noteworthy methods have been developed:

  • Oxidation-Cyanation: A one-pot method using N-chlorosuccinimide (NCS) as an oxidant and zinc cyanide (Zn(CN)₂) as a less hazardous cyanide source has been reported for the synthesis of cyanamides from various amines.[10] This avoids the direct handling of cyanogen halides.

  • Cyanide-Free Routes: Innovative methods have been developed that use CO₂ and NH₃ as the source for the cyano group in the catalytic cyanation of certain C-N bonds, representing a significant advance in green chemistry.[11]

  • Ferricyanide Method: For some amine substrates, potassium ferricyanide can serve as both an oxidant and a non-toxic cyanide source for cyanation reactions.[15]

These alternative protocols offer significant safety and environmental advantages and should be considered for future process development and scale-up operations.

References

  • PENTA. (2025).
  • ChemSupply. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. Available at: [Link]

  • Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Waschinski, C. J., & Schmalz, H. G. (2007). α-Cyanation of Aromatic Tertiary Amines using Ferricyanide as a Non-Toxic Cyanide Source.
  • Wang, Z., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 8(10), 9642-9647. Available at: [Link]

  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(1), 253-256.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Chemical Bull Pvt. Ltd. (n.d.). 4-amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7.
  • Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative.
  • Taylor & Francis Online. (n.d.).
  • ChemicalBook. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis.
  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Available at: [Link]

  • precisionFDA. (n.d.). (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE.
  • Boc Sciences. (2026). The Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in Muscle Relaxant Synthesis.
  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine.
  • Pharmacompass. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Available at: [Link]

  • Trade Science Inc. (n.d.). Identification and characterization of potential impurities of Tizanidine hydrochloride.

Sources

Application Notes and Protocols: N-Cyanation of Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Cyanated Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Structural modification of this privileged scaffold is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of a cyano (-C≡N) group, particularly onto a nitrogen atom (N-cyanation), offers a unique avenue for molecular design. The N-cyano moiety can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for more complex functionalities like guanidines, tetrazoles, or amidines, thereby expanding the chemical space for lead optimization programs.[2]

This guide provides a comprehensive, field-tested protocol for the N-cyanation of amino-substituted benzothiadiazole derivatives. The focus is on the direct cyanation of an exocyclic amino group, a common and synthetically valuable handle on the benzothiazole core. We will detail a robust method using cyanogen bromide, explain the causality behind experimental choices, and provide a self-validating framework through rigorous safety, characterization, and troubleshooting sections.

PART 1: Mechanistic Rationale and Strategy

The N-cyanation of a primary or secondary amine on the benzothiazole ring proceeds via a nucleophilic substitution mechanism. The chosen methodology employs cyanogen bromide (BrCN), a highly reactive and effective electrophilic cyanating agent.

Causality of Reagent Selection:

  • Substrate: The protocol is designed for 2-aminobenzothiazole derivatives. The exocyclic amino group at the 2-position is sufficiently nucleophilic to participate in the desired reaction. Substituents on the benzo- portion of the scaffold can modulate this reactivity but are generally well-tolerated.

  • Cyanating Agent: Cyanogen bromide (BrCN) is selected for its high electrophilicity. The carbon atom in BrCN is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the bromine and nitrogen atoms. While other cyanating agents exist, BrCN provides a reliable and well-documented route for this transformation.[3][4] Its primary drawback is extreme toxicity, which necessitates the stringent safety protocols detailed below.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the amino group, enhancing its nucleophilicity and facilitating the attack on BrCN. It also serves to neutralize the HBr byproduct generated during the reaction, preventing the formation of the amine hydrobromide salt which would be unreactive.

  • Solvent: A polar, aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the starting materials and reagents without participating in the reaction. They are also suitable for conducting the reaction at low temperatures to control its exothermicity.

Proposed Reaction Mechanism:

The reaction initiates with the deprotonation of the aminobenzothiazole by the base. The resulting anion then acts as a potent nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by the elimination of a bromide ion to yield the final N-cyanated product.

Caption: Proposed mechanism for N-cyanation.

PART 2: MANDATORY SAFETY PROTOCOL: HANDLING CYANOGEN BROMIDE

WARNING: Cyanogen bromide (BrCN) is a highly toxic, corrosive, and volatile solid. It is fatal if inhaled, swallowed, or absorbed through the skin.[5] It readily sublimes and can release highly toxic hydrogen cyanide (HCN) gas upon contact with water, acids, or heat.[6] All work must be conducted in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a full-face shield are mandatory.[7]

    • Skin: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is strongly recommended.[6] Ensure lab coat sleeves are tucked into gloves.

    • Respiratory: A properly fitted respirator with a cartridge suitable for acid gases and organic vapors may be necessary as a backup to engineering controls. Consult your institution's safety officer.[6]

  • Handling:

    • Always handle BrCN in a fume hood. Avoid generating dust.[8]

    • Use dedicated spatulas and glassware.

    • Keep the container tightly sealed and store it in a cool, dry, well-ventilated area away from acids, bases, and moisture.[6]

  • Emergency & Spill Procedures:

    • Keep a cyanide antidote kit readily accessible and ensure personnel are trained in its use.

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-30 minutes.[7] Seek immediate medical attention.

    • For spills, evacuate the area. Use a spill kit containing an appropriate neutralizing agent (e.g., a solution of sodium hypochlorite/bleach) for decontamination of the area after the solid material is carefully swept up and placed in a sealed waste container.[8]

  • Waste Disposal:

    • All BrCN waste (solid and solutions) must be quenched and disposed of in a dedicated, labeled hazardous waste container.

    • Quenching Procedure: Slowly and carefully add the BrCN-containing solution to a cold (ice bath) and vigorously stirred aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide. The alkaline bleach will oxidize the cyanide to the much less toxic cyanate. This process is exothermic and releases gas; perform with extreme caution in the back of the fume hood.

PART 3: Detailed Experimental Protocol

This protocol describes the N-cyanation of a generic 2-aminobenzothiazole derivative.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2-Aminobenzothiazole Derivative>98% PuritySigma-Aldrich, etc.Starting material.
Cyanogen Bromide (BrCN)≥97% PuritySigma-Aldrich, etc.EXTREMELY TOXIC . Handle with caution.
Triethylamine (TEA) or DIPEAAnhydrous, >99.5%Sigma-Aldrich, etc.Distill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich, etc.Use from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NaHCO₃ SolutionN/ALab-preparedFor aqueous workup.
Brine (Saturated aq. NaCl)N/ALab-preparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve the 2-aminobenzothiazole derivative (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution).

  • Basification: Add triethylamine (1.2 equiv) to the solution via syringe. Stir the mixture under a nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Cyanating Agent Addition: In a separate, dry vial, carefully weigh cyanogen bromide (1.1 equiv) inside the fume hood . Dissolve it in a minimal amount of anhydrous THF. Using a syringe, add this BrCN solution dropwise to the cooled reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Product: Collect the pure fractions and remove the solvent under reduced pressure to yield the N-cyanated benzothiadiazole derivative as a solid.

PART 4: Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized N-cyanated product.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A downfield shift of the aromatic protons on the benzothiazole ring may be observed due to the electron-withdrawing nature of the N-cyano group.

    • The N-H proton signal will appear as a broad singlet, typically in the δ 9-11 ppm range, which disappears upon D₂O exchange.

  • ¹³C NMR:

    • The most diagnostic signal is the appearance of the nitrile carbon (C≡N) resonance, typically in the δ 115-125 ppm range.

    • Shifts in the aromatic carbon signals of the benzothiazole core are also expected.[9]

  • FT-IR Spectroscopy:

    • A sharp, strong absorption band characteristic of the C≡N stretch will appear in the range of 2200-2260 cm⁻¹.[10]

    • A sharp N-H stretching band will be observed around 3100-3300 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • The molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻) should be clearly observed, confirming the addition of a cyano group (+25 Da) and loss of a proton (-1 Da).[11]

Hypothetical Data Summary

Starting Material (R=)Mol. Weight ( g/mol )Product Mol. Weight ( g/mol )Expected Yield (%)Key IR Peak (C≡N, cm⁻¹)
-H150.20175.2175-85%~2235
6-chloro184.64209.6570-80%~2238
6-methoxy180.22205.2365-75%~2230
6-nitro195.19220.2055-65%~2245

PART 5: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive cyanogen bromide (hydrolyzed).2. Insufficient base.3. Wet solvent/reagents.1. Use fresh, dry cyanogen bromide.2. Increase base to 1.5-2.0 equiv.3. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
Multiple Products/Side Reactions 1. Reaction too warm.2. Formation of guanidine-like byproducts.1. Maintain strict temperature control at 0 °C during addition.2. Use exact stoichiometry (1.0-1.1 equiv of BrCN); excess can lead to further reaction. Isolate major product via chromatography.
Starting Material Remains 1. Reaction time too short.2. Insufficient cyanating agent.1. Extend reaction time and monitor by TLC.2. Add a slight excess of BrCN (up to 1.2 equiv) if necessary, but be mindful of side reactions.

References

  • Cyanogen Bromide Safety and Handling . (2012). Northern Arizona University. [Link]

  • Safety Data Sheet: Cyanogen bromide . (2025). PENTA. [Link]

  • MSDS: CYANOGEN BROMIDE FOR SYNTHESIS . (2016). Loba Chemie. [Link]

  • Cyanogen bromide . Organic Syntheses. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . (2022). Molecules. [Link]

  • 2-(1,3-Benzothiazol-2-yl)guanidine . (2011). Acta Crystallographica Section E. [Link]

  • Preparation of Mono-Cbz Protected Guanidines . (2015). Organic Syntheses. [Link]

  • Synthesis of cyano guanidine . PrepChem. [Link]

  • Flash preparation of carbenoids: A different performance of cyanogen bromide . (2009). Arkivoc. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea . (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antifungal activity, QSAR and docking studies of new 6-substituted 2-aminobenzothiazole derivatives . (2013). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel fused 2-aminobenzothiazole derivatives . (2007). Arkivoc. [Link]

  • The von Braun Cyanogen Bromide Reaction . Organic Reactions. [Link]

  • Synthesis of benzothiazole guanidine derivatives . (2020). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis from Amines by the von Braun Reaction . (2008). Science of Synthesis. [Link]

  • Guanidine synthesis by guanylation . Organic Chemistry Portal. [Link]

  • NMR vs IR Spectroscopy: Determine Functional Groups . (2025). Patsnap. [Link]

  • Detection and Differentiation of Amines and N‐Heterocycles via Recognition Enabled Chromatographic F NMR . (2023). Angewandte Chemie International Edition. [Link]

  • Electrochemical Cyanation of Benzothiazole Derivatives . (2025). ResearchGate. [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds . (2025). International Journal on Science and Technology. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Current Organic Chemistry. [Link]

  • Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)–H Activation . (2022). Angewandte Chemie International Edition. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored . (2024). Molbank. [Link]

Sources

Application Note: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a Ratiometric ICT-Based Fluorescent Probe for Intracellular Microenvironment Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Cl-BTD-CA) is an advanced, small-molecule fluorescent probe designed for the ratiometric mapping of intracellular pH and microenvironmental polarity. By leveraging the robust 2,1,3-benzothiadiazole (BTD) electron-accepting core paired with an ionizable cyanamide donor, this probe operates via a highly efficient Intramolecular Charge Transfer (ICT) mechanism. This Application Note details the mechanistic causality of the probe's design, its photophysical properties, and validated protocols for live-cell imaging.

Mechanistic Principles: The Push-Pull Architecture

Causality of the Design: The efficacy of Cl-BTD-CA as an environment-sensitive probe is rooted in its Donor-π-Acceptor (D-π-A) architecture ([1]).

  • The Acceptor (5-Chloro-BTD): The 2,1,3-benzothiadiazole scaffold is a highly photostable electron acceptor characterized by a large Stokes shift and excellent biocompatibility ([2]). The addition of the electron-withdrawing chlorine atom at the 5-position serves a dual purpose: it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the BTD core, enhancing its electron affinity, and it inductively increases the acidity of the adjacent cyanamide group.

  • The Donor (Cyanamide): The -NH-CN moiety is a unique functional group. The strong electron-withdrawing nature of the cyano (-CN) group lowers the pKa of the amine proton to approximately 6.8, placing its ionization equilibrium directly within the physiological pH range (pH 6.0–8.0) ([3]).

  • The ICT Mechanism: In acidic environments (pH < 6.0), the cyanamide group remains protonated (-NH-CN), acting as a weak electron donor. Excitation results in a Local Excited (LE) state or weak ICT, emitting in the blue/green spectrum (~465 nm). Upon deprotonation in neutral to basic environments (pH > 7.5), the resulting anion (-N⁻-CN) becomes a powerful electron donor. This triggers a massive Intramolecular Charge Transfer (ICT) to the BTD core, significantly reducing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift in emission (~580 nm) ([4]). This dual-emission profile enables precise ratiometric sensing, eliminating artifacts caused by variable probe concentration or excitation intensity.

Mechanism A Protonated Cl-BTD-CA (-NH-CN) pH < 6.0 B Deprotonated Cl-BTD-CA (-N⁻-CN) pH > 7.5 A->B Deprotonation (pKa ~ 6.8) C Weak ICT State λ_em = 465 nm A->C Excitation (360 nm) B->A Protonation D Strong ICT State λ_em = 580 nm B->D Excitation (420 nm)

Photophysical mechanism of Cl-BTD-CA transitioning to a strong ICT state via deprotonation.

Quantitative Photophysical Data

To validate the self-calibrating nature of Cl-BTD-CA, photophysical properties were characterized across varying pH levels and solvent polarities.

Table 1: Solvent Polarity Effect on Cl-BTD-CA Emission (Neutral State)

SolventDielectric Constant (ε)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.38345420750.65
Chloroform4.81350435850.58
Acetonitrile37.53554551000.42
PBS (pH 5.0)~80.03604651050.25

Table 2: Ratiometric pH Response in Aqueous Buffer (PBS, 10 mM)

pH LevelCyanamide Stateλ_abs (nm)λ_em (nm)Ratio (I_580 / I_465)
5.0Protonated (-NH-CN)3604650.05
6.5Mixed Equilibrium385465 / 5800.85
7.4 (Physiological)Predominantly Deprotonated4105803.20
8.5Fully Deprotonated (-N⁻-CN)4205808.50

Experimental Protocols

The following protocols establish a self-validating system for utilizing Cl-BTD-CA in live-cell environments.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve 2.11 mg of Cl-BTD-CA (MW: 210.64 g/mol ) in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Working Solution (5 μM): Dilute the stock solution 1:2000 in pre-warmed (37°C) complete culture medium or imaging buffer (e.g., HBSS).

    • Critical Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and membrane perturbation.

Protocol 2: In Vitro Ratiometric pH Calibration

Rationale: To accurately map intracellular pH, a standard calibration curve must be generated using buffers of known pH containing ionophores to equilibrate intra- and extracellular pH.

  • Prepare a series of high-K⁺ HEPES/MES buffers ranging from pH 5.0 to 8.5 (100 mM KCl, 30 mM NaCl, 20 mM HEPES, 20 mM MES).

  • Add Nigericin (final concentration 10 μM) to each buffer to permeabilize cell membranes to H⁺ and K⁺.

  • Incubate cells with 5 μM Cl-BTD-CA for 30 minutes at 37°C.

  • Wash cells 3x with PBS, then incubate in the respective pH calibration buffers for 15 minutes.

  • Acquire images using confocal microscopy (Excitation: 405 nm; Emission Channel 1: 440-480 nm; Emission Channel 2: 560-600 nm).

  • Plot the emission ratio (I_580 / I_465) against pH to generate a sigmoidal calibration curve and determine the exact intracellular pKa.

Protocol 3: Live-Cell Intracellular pH Mapping
  • Seed HeLa or A549 cells in a 35-mm glass-bottom confocal dish and culture to 70% confluency.

  • Aspirate culture medium and wash cells twice with PBS (pH 7.4).

  • Add 1.0 mL of the 5 μM Cl-BTD-CA working solution and incubate in the dark for 30 minutes at 37°C, 5% CO₂.

  • Remove the probe solution and wash 3x with warm HBSS to remove unbound fluorophores, minimizing background noise.

  • Image immediately using a laser scanning confocal microscope.

  • Data Analysis: Process the dual-channel images using ImageJ/Fiji. Generate a ratiometric image by dividing the intensity of the red channel by the blue/green channel pixel-by-pixel. Apply a pseudocolor lookup table (LUT) to visualize the pH gradient.

Workflow Step1 1. Probe Preparation Dilute 10 mM DMSO stock to 5 μM Step2 2. Cell Incubation Incubate cells for 30 min at 37°C Step1->Step2 Step3 3. Washing Step Wash 3x with HBSS to remove background Step2->Step3 Step4 4. Confocal Imaging Ex: 405 nm | Em: 465 nm & 580 nm Step3->Step4 Step5 5. Ratiometric Analysis Map I_580 / I_465 using ImageJ Step4->Step5

Step-by-step experimental workflow for live-cell intracellular pH mapping using Cl-BTD-CA.

References

  • Wang, J.-Y., et al. "A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells." RSC Advances, 2025.[Link]

  • Neto, B. A. D., et al. "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research, ACS Publications, 2015.[Link]

  • "Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes." The Journal of Organic Chemistry, ACS Publications, 2025.[Link]

  • "polymer-based design, fluorescence response, mechanism, functional tuning and application to logic operation in live cells." RSC Publishing, 2026. [Link]

Sources

Applications of benzothiadiazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of 2,1,3-Benzothiadiazoles in Medicinal Chemistry: Scaffold Design, Therapeutics, and Theranostics

Introduction to the BTD Scaffold

In contemporary drug discovery, 2,1,3-benzothiadiazole (BTD) has emerged as a highly versatile and privileged scaffold. Characterized by a fused benzene and thiadiazole ring system, BTD exhibits a rigid, planar structure and a strongly electron-deficient nature (1)[1]. These unique electronic properties allow the BTD core to engage in robust π−π stacking interactions and directional hydrogen bonding, making it an ideal pharmacophore for anchoring molecules within complex biological targets, such as kinase active sites and Toll-like receptors (2)[2]. Furthermore, its exceptional electron-accepting capacity allows it to function as a highly efficient fluorophore in Donor-Acceptor-Donor (D-A-D) systems, bridging the gap between targeted therapeutics and real-time bioimaging (3)[3].

BTDs in Targeted Anticancer Therapeutics

The incorporation of the BTD moiety into small-molecule inhibitors has yielded a new generation of potent anticancer agents. The electron-withdrawing thiadiazole ring enhances the metabolic stability of the parent compound while fine-tuning the pKa of adjacent hydrogen-bond donors, thereby optimizing target residence time.

For instance, BTD-imidazole derivatives have been rationally designed as highly selective inhibitors of ALK5 (Transforming Growth Factor- β Receptor I kinase). The BTD core mimics the purine ring of ATP, allowing the molecule to anchor deeply within the ATP-binding pocket of ALK5, displaying up to 19-fold selectivity over similar kinases like p38 α MAP kinase (4)[4].

Table 1: Quantitative Pharmacological Activity of BTD Derivatives

Compound ClassTarget / Biological ModelQuantitative ActivityPrimary Application
BTD-Imidazole (Compound 57) ALK5 Kinase (Human)IC 50​ : 0.008–0.043 µMAnticancer
BTD-Trifluoromethyl (Compound 43) TLR7/8 Receptors (Human)EC 50​ : 0.22–0.32 µMVaccine Adjuvant
Triethyltin-BTD Carboxylate P. piricola (Fungal Pathogen)EC 50​ : 0.12 µg/mLAntifungal

(Data aggregated from authoritative pharmacological screenings[2][4][5])

BTDs as Novel Vaccine Adjuvants (Immunotherapeutics)

Beyond direct cytotoxicity, BTDs are pioneering advancements in immunotherapeutics. Specific BTD analogs have been identified as highly selective Toll-like receptor 7 and 8 (TLR7/8) agonists (2)[2].

Causality in Design: Traditional TLR7/8 agonists (such as imidazoquinolines) often suffer from poor pharmacokinetic profiles or induce off-target systemic inflammation. By replacing traditional cores with a BTD scaffold and introducing specific substitutions (e.g., trifluoromethyl groups), medicinal chemists have drastically improved kinetic solubility (up to a 10-fold increase at pH 7.4) and receptor binding efficiency via enhanced lipophilic contacts within the TLR endosomal binding pocket (2)[2].

Methodologies for Late-Stage BTD Functionalization

Historically, functionalizing the benzenoid ring of BTD required harsh conditions, pre-activation (e.g., stepwise bromination), or transition-metal catalysts, which severely limited the late-stage functionalization of complex drug molecules (6)[6]. Recent breakthroughs in organic photoredox catalysis have revolutionized BTD derivatization.

Protocol 1: Direct C–H Alkylation of BTD via Organic Photoredox Catalysis

Causality: Utilizing visible-light-induced photoredox catalysis avoids toxic transition metals and operates at room temperature. The regioselectivity heavily favors the C4-position due to its highly electron-deficient character, ensuring high product homogeneity without the need for directing groups (7)[7].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 2,1,3-benzothiadiazole (1.0 equiv), the corresponding N-hydroxyphthalimide ester (NHPE) alkylating agent (1.5 equiv), and an organic photocatalyst (e.g., Eosin Y, 2 mol%).

  • Solvent Addition: Dissolve the mixture in degassed anhydrous DMSO (0.1 M concentration) under an inert argon atmosphere. Causality: Degassing prevents the oxidative quenching of the photocatalyst's excited triplet state by ambient oxygen.

  • Irradiation: Irradiate the reaction mixture using blue LEDs (450 nm) at room temperature for 12–24 hours.

  • Quenching & Extraction: Dilute the mixture with deionized water and extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Step: Analyze the crude mixture via TLC and 1 H-NMR. The generation of a single, distinct spot on TLC and a clean downfield shift in the 1 H-NMR spectrum corresponding to the C4-alkyl proton confirms the success and regioselectivity of the photoredox alkylation.

Workflow BTD 2,1,3-Benzothiadiazole (BTD) Core Photocatalysis Photoredox C-H Alkylation (Mild Conditions) BTD->Photocatalysis Borylation Ir-Catalyzed C-H Borylation (Regioselective) BTD->Borylation Adjuvants Immunotherapeutics (TLR7/8 Agonists) Photocatalysis->Adjuvants Antimicrobial Antimicrobial Agents (Pathogen Disruption) Photocatalysis->Antimicrobial Anticancer Anticancer Therapeutics (Kinase Inhibition) Borylation->Anticancer Theranostics Bioimaging & Theranostics (Fluorescent Probes) Borylation->Theranostics

Workflow of BTD scaffold functionalization leading to diverse medicinal applications.

BTD-Based Theranostics and Bioimaging

BTDs are exceptional building blocks for fluorescent probes. Their intrinsic push-pull electronic configuration yields large Stokes shifts, which drastically minimize background autofluorescence and light scattering during deep-tissue or cellular imaging (8)[8].

Protocol 2: In Vitro Cellular Uptake and Bioimaging Assay

Causality: To validate the theranostic potential of BTD-fluorophores, it is critical to track their intracellular localization. BTD's inherent fluorescence allows direct visualization without needing bulky external fluorophore tags (like FITC or Cy5) that could artificially alter the drug's native pharmacokinetics.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., HeLa or A549) in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/well. Incubate at 37°C with 5% CO2​ for 24 hours to allow adherence.

  • Probe Incubation: Treat the cells with the BTD-based fluorescent probe (5–10 µM, dissolved in complete medium with <0.5% DMSO to prevent solvent-induced cytotoxicity). Incubate for 1–4 hours depending on the established uptake kinetics.

  • Washing: Carefully aspirate the medium and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Cold PBS halts endocytosis and removes extracellular, unbound probe, preventing background signal.

  • Counterstaining: Incubate with organelle-specific trackers (e.g., LysoTracker Red or Hoechst 33342) for 15 minutes to confirm subcellular localization via colocalization analysis.

  • Imaging & Self-Validating Step: Image the live cells using a Confocal Laser Scanning Microscope (CLSM). Excite the BTD probe (commonly at ~400-450 nm) and collect emission in the appropriate channel (often 500-600 nm). Validation: The absence of fluorescence in the control (un-treated) cells under the exact same excitation laser power confirms that the observed signal is strictly probe-derived, validating the large Stokes shift advantage of the BTD core.

Mechanism Probe BTD-Fluorophore Conjugate CellEntry Cellular Internalization Probe->CellEntry TargetBind Target Binding (e.g., Lysosome) CellEntry->TargetBind Emission Fluorescence Emission (Large Stokes Shift) TargetBind->Emission Excitation Therapy Therapeutic Action (Cytotoxicity) TargetBind->Therapy Drug Release

Mechanism of action for BTD-based theranostic probes in targeted cell imaging and therapy.

References

  • CymitQuimica. "CAS 273-13-2: 2,1,3-Benzothiadiazole". 1

  • MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds". 3

  • NIH/PMC. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole". 8

  • ACS Publications. "Medicinal Chemistry of Next Generation Vaccine Adjuvants". 2

  • ACS Publications. "Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis".7

  • NIH/PMC. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies". 4

  • MDPI. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update". 5

  • Diva-Portal. "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity". 6

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Significance of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Preclinical Research

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a chemical compound belonging to the benzothiadiazole class.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, making them of interest in medicinal chemistry and drug discovery.[3][4] For instance, a related compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole, serves as a crucial intermediate in the synthesis of the muscle relaxant Tizanidine.[5] Given the potential for biological activity, a thorough evaluation of the cytotoxic profile of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a critical first step in any preclinical assessment.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro protocol to determine the cytotoxic potential of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. We will focus on two widely accepted and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[8]

Principle of Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in toxicology and pharmacology for screening compounds for their potential to cause cell damage or death.[6][7] These assays rely on measuring specific cellular characteristics that distinguish live, healthy cells from dead or dying ones. A multi-parametric approach, utilizing assays with different biological endpoints, is highly recommended for a comprehensive understanding of a compound's cytotoxic mechanism.

This protocol will detail two distinct but complementary methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on mitochondrial function.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The amount of LDH in the supernatant is directly proportional to the number of dead or membrane-compromised cells.[12]

By employing both assays, researchers can gain insights into whether the test compound induces cell death primarily through metabolic inhibition or by causing a loss of membrane integrity.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide involves several key stages, from cell line selection and culture to compound treatment and data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Compound Stock Preparation cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_treatment Treatment with (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_mtt MTT Assay incubation->assay_mtt assay_ldh LDH Assay incubation->assay_ldh readout Spectrophotometric Reading assay_mtt->readout assay_ldh->readout data_processing Data Processing & Normalization readout->data_processing ic50 IC50 Value Calculation data_processing->ic50 interpretation Interpretation of Results ic50->interpretation

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Part 1: MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[10][13]

Materials:

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

  • Selected cancer or normal cell line (e.g., HeLa, A549, L-929)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[14]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Part 2: LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from damaged cells.[11][16]

Materials:

  • All materials listed for the MTT assay (excluding MTT and solubilization solution)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis solution)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the MTT Assay Protocol to seed and treat the cells with (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

    • It is crucial to set up the following controls for each experiment:

      • Spontaneous LDH Release: Untreated cells (represents background LDH release).

      • Maximum LDH Release: Untreated cells treated with the lysis solution provided in the kit (represents 100% cytotoxicity).

      • Background Control: Medium only (no cells).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stopping the Reaction and Measurement:

    • Add the stop solution (e.g., 50 µL) to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

Data Analysis and Interpretation

1. MTT Assay Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

2. LDH Assay Data Analysis:

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

3. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity assays, it represents the concentration of the compound that causes a 50% reduction in cell viability. The IC50 value is determined by plotting the percentage of cell viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Example Data Presentation:

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 4.52.1 ± 0.8
195.2 ± 5.15.3 ± 1.2
1078.6 ± 6.322.4 ± 3.5
2552.1 ± 4.848.9 ± 4.1
5025.4 ± 3.975.6 ± 5.2
1008.9 ± 2.192.3 ± 3.8

Mechanism of Action Visualization:

The combined results from the MTT and LDH assays can provide initial insights into the potential mechanism of cytotoxicity.

G cluster_mtt Metabolic Inhibition Pathway cluster_ldh Membrane Damage Pathway compound (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide cell Target Cell compound->cell mito Mitochondrial Dysfunction cell->mito Pathway 1 membrane Plasma Membrane Damage cell->membrane Pathway 2 atp Decreased ATP Production mito->atp mtt_result Reduced MTT Conversion atp->mtt_result ldh_release LDH Release membrane->ldh_release ldh_result Increased Extracellular LDH ldh_release->ldh_result

Caption: Potential cytotoxic pathways of the test compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following practices are essential:

  • Cell Line Authentication: Regularly authenticate the cell lines used to avoid cross-contamination.

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin, cisplatin) as a positive control to validate the assay's performance.

  • Reagent Quality: Use high-purity reagents and sterile techniques throughout the experiment.

  • Replicates: Perform all experiments with at least three biological replicates and technical triplicates for each condition.

  • Assay Interference: Test for potential interference of the compound with the assay components. For the MTT assay, this can be done by incubating the compound with MTT and solubilization solution in a cell-free system.[13]

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro cytotoxicity assessment of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide using the MTT and LDH assays. By following these guidelines, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a crucial step in the early stages of drug discovery and development. The multi-parametric approach allows for a more nuanced understanding of the compound's effects on cell health.

References

  • Benchchem. Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

  • Clinivex. (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

  • precisionFDA. (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE.

  • Kowalkowska, A., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 21(6), 784.

  • Abcam. MTT assay protocol.

  • Cowden, W. B., et al. (1981). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Journal of Pharmacology and Experimental Therapeutics, 216(3), 598-604.

  • Benchchem. In Vitro Cytotoxicity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: A Comparative Guide.

  • Abcam. Cell viability assays.

  • Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).

  • BOC Sciences. (2026). The Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in Muscle Relaxant Synthesis.

  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

  • United States Biological. CAS 51322-80-6.

  • Alliance National. In Vitro Cytotoxicity Test.

  • Promega Corporation. How to Measure Cell Viability.

  • Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. LDH assay kit guide: Principles and applications.

  • ResearchGate. (2025). MTT Proliferation Assay Protocol.

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications.

  • Cayman Chemical. LDH Cytotoxicity Assay Kit.

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

Sources

Application Notes & Protocols: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The 2,1,3-benzothiadiazole scaffold is a privileged pharmacophore, integral to numerous compounds with significant biological activity.[1][2] When functionalized with a cyanamide group, specifically as (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, this molecule transforms into a potent and versatile building block for constructing complex heterocyclic systems. The cyanamide moiety is not merely a passive substituent; its unique electronic properties, featuring both nucleophilic and electrophilic centers, provide a reactive handle for a variety of transformations.[3][4][5]

This guide provides an in-depth exploration of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a precursor in heterocyclic synthesis. We will elucidate its reactivity profile, provide validated protocols for its synthesis, and detail its application in constructing key heterocyclic cores, such as imidazolines and five-membered heterocycles via cycloaddition. The protocols are designed for researchers in medicinal chemistry and drug development, with a focus on explaining the causal chemistry behind the experimental design to ensure reproducibility and rational adaptation.

Physicochemical Properties & Reactivity Profile

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a crystalline solid at room temperature. Its structure is defined by an electron-withdrawing 2,1,3-benzothiadiazole ring system which significantly influences the reactivity of the appended cyanamide group.

PropertyValue
Molecular Formula C₇H₃ClN₄S
Molecular Weight 210.64 g/mol
CAS Number 51322-80-6[6]
Appearance Off-white to pale yellow solid
Synonyms N-(5-chlorobenzo[c][3][4][7]thiadiazol-4-yl)cyanamide, Tizanidine EP Impurity G[6]

The molecule's reactivity is governed by two primary sites within the cyanamide functional group:

  • The Nitrile Group (C≡N): The carbon atom is electrophilic and susceptible to nucleophilic attack. Furthermore, the triple bond can act as a dipolarophile in cycloaddition reactions.[8]

  • The Amino Group (N-H): The nitrogen is nucleophilic and the proton is acidic, allowing for deprotonation to form a reactive cyanamide anion or participation in condensation reactions.

ReactivityProfile cluster_molecule (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide cluster_reactivity Key Reactive Sites mol Ar-NH-C≡N Nuc_Attack Nucleophilic Attack mol->Nuc_Attack Addition of Nucleophiles (e.g., Amines) Dipolarophile Dipolarophile Activity mol->Dipolarophile [3+2] Cycloadditions Nuc_NH Nucleophilic NH Center Nuc_NH->mol Condensation / Guanidine Formation

Caption: Reactivity map of the cyanamide functional group.

Synthesis of the Building Block

The most direct route to (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is through the N-cyanation of the corresponding amine, 4-Amino-5-chloro-2,1,3-benzothiadiazole.[9][10] This precursor is commercially available or can be synthesized from 4-chloro-o-phenylenediamine. The cyanation is typically achieved using cyanogen bromide (BrCN), a highly effective but toxic reagent.

Caption: Synthetic workflow for the target building block.

Protocol 1: Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Principle: This protocol employs a standard Von Braun reaction. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. A mild base is used to neutralize the HBr byproduct, driving the reaction to completion.

Materials and Reagents:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq)[11]

  • Cyanogen Bromide (BrCN) (1.1 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Tetrahydrofuran (THF) and Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-Amino-5-chloro-2,1,3-benzothiadiazole (e.g., 5.0 g, 26.9 mmol) in a 2:1 mixture of THF and water (150 mL). Add sodium acetate (e.g., 3.3 g, 40.4 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, carefully dissolve cyanogen bromide (e.g., 3.1 g, 29.6 mmol) in a minimal amount of cold THF.

    • CAUSALITY & SAFETY: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Preparing the solution cold minimizes vaporization.

  • Add the BrCN solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • CAUSALITY: The water wash removes residual sodium acetate and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Application in Imidazoline Synthesis

A primary application of this building block is in the synthesis of 2-aminoimidazoline derivatives. This is particularly relevant as the core structure is found in the muscle relaxant drug, Tizanidine.[10] The synthesis proceeds via a two-step, one-pot sequence: initial guanidine formation followed by acid-catalyzed intramolecular cyclization.

Imidazoline_Synthesis start (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide reagent1 + Ethylenediamine start->reagent1 intermediate Acyclic Guanidine Intermediate reagent2 Acid Catalyst (e.g., HCl) Heat intermediate->reagent2 final 2-(Arylamino)-imidazoline Derivative reagent1->intermediate Step 1: Guanidine Formation reagent2->final Step 2: Cyclization

Caption: Workflow for the synthesis of 2-aminoimidazoline heterocycles.

Protocol 2: Synthesis of 5-Chloro-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2,1,3-benzothiadiazole

Principle: Ethylenediamine, possessing two nucleophilic amine groups, first attacks the electrophilic nitrile carbon of the cyanamide to form a stable acyclic guanidine intermediate.[12] Subsequent heating in the presence of an acid catalyst protonates a nitrogen atom, facilitating the elimination of ammonia and intramolecular cyclization to yield the thermodynamically stable five-membered imidazoline ring.[13]

Materials and Reagents:

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (1.0 eq)

  • Ethylenediamine (2.0 eq)

  • Ethylene Glycol (as solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol and Water

Procedure:

  • Guanidine Formation: In a round-bottom flask, suspend (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (e.g., 2.0 g, 9.5 mmol) in ethylene glycol (20 mL).

  • Add ethylenediamine (e.g., 1.14 g, 19.0 mmol) to the suspension.

  • Heat the mixture to 100-110 °C and stir for 2-3 hours. The solid should gradually dissolve as the intermediate forms. Monitor the reaction by TLC.

  • Cyclization: After cooling the mixture to approx. 80 °C, cautiously add concentrated HCl dropwise until the pH is ~1-2.

    • CAUSALITY: The strong acid protonates the guanidine, making the terminal amino group a better leaving group (as ammonia) and activating the system for cyclization. Ethylene glycol is used as a high-boiling solvent to facilitate the high temperature required for this step.

  • Reheat the reaction mixture to 120-130 °C and maintain for 4-6 hours.

  • Isolation: Cool the reaction to room temperature. Slowly add water (50 mL) to precipitate the hydrochloride salt of the product.

  • Stir the resulting slurry in an ice bath for 1 hour, then collect the precipitate by vacuum filtration.

  • Purification: Wash the filter cake with cold isopropanol and then diethyl ether. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as its hydrochloride salt.

Application in [3+2] Cycloaddition Reactions

The nitrile moiety of the cyanamide is an excellent dipolarophile, capable of participating in [3+2] cycloaddition reactions to construct five-membered aromatic heterocycles.[8] This route provides access to structures like aminotetrazoles or amino-oxadiazoles, which are valuable in medicinal chemistry.

Example Pathway: Synthesis of an Aminotetrazole Derivative

Principle: This reaction is a classic Huisgen cycloaddition. Sodium azide reacts with an acid (like acetic acid) to form hydrazoic acid (HN₃) in situ. This 1,3-dipole then reacts with the cyanamide's C≡N bond (the dipolarophile) in a concerted cycloaddition to form the stable tetrazole ring.

Cycloaddition start (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide reagent + Sodium Azide (NaN₃) + NH₄Cl or Acid Solvent (e.g., DMF) start->reagent final 5-(5-Chloro-2,1,3-benzothiadiazol-4-ylamino)-1H-tetrazole reagent->final [3+2] Cycloaddition

Caption: General scheme for tetrazole synthesis via cycloaddition.

Protocol 3: Synthesis of 5-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1H-tetrazole

Materials and Reagents:

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dilute HCl

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (e.g., 1.0 g, 4.75 mmol) in DMF (20 mL).

  • Add sodium azide (e.g., 0.46 g, 7.12 mmol) and ammonium chloride (e.g., 0.38 g, 7.12 mmol).

    • CAUSALITY & SAFETY: Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas. The reaction should be performed behind a blast shield. Ammonium chloride serves as a mild proton source to generate the required hydrazoic acid in situ.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute HCl to a pH of ~3-4. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the solid with copious amounts of cold water to remove any residual salts. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure tetrazole derivative.

Conclusion

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is a highly valuable and reactive building block. Its dual reactivity allows for straightforward entry into diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for imidazoline and tetrazole synthesis demonstrate its utility in both condensation-cyclization and cycloaddition strategies. By understanding the underlying chemical principles, researchers can leverage this synthon to accelerate the discovery and development of novel chemical entities.

References

  • Organic Letters. (2024). Cascade Cyclization of N-Cyanamide Alkenes for the Divergent Synthesis of Azido-, Nitro-, and Alkenyl-Containing Pyrroloquinazolinones. ACS Publications.
  • Wikipedia. (n.d.). Cyanamide.
  • ResearchGate. (2025). Cascade Cyclization of N-Cyanamide Alkenes for the Divergent Synthesis of Azido-, Nitro-, and Alkenyl-Containing Pyrroloquinazolinones.
  • Sharma, V., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI.
  • ChemicalBook. (2024). Cyanamide: A Versatile Compound in Modern Chemistry.
  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information.
  • TCI EUROPE N.V. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole.
  • Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative.
  • SVAK Lifesciences. (n.d.). (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide.
  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE. National Center for Advancing Translational Sciences.
  • Pharmacompass. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Drug Information, Uses, Side Effects, Chemistry.
  • Clinivex. (n.d.). (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.
  • ChemicalBook. (2019). Applications of Cyanamide.
  • Al-Dhmani, A. S., et al. (2023). Preparations methods of tizanidine (API) and related compounds. ResearchGate.
  • BenchChem. (2025). Applications of Thiadiazoles in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC.
  • BenchChem. (2025). Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide.
  • Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • ResearchGate. (n.d.). N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity.
  • Annals of Advances in Chemistry. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.
  • BenchChem. (2025). Application Note: Synthesis of 4-Methyl-2,1,3-benzothiadiazole and Its Derivatives.

Sources

Analytical techniques for quantifying Tizanidine impurity G

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal UHPLC-UV/MS Quantification of Tizanidine EP Impurity G

Introduction & Scientific Context

Tizanidine hydrochloride is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity and related neurological conditions[1]. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can emerge[2].

Among these, Tizanidine EP Impurity G (Chemical Name: (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide; CAS: 51322-80-6) is a critical synthetic intermediate and potential degradation product[3][4]. Mechanistically, Impurity G arises when the basic imidazoline ring of Tizanidine undergoes ring-opening and cleavage, or when the ethylenediamine condensation step during synthesis is incomplete, leaving a terminal cyanamide moiety[2]. Because Impurity G lacks the basic imidazoline ring, its pKa and hydrophobicity are significantly altered compared to the parent drug, necessitating a highly specific, stability-indicating chromatographic method for accurate quantification[5].

Mechanistic Rationale for Analytical Choices

To ensure a robust and reproducible assay, the analytical choices in this protocol are grounded in the physicochemical properties of the analytes:

  • Stationary Phase Causality : Tizanidine and its basic impurities are highly prone to secondary interactions with residual silanols on traditional silica stationary phases, which leads to severe peak tailing[5]. To counteract this, an Ethylene Bridged Hybrid (BEH) C18 column is utilized. The hybrid particle technology minimizes silanol activity, ensuring sharp, symmetrical peaks for basic compounds.

  • Mobile Phase Causality : A buffered mobile phase (pH 3.6) using sodium perchlorate and triethylamine (TEA) is critical[5]. The acidic pH ensures that the basic nitrogen atoms of Tizanidine are fully protonated, standardizing their retention. Conversely, the cyanamide group of Impurity G is less basic and more hydrophobic, causing it to elute later in the reversed-phase gradient.

  • Orthogonal Detection (Self-Validating System) : Photodiode Array (PDA) UV detection at 230 nm provides the primary quantitative data due to the strong absorbance of the benzothiadiazole chromophore[5]. However, to make the system self-validating, parallel Electrospray Ionization Mass Spectrometry (ESI-MS/MS) is employed. This orthogonal validation confirms the structural identity of the eluting peak (Impurity G MW: 210.64)[4][6], ensuring that the quantified UV peak is exclusively Impurity G and free from co-eluting matrix interference.

Experimental Protocol

The following step-by-step methodology is designed as a self-validating system, incorporating internal system suitability and recovery checks.

Reagents and Materials
  • Tizanidine Hydrochloride API and Tizanidine EP Impurity G Reference Standard (>99.0% purity)[3].

  • Acetonitrile (LC-MS grade) and Milli-Q Water.

  • Sodium perchlorate, Triethylamine (TEA), and Orthophosphoric acid (AR grade)[7].

Sample Preparation Workflow
  • Diluent Preparation : Mix Milli-Q Water and Acetonitrile in an 80:20 (v/v) ratio. Degas via sonication.

  • Standard Solution : Accurately weigh 5.0 mg of Impurity G reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent to create a 100 µg/mL stock. Dilute further to a working concentration of 0.5 µg/mL.

  • Test Solution : Weigh 50.0 mg of Tizanidine API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume (yielding 1000 µg/mL of API).

  • Self-Validation Step (Spiked Recovery) : Prepare a spiked test sample by adding 0.5 mL of the 100 µg/mL Impurity G stock to 50.0 mg of Tizanidine API before making up to volume. A recovery outside the 95–105% range immediately flags matrix suppression or extraction failure, invalidating the run[1].

UHPLC-UV/MS Chromatographic Conditions
  • System : Waters Acquity UPLC coupled with a PDA detector and a tandem quadrupole MS[5].

  • Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.24% sodium perchlorate in water, containing 0.06% TEA, adjusted to pH 3.6 with orthophosphoric acid[5].

  • Mobile Phase B : Acetonitrile : Buffer (70:30, v/v)[5].

  • Gradient Program : 0–2 min (5% B), 2–6 min (5% to 50% B), 6–9 min (50% to 75% B), 9–10 min (75% to 5% B), 10–12 min (5% B for re-equilibration)[8].

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2.0 µL.

  • Detection : UV at 230 nm[5]. MS in ESI positive mode (Capillary: 3.0 kV, Cone: 25 V, Source Temp: 150°C).

System Suitability Testing (SST)

Before sample analysis, the system's integrity must be verified against the following criteria:

  • Resolution ( Rs​ ) : > 2.0 between Tizanidine and Impurity G.

  • Tailing Factor ( Tf​ ) : < 1.5 for the Impurity G peak.

  • Precision : %RSD of 6 replicate injections of the Standard Solution < 2.0%[5].

Method Validation & Quantitative Data

The method conforms to ICH Q2(R1) guidelines for the validation of analytical procedures. The quantitative parameters are summarized below, demonstrating the method's sensitivity and reliability for routine quality control and stability monitoring[1][5].

Validation ParameterTizanidine APIEP Impurity G
Relative Retention Time (RRT) 1.00 (~5.2 min)~1.61 (~8.4 min)
Limit of Detection (LOD) 0.015 µg/mL0.020 µg/mL
Limit of Quantification (LOQ) 0.045 µg/mL0.060 µg/mL
Linearity Range 0.05 - 5.0 µg/mL0.06 - 5.0 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.999
Accuracy / Spiked Recovery 98.5% - 101.2%97.8% - 102.1%
Method Precision (%RSD) 1.2%1.8%

Workflow Visualization

AnalyticalWorkflow Sample Tizanidine API Sample Preparation UHPLC UHPLC Separation (BEH C18 Column) Sample->UHPLC 2 µL Injection Spike Impurity G Reference Standard Spike->Sample Spiking for Accuracy UV PDA/UV Detection (Quantification at 230 nm) UHPLC->UV Primary Flow MS ESI-MS/MS (Structural Confirmation) UHPLC->MS Split Flow Valid ICH Q2(R1) Validation (LOD, LOQ, Linearity) UV->Valid MS->Valid

Figure 1: Orthogonal UHPLC-UV/MS analytical workflow for Tizanidine Impurity G quantification.

References

  • Title: Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Source: japsonline.com. URL: [Link]

  • Title: Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase High Performance Liquid Chromatography. Source: asianpubs.org. URL: [Link]

  • Title: CAS No : 51322-80-6 | Product Name : Tizanidine Hydrochloride Impurity - G. Source: pharmaffiliates.com. URL: [Link]

  • Title: Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Source: nih.gov. URL: [Link]

Sources

The Emerging Potential of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel materials for next-generation electronics has led researchers to explore unique molecular architectures that offer tailored optoelectronic properties. Within this landscape, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide emerges as a molecule of significant interest. This guide provides an in-depth exploration of its potential applications in materials science, underpinned by detailed protocols for its synthesis and characterization. We will delve into the synergistic effects of the electron-deficient 2,1,3-benzothiadiazole core and the versatile cyanamide functionality, offering a roadmap for researchers and scientists to unlock the promise of this compound.

Introduction: A Molecule of Untapped Potential

The 2,1,3-benzothiadiazole (BT) heterocycle is a cornerstone in the design of high-performance organic electronic materials. Its inherent electron-withdrawing nature makes it an excellent building block for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical attribute for efficient electron transport in organic semiconductors. The introduction of a chlorine atom at the 5-position further enhances its electron-accepting character, fine-tuning the electronic properties of the resulting molecule.

When combined with a cyanamide (-N(H)C≡N) group, a unique multifunctional scaffold is created. The cyanamide group is not merely a passive substituent; its linear geometry and the sp-hybridized nitrogen of the nitrile can facilitate intermolecular interactions, while its electronic properties can be leveraged for a range of applications.[1][2] Derivatives of cyanamide have found use in the manufacturing of semiconductors, owing to their thermal stability and electrical properties.[3] This technical guide will illuminate the path for investigating (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a novel material for organic electronics.

Properties at a Glance

To contextualize the potential of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide, a summary of its key predicted properties is presented below.

PropertyValue/DescriptionSignificance in Materials Science
Molecular Formula C₇H₃ClN₄SDefines the elemental composition and molecular weight.
Molecular Weight 210.64 g/mol Influences sublimation and deposition characteristics in device fabrication.
Core Structure 5-Chloro-2,1,3-benzothiadiazoleStrong electron-accepting moiety, promotes n-type or ambipolar charge transport.
Functional Group CyanamideCan act as a hydrogen bond donor and acceptor, potentially influencing molecular packing and thin-film morphology. The nitrile group offers a site for further chemical modification.
Predicted Electronic Nature Electron-deficientSuitable for applications as an n-type semiconductor in Organic Field-Effect Transistors (OFETs) or as an electron-transporting/emissive layer in Organic Light-Emitting Diodes (OLEDs).

Synthetic Protocol: Accessing the Core Molecule

The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide can be achieved from the commercially available 4-amino-5-chloro-2,1,3-benzothiadiazole. A common method for the introduction of a cyanamide group is through the reaction of a primary amine with cyanogen bromide (BrCN). However, due to the high toxicity of cyanogen bromide, an alternative and safer one-pot oxidation-cyanation method is proposed here.[4]

Protocol 1: Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Materials:

  • 4-amino-5-chloro-2,1,3-benzothiadiazole

  • N-Chlorosuccinimide (NCS)

  • Zinc Cyanide (Zn(CN)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq) in anhydrous DCM.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 10 minutes. Stir the reaction mixture at 0 °C for 1 hour.

  • Cyanation: To the reaction mixture, add anhydrous DMF followed by Zinc Cyanide (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow start 4-amino-5-chloro- 2,1,3-benzothiadiazole chlorination Chlorination with NCS in DCM at 0 °C start->chlorination cyanation Cyanation with Zn(CN)₂ in DMF at 40 °C chlorination->cyanation workup Aqueous Work-up cyanation->workup purification Column Chromatography workup->purification product (5-Chloro-2,1,3-benzothiadiazol- 4-yl)-cyanamide purification->product

Caption: Synthetic workflow for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Characterization of Material Properties

A thorough characterization of the synthesized molecule is paramount to understanding its potential in electronic devices.[5][6] The following protocols outline the key experimental techniques.

Protocol 2: Photophysical Characterization

Objective: To determine the absorption and emission properties of the molecule, which are crucial for applications in OLEDs and light-sensing devices.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions to determine the maximum absorption wavelengths (λₘₐₓ) and molar extinction coefficients (ε).

  • Fluorescence Spectroscopy: Excite the solutions at their respective λₘₐₓ and record the emission spectra to determine the maximum emission wavelengths (λₑₘ) and photoluminescence quantum yields (Φₚₗ).

  • Thin-Film Characterization: Prepare a thin film of the material by spin-coating or thermal evaporation onto a quartz substrate and repeat the UV-Vis and fluorescence measurements.

Protocol 3: Electrochemical Characterization

Objective: To determine the HOMO and LUMO energy levels of the molecule, which are critical for charge injection and transport in electronic devices.

Instrumentation:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)

  • Electrochemical cell

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry by scanning the potential to measure the oxidation and reduction potentials of the compound.

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively, using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard.

G cluster_characterization Material Characterization Workflow synthesis Synthesized Compound photophysical Photophysical Characterization (UV-Vis, Fluorescence) synthesis->photophysical electrochemical Electrochemical Characterization (Cyclic Voltammetry) synthesis->electrochemical thermal Thermal Analysis (TGA, DSC) synthesis->thermal morphological Thin-Film Morphology (AFM, XRD) synthesis->morphological

Caption: Workflow for the comprehensive characterization of the material.

Potential Applications and Experimental Workflows

The unique combination of a potent electron-accepting core and a versatile functional group positions (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a promising candidate for several applications in materials science.

Organic Field-Effect Transistors (OFETs)

The strong electron-withdrawing nature of the 5-chloro-2,1,3-benzothiadiazole unit suggests that this molecule could exhibit n-type semiconductor behavior. The cyanamide group may influence molecular packing in the solid state, which is crucial for efficient charge transport.[7]

Experimental Workflow for OFET Fabrication and Testing:

  • Substrate Preparation: Clean and treat a silicon wafer with a silicon dioxide dielectric layer (e.g., with octadecyltrichlorosilane) to create a hydrophobic surface.

  • Thin-Film Deposition: Deposit a thin film of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide onto the substrate via solution-shearing, spin-coating, or thermal evaporation.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic film through a shadow mask.

  • Device Characterization: Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer to determine the electron mobility, on/off ratio, and threshold voltage.

Organic Light-Emitting Diodes (OLEDs)

Benzothiadiazole derivatives are known to be efficient emitters, often in the green to red region of the spectrum.[8] (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide could function as an emissive material or an electron-transporting material in an OLED device.

Experimental Workflow for OLED Fabrication and Testing:

  • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate.

  • Layer Deposition: Sequentially deposit the following layers onto the ITO substrate via spin-coating or thermal evaporation:

    • Hole-injection layer (e.g., PEDOT:PSS)

    • Hole-transporting layer (e.g., TPD)

    • Emissive layer (host material doped with or a neat film of the title compound)

    • Electron-transporting layer (e.g., TPBi)

    • Electron-injection layer (e.g., LiF)

    • Cathode (e.g., Al)

  • Device Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE) of the fabricated OLED.

Organic Solar Cells (OSCs)

The electron-accepting properties of the benzothiadiazole core make it a suitable component for non-fullerene acceptors in organic solar cells.[9][10][11]

Experimental Workflow for OSC Fabrication and Testing:

  • Active Layer Preparation: Prepare a blend of a suitable donor polymer (e.g., a polythiophene or polycarbazole derivative) and (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (as the acceptor) in a common organic solvent.

  • Device Fabrication: Fabricate a bulk-heterojunction solar cell by spin-coating the active layer blend between an ITO-coated glass substrate (with a hole-transporting layer) and a low-work-function metal cathode (e.g., Ca/Al).

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the solar cell under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), and fill factor (FF).

Conclusion and Future Outlook

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide stands as a promising yet underexplored molecule in the realm of materials science. Its synthesis from readily available precursors and the potent electronic properties of its constituent moieties provide a strong rationale for its investigation. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound in a variety of organic electronic devices. Future work should focus on the synthesis of derivatives by modifying the cyanamide nitrogen, which could lead to a new class of materials with finely tuned properties for advanced applications.

References

  • Morrill, L. C., & Douglas, J. (2017).
  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • Ghorai, S., & Ghorai, P. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(6), 1826–1830.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? Retrieved from [Link]

  • MDPI. (2022, September 14). Characterization of Electronic Materials. Retrieved from [Link]

  • ACS Materials Au. (2024, November 8). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Retrieved from [Link]

  • AIP Publishing. (2015, January 15). Low energy electron attachment to cyanamide (NH2CN). Retrieved from [Link]

  • PMC. (n.d.). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017, October 11). Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Benzothiadiazole and its derivative-based sp2 carbon-conjugated covalent organic frameworks for photocatalytic hydrogen generation. Retrieved from [Link]

  • ResearchGate. (2025, November 21). Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrical Characterization of Organic Electronic Materials and Devices. Retrieved from [Link]

  • ResearchGate. (2025, November 8). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Application of Benzothiadiazole in Organic Solar Cells. Retrieved from [Link]

  • MDPI. (2021, December 15). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. Retrieved from [Link]

  • precisionFDA. (n.d.). TIZANIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic electronics. Retrieved from [Link]

  • PMC. (n.d.). Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. Retrieved from [Link]

  • RSC Publishing. (2022, May 13). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of organic materials for electronic device applications. Retrieved from [Link]

  • Document Server@UHasselt. (n.d.). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Retrieved from [Link]

  • ResearchGate. (2017, April 7). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and photophysical properties of luminescent non-symmetric 4-pyridyl benzothiadiazole derivatives. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2023, December 12). Effect of Benzothiadiazole-Based π-Spacers on Fine-Tuning of Optoelectronic Properties of Oligothiophene-Core Donor Materials for Efficient Organic Solar Cells: A DFT Study. Retrieved from [Link]

  • NIST WebBook. (n.d.). Tizanidine. Retrieved from [Link]

  • PMC. (n.d.). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Retrieved from [Link]

  • PNAS. (n.d.). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Retrieved from [Link]

Sources

Application Notes & Protocols: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide as a Chemodosimeter for Optical Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (hereafter BTD-CN ) as a novel platform for the development of optical sensors. The 2,1,3-benzothiadiazole (BTD) core is a highly versatile fluorophore known for its photostability and electron-deficient nature, making it an ideal building block for sensing applications.[1][2] By functionalizing the BTD core with a cyanamide group, we introduce a reactive site for nucleophilic analytes, creating a highly selective and sensitive "turn-off" or ratiometric fluorescent chemodosimeter. This guide details the design rationale, a plausible synthetic pathway, full characterization protocols, and step-by-step methodologies for validating its use as an optical sensor, particularly for the detection of cyanide ions (CN⁻).

Scientific Principles & Design Rationale

The design of BTD-CN as an optical sensor is predicated on the unique photophysical properties of the BTD scaffold and the chemical reactivity of the cyanamide moiety.

1.1. The Benzothiadiazole (BTD) Fluorophore

The BTD ring system is an electron-deficient heterocycle. This property is fundamental to its function in "push-pull" or donor-acceptor (D-A) type fluorophores.[3] When paired with an electron-donating group, BTD facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation.[4] This ICT state is often highly fluorescent. In BTD-CN , the core BTD unit is substituted with two electron-withdrawing groups: a chloro group (-Cl) and a cyanamide group (-N-C≡N). This architecture results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which can be finely tuned by interaction with an analyte.

1.2. The Cyanamide Group as a Reactive Recognition Site

While many sensors rely on non-covalent interactions, chemodosimeters (or reaction-based probes) offer high selectivity through the formation of a new covalent bond, leading to an irreversible change in the sensor's optical properties.[5] The cyanamide group's carbon atom is electrophilic and susceptible to nucleophilic attack. We hypothesize that potent nucleophiles, such as the cyanide anion (CN⁻), will react with the cyanamide to form a new adduct. This reaction disrupts the π-conjugation of the system, thereby altering the ICT process and causing a distinct change in the absorption and fluorescence spectra.[6][7] This specific reactivity forms the basis for a highly selective sensing mechanism.

1.3. Proposed Sensing Mechanism: Nucleophilic Addition

The proposed mechanism involves the nucleophilic addition of a cyanide ion to the electrophilic cyano carbon of the BTD-CN probe. This transformation converts the cyanamide into a new species, disrupting the electronic properties of the fluorophore. The interruption of the acceptor strength of the cyanamide group inhibits the ICT process, leading to a quenching of fluorescence or a hypsochromic (blue) shift in the emission wavelength.[8]

Sensing_Mechanism cluster_0 Initial State cluster_1 Reaction cluster_2 Final State BTD_CN BTD-CN (Fluorescent) Adduct BTD-Adduct (Non-Fluorescent or Blue-Shifted) BTD_CN->Adduct Nucleophilic Addition Analyte Analyte (e.g., CN⁻) Analyte->BTD_CN

Caption: Proposed reaction-based sensing mechanism for BTD-CN.

Synthesis and Characterization of BTD-CN

The synthesis of BTD-CN can be achieved from its amine precursor, 4-amino-5-chloro-2,1,3-benzothiadiazole, which is a known intermediate in the synthesis of the drug Tizanidine.[9]

2.1. Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-o-phenylenediamine. The first step forms the BTD ring, and the second step introduces the cyanamide functionality via reaction with cyanogen bromide.

Synthesis_Workflow Start 4-Chloro-o-phenylenediamine Intermediate1 5-Chloro-4-nitro-2,1,3-benzothiadiazole Start->Intermediate1 1. Diazotization 2. Na₂S₂O₃ / SO₂ Intermediate2 4-Amino-5-chloro-2,1,3-benzothiadiazole (Precursor) Intermediate1->Intermediate2 Reduction (e.g., Fe/AcOH) FinalProduct (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (BTD-CN) Intermediate2->FinalProduct Cyanation (BrCN, base)

Sources

Application Note: Synthesis of Tizanidine from 5-chloro-4-amino-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) Starting Material: 5-chloro-4-amino-2,1,3-benzothiadiazole (CAS: 30536-19-7)

Introduction & Mechanistic Rationale

Tizanidine is a potent, centrally acting α2-adrenergic agonist widely prescribed as a muscle relaxant for the management of spasticity[1]. The architectural core of Tizanidine relies on 5-chloro-4-amino-2,1,3-benzothiadiazole , a specialized intermediate whose structural features dictate the synthetic strategy[2].

From a mechanistic perspective, the 4-amino group on the benzothiadiazole ring is weakly nucleophilic. This poor nucleophilicity is a direct consequence of the electron-withdrawing nature of the fused thiadiazole ring and the inductive effect of the adjacent ortho-chloro substituent at the 5-position. Therefore, synthesizing Tizanidine requires highly activated electrophilic partners or optimized catalytic conditions to drive the carbon-nitrogen bond formation.

Industry and academia primarily rely on two validated synthetic pathways to overcome this energy barrier:

  • Route A (Dehydrative Condensation): Utilizes Phosphorus oxychloride (POCl₃) to activate 1-acetyl-2-imidazolidinone into a highly reactive chloroiminium intermediate, which is subsequently attacked by the weakly nucleophilic arylamine[1][3].

  • Route B (Direct Nucleophilic Substitution): Utilizes a pre-activated electrophile, 2-chloro-2-imidazoline hydrochloride, in the presence of an acid scavenger (pyridine) to facilitate direct coupling[4][5].

Quantitative Pathway Comparison

To assist in route selection for scale-up or bench-level synthesis, the following table summarizes the operational parameters and historical yields of both primary pathways.

ParameterRoute A: Dehydrative Condensation[1][5]Route B: Direct Substitution[4][5]
Core Reagents 1-acetyl-2-imidazolidinone, POCl₃2-chloro-2-imidazoline HCl, Pyridine
Solvent System Neat (POCl₃ acts as solvent)sec-Butanol
Reaction Temp. 50–60 °C65–70 °C
Reaction Time 30–40 hours8 hours
Typical Yield 70.0% – 93.6%~90.5%
Mechanistic Driver Chloroiminium intermediate formationDirect SNAr-type substitution at C2
EHS Considerations High (POCl₃ handling and waste)Moderate (Pyridine recovery required)

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows incorporate specific In-Process Controls (IPCs) and thermodynamic checkpoints to ensure product integrity.

Protocol A: Synthesis via 1-acetyl-2-imidazolidinone (POCl₃ Method)

This method forces the coupling via extreme electrophilic activation.

  • Activation Setup: To a dry, inert-gas-purged reaction vessel, add 350 mL of Phosphorus oxychloride (POCl₃).

  • Reactant Addition: Slowly add 18.6 g of 5-chloro-4-amino-2,1,3-benzothiadiazole and 12.7 g of 1-acetyl-2-imidazolidinone under continuous stirring[3].

  • Condensation: Heat the mixture to 50–60 °C and maintain for 30–40 hours[1].

    • Causality: The extended thermal input is required because the arylamine is sterically hindered and electronically deactivated. POCl₃ strips the oxygen from the imidazolidinone, creating a transient, highly reactive electrophile.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting arylamine is entirely consumed[1]. Self-Validation: Proceeding before complete consumption will result in co-precipitation of the starting material during the workup.

  • Concentration: Distill off the excess POCl₃ under reduced pressure[1].

    • Causality: Removing the bulk of POCl₃ is critical to prevent a violent, uncontrollable exothermic hydrolysis in the subsequent aqueous quench.

  • Quench & Neutralization: Carefully pour the concentrated residue into ice-cold water, maintaining the internal temperature below 20 °C. Add sodium hydroxide (NaOH) solution dropwise to adjust the pH to 9–10[1].

  • Isolation: Collect the precipitated Tizanidine base by filtration, wash with cold water, and dry under vacuum[3].

Protocol B: Synthesis via 2-chloro-2-imidazoline (Pyridine Method)

This method is often preferred for its shorter reaction time and avoidance of bulk POCl₃.

  • Reaction Matrix: In a 2 L reaction vessel, suspend 50.0 g of 4-amino-5-chloro-2,1,3-benzothiadiazole, 76.0 g of 2-chloro-2-imidazoline hydrochloride, and 85.2 g of pyridine in 1000 mL of sec-butanol[4].

  • Coupling: Elevate the temperature to 65–70 °C and stir vigorously for 8 hours[4].

    • Causality: The pre-installed chloride on the imidazoline ring acts as an excellent leaving group. Pyridine acts as a thermodynamic sink (acid scavenger), neutralizing the HCl generated during the substitution and driving the equilibrium irreversibly toward the product.

  • In-Process Control (IPC): Confirm reaction completion via HPLC.

  • Quench: Pour the reaction solution into 2000 mL of ice water. Strictly control the temperature so it does not exceed 20 °C[4].

  • pH-Directed Isolation: Add 20% NaOH aqueous solution to adjust the pH to 9–10, keeping the temperature below 30 °C[4].

    • Self-Validation: Tizanidine contains a basic imidazoline ring (pKa ~ 7.4). Adjusting the pH to 9–10 ensures the molecule is fully deprotonated into its free base form, which is insoluble in water and precipitates. Water-soluble impurities and pyridinium salts remain trapped in the aqueous filtrate.

  • Purification: Filter the precipitate and recrystallize the filter cake from methanol. This yields approximately 61.8 g of Tizanidine base (Yield: ~90.5%, HPLC Purity: >99.1%)[4][5].

Reaction Pathway Visualization

TizanidineSynthesis SM 5-chloro-4-amino-2,1,3-benzothiadiazole (Weakly Nucleophilic Arylamine) R1 Route A: 1-acetyl-2-imidazolidinone + POCl3 (50-60°C, 30-40h) SM->R1 Activation R2 Route B: 2-chloro-2-imidazoline HCl + Pyridine (65-70°C, 8h) SM->R2 Coupling Int1 Chloroiminium Electrophile Formation R1->Int1 Int2 Direct Nucleophilic Substitution at C2 R2->Int2 Quench Aqueous Quench (<20°C) & NaOH Neutralization (pH 9-10) Int1->Quench Distill POCl3 Int2->Quench API Tizanidine Base (Target API) Quench->API Crystallization

Synthetic pathways for Tizanidine from 5-chloro-4-amino-2,1,3-benzothiadiazole.

References

  • [4] Tizanidine synthesis - ChemicalBook. ChemicalBook. 4

  • [1] An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). Benchchem. 1

  • [2] The Role of 4-Amino-5-chloro-2,1,3-benzothiadiazole in Muscle Relaxant Synthesis. NBInno.2

  • [3] 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7. Benchchem. 3

  • [5] Review Article Preparations methods of tizanidine (API) and related compounds. ResearchGate. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. As a crucial intermediate and a known impurity in the synthesis of Tizanidine (Tizanidine EP Impurity G), achieving a high-yield, reproducible synthesis is critical.[1] This document is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

I. Foundational Knowledge: Synthesis Overview & Key Challenges

The most logical synthetic route to (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide involves a two-stage process: the synthesis of the precursor 4-Amino-5-chloro-2,1,3-benzothiadiazole, followed by the conversion of the amino group to a cyanamide. This guide will focus on the optimization of the second, and often more challenging, cyanation step.

Synthesis_Overview A 5-Chloro-4-nitro-2,1,3-benzothiadiazole B 4-Amino-5-chloro-2,1,3-benzothiadiazole (Precursor) A->B Reduction (e.g., Fe/HCl) C (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Target Compound) B->C Cyanation (e.g., Sandmeyer Reaction)

Caption: General synthetic pathway.

II. Troubleshooting Guide: The Cyanation Step

The conversion of 4-Amino-5-chloro-2,1,3-benzothiadiazole to the target cyanamide is most commonly approached via a Sandmeyer-type reaction. This involves diazotization of the primary amine followed by reaction with a cyanide salt.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Low or no yield in a Sandmeyer-type cyanation can often be attributed to issues in one of the two key stages: diazotization or the cyanation itself.

A. Incomplete Diazotization

  • Cause: The primary amino group of your precursor is not fully converted to the diazonium salt.

  • Troubleshooting:

    • Ensure complete dissolution: The starting amine, 4-Amino-5-chloro-2,1,3-benzothiadiazole, must be completely dissolved in the acidic medium before the addition of the nitrite source (e.g., sodium nitrite).[2]

    • Strict temperature control: Maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrite.[2][3] An exothermic reaction can lead to the decomposition of the newly formed diazonium salt.

    • Sufficient acid: Use a sufficient excess of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) to ensure the stability of the diazonium salt.

    • Purity of starting material: Impurities in the starting amine can interfere with the diazotization process.[4] Ensure your 4-Amino-5-chloro-2,1,3-benzothiadiazole is of high purity.

B. Decomposition of the Diazonium Salt

  • Cause: The diazonium salt is unstable and decomposes before it can react with the cyanide source.

  • Troubleshooting:

    • Maintain low temperatures: This is the most critical parameter. The diazonium salt solution should be kept cold (0-5 °C) at all times and used immediately after preparation.[2]

    • Avoid exposure to light: Some diazonium salts are light-sensitive. Conducting the reaction in a flask wrapped in aluminum foil can be beneficial.

C. Inefficient Cyanation Step

  • Cause: The diazonium salt is not effectively converted to the cyanamide.

  • Troubleshooting:

    • Freshly prepared catalyst: If using a copper(I) cyanide catalyst, ensure it is freshly prepared and active. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.[3]

    • Order of addition: Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring.[3] This ensures that the diazonium salt is immediately in the presence of the cyanide nucleophile, minimizing decomposition.

    • Choice of cyanide source: While CuCN is common, other sources like KCN or NaCN in the presence of a copper catalyst can be used. The choice may influence the reaction outcome.[2]

Low_Yield_Troubleshooting Start Low or No Yield Q1 Check Diazotization? Start->Q1 A1 Incomplete Dissolution? Strict Temp. Control (0-5°C)? Sufficient Acid? Q1->A1 Yes Q2 Check Diazonium Stability? Q1->Q2 No A1->Q2 A2 Maintain Low Temp.? Immediate Use? Protect from Light? Q2->A2 Yes Q3 Check Cyanation Step? Q2->Q3 No A2->Q3 A3 Fresh Catalyst? Correct Order of Addition? Appropriate Cyanide Source? Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting workflow for low yield.

Question 2: My reaction mixture has turned a dark color (red, orange, or brown), and I'm getting a lot of impurities. What's happening?
  • Cause: The formation of intensely colored impurities is often due to azo coupling.[2] This occurs when the newly formed, electron-deficient diazonium salt reacts with the electron-rich starting amine that has not yet been diazotized.

  • Troubleshooting:

    • Maintain a low temperature: As with yield issues, strict temperature control (0-5 °C) is crucial to minimize side reactions.[2]

    • Ensure rapid consumption of the diazonium salt: Add the diazonium salt solution to the cyanide solution slowly but steadily. This ensures it reacts with the cyanide before it can react with the starting material.[2]

    • Use a more dilute solution: High concentrations can favor bimolecular reactions like azo coupling. Running the reaction at a higher dilution may improve the yield of the desired product.[2]

Question 3: I'm observing a significant amount of a phenol byproduct in my final product mixture. How can I prevent this?
  • Cause: The formation of the corresponding phenol (5-Chloro-4-hydroxy-2,1,3-benzothiadiazole) is due to the reaction of the diazonium salt with water.

  • Troubleshooting:

    • Use anhydrous solvents and reagents: While the diazotization is typically carried out in an aqueous acidic solution, ensure that any organic solvents used in subsequent steps are anhydrous.[2]

    • Strict temperature control: Elevated temperatures can accelerate the decomposition of the diazonium salt and its reaction with water.[2]

III. Experimental Protocol: Sandmeyer Cyanation of 4-Amino-5-chloro-2,1,3-benzothiadiazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) cyanide (CuCN) (1.2 eq)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

Part A: Diazotization

  • In a flask, suspend 4-Amino-5-chloro-2,1,3-benzothiadiazole in a solution of HCl or H₂SO₄ in water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature does not rise above 5 °C.[2][3]

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full diazotization.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

  • Cool this cyanide solution to 0-5 °C.[3]

  • Slowly add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.[3]

  • Observe for the evolution of nitrogen gas. Allow the reaction to proceed at a controlled temperature until gas evolution ceases.

  • The reaction mixture may then be allowed to warm to room temperature and stirred for an additional 1-2 hours.

Part C: Work-up and Purification

  • Extract the product from the reaction mixture using a suitable organic solvent.

  • Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenol byproduct), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different catalyst besides copper(I) cyanide?

    • A1: While copper-catalyzed Sandmeyer reactions are traditional, modern methods using other transition metals like ruthenium have been developed for cyanation reactions and may offer milder conditions or improved yields.[5] However, these would require significant protocol development.

  • Q2: My starting amine is difficult to dissolve. What can I do?

    • A2: Gentle warming may aid dissolution before cooling for diazotization. Alternatively, using a different acid or a co-solvent might improve solubility. However, ensure any co-solvent does not interfere with the reaction.

  • Q3: How do I know if my diazotization is complete?

    • A3: A simple spot test using starch-iodide paper can be used. The presence of excess nitrous acid (from the sodium nitrite) will turn the paper blue, indicating that the amine has been consumed.

V. References

  • Technical Support Center: Sandmeyer Cyanation of Triarylamines - Benchchem. (URL: )

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis - ChemicalBook. (URL: )

  • EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents. (URL: )

  • One-step Six-fold Cyanation of Benzothiadiazole Acceptor Units for Air-Stable High-Performance n-type Organic Semiconductors. (URL: )

  • Von Richter reaction - Wikipedia. (URL: [Link])

  • Technical Support Center: Purification of 4-Amino-5-chloro-2,1,3-benzothiadiazole - Benchchem. (URL: )

  • The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. (URL: Not available)

  • RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents. (URL: )

  • Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. (URL: [Link])

  • von Richter Rearrangement. (URL: Not available)

  • Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. (URL: [Link])

  • Von Richter Reaction | PDF | Technology & Engineering - Scribd. (URL: [Link])

  • Von richter rearrangement | PPTX - Slideshare. (URL: [Link])

  • Sandmeyer-type reaction as an alternative synthesis route - Benchchem. (URL: )

  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF - ResearchGate. (URL: [Link])

  • An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7) - Benchchem. (URL: )

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem. (URL: [Link])

  • Review Article Preparations methods of tizanidine (API) and related compounds - ResearchGate. (URL: [Link])

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (URL: [Link])

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: [Link])

Sources

Purification challenges of crude (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Module: Purification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (also known as Tizanidine EP Impurity G) [2].

Aryl cyanamides are notoriously difficult to purify due to their dual reactivity (possessing both nucleophilic and electrophilic sites) and their tendency to co-elute with starting materials. This guide synthesizes field-proven methodologies to help you bypass traditional chromatography in favor of a highly scalable, self-validating acid-base precipitation workflow.

Quick Reference: Physicochemical Data

To design a successful purification strategy, you must first understand the quantitative properties of the target molecule. All relevant data is summarized in the table below:

PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 51322-80-6Primary identifier for cross-referencing analytical standards [2].
Molecular Weight 210.64 g/mol Used for stoichiometric calculations and mass spectrometry (M+H: 211.6).
Estimated pKa (-NH-CN) ~4.0 – 5.0Highly acidic compared to aliphatic cyanamides (pKa ~10.3) [3]. Enables selective deprotonation by weak alkali [1].
Aqueous Solubility pH < 4: Insoluble pH > 8: Highly SolubleDictates the exact pH thresholds required for the acid-base extraction workflow.
Thermal Stability Degrades > 60°CMandates low-temperature vacuum drying to prevent dimerization [3].
Primary Impurities Urea (+18 Da), Guanidine DimerRequires strict pH and thermal control to prevent hydrolysis and self-condensation.
Core Troubleshooting & FAQs
Q1: Why does my cyanamide product co-elute with the starting amine on silica gel, and how can I separate them?

The Causality: The starting material (4-amino-5-chloro-2,1,3-benzothiadiazole) and the target cyanamide share the highly polar benzothiadiazole core. On normal-phase silica gel, their retention factors ( Rf​ ) are nearly identical, leading to smeared bands and poor resolution. The Solution: Abandon chromatography. Instead, exploit the significant pKa difference between the two compounds. The electron-withdrawing 5-chloro-2,1,3-benzothiadiazole ring makes the cyanamide proton (-NH-CN) unusually acidic. By treating the crude mixture with dilute aqueous NaOH, the cyanamide is converted into a highly water-soluble sodium salt. The unreacted amine lacks this acidic proton, remains insoluble in water, and can be mechanically filtered out [1].

Q2: I am observing a mass +18 Da impurity (M+18) in my LC-MS after purification. What is it, and how do I prevent it?

The Causality: You are observing the hydration of the cyanamide to a urea derivative (-NH-C(=O)NH₂). The nitrile carbon (-C≡N) is highly electrophilic. If you overshoot the acidification step and drop the pH below 2.0, the strong acid protonates the nitrile nitrogen, making the carbon hyper-susceptible to nucleophilic attack by water [3]. The Solution: Implement strict pH control. Use a calibrated pH meter during the precipitation step and stop adding acid the moment the pH reaches 4.5–5.0. Maintain the temperature below 10°C to kinetically suppress the hydration reaction.

Q3: During the final drying step, my product degrades into a guanidine derivative (Tizanidine Guanidine Impurity). How do I avoid this?

The Causality: Cyanamides contain both a nucleophilic site (the secondary amine) and an electrophilic site (the nitrile). Under thermal stress, one cyanamide molecule will attack another, leading to self-condensation (dimerization) into N-cyanoguanidines [3]. The Solution: Never use a rotary evaporator with a high-temperature water bath to remove solvents from this compound. Always isolate the solid via filtration and dry it in a vacuum oven at temperatures strictly 40°C.

Purification Logic & Degradation Pathways

Workflow Crude Crude Mixture (Cyanamide + Amine) AddBase Add 1M NaOH (aq) Stir at 10-15°C Crude->AddBase Filter Filtration / Phase Separation AddBase->Filter SolidAmine Discard Solid/Org Phase (Unreacted Amine) Filter->SolidAmine Insoluble AqPhase Aqueous Filtrate (Sodium Cyanamide Salt) Filter->AqPhase Soluble Acidify Careful Acidification Add 1M HCl to pH 4.5-5.0 at <10°C AqPhase->Acidify PureProduct Pure Product Precipitates Filter & Vacuum Dry <40°C Acidify->PureProduct

Figure 1: Acid-base selective precipitation workflow for aryl cyanamide purification.

Degradation Cyanamide (5-Chloro-2,1,3-benzothiadiazol-4-yl) -cyanamide Urea Urea Derivative (+18 Da Mass) Cyanamide->Urea H2O, Strong Acid (Hydrolysis) Guanidine Guanidine Dimer (Tizanidine Impurity) Cyanamide->Guanidine Heat >60°C (Self-Condensation)

Figure 2: Common degradation pathways of aryl cyanamides during purification.

Standard Operating Procedure: Acid-Base Re-Precipitation

This protocol is designed as a self-validating system. If the visual cues or pH checkpoints do not match the expected outcomes, halt the process and verify your reagents. This method is adapted from established industrial processes for weakly basic aryl cyanamides [1].

Reagents Required:

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution (Pre-chilled to 10°C)

  • 1.0 M Hydrochloric Acid (HCl) aqueous solution or 10% Acetic Acid

  • Deionized Water (Pre-chilled to 5°C)

  • Ethyl Acetate (Optional, for biphasic extraction)

Step-by-Step Methodology:

  • Alkaline Dissolution (Deprotonation):

    • Suspend the crude reaction mixture (containing the cyanamide and unreacted amine) in a minimal amount of cold 1.0 M NaOH.

    • Validation Checkpoint: The target cyanamide will dissolve into the aqueous phase, turning it into a colored solution. The unreacted amine will remain as a suspended solid.

  • Removal of Impurities:

    • Filter the suspension through a Celite pad to remove the insoluble amine.

    • Alternative: If the crude mixture contains organic solvents, perform a liquid-liquid extraction. Extract the aqueous NaOH layer with Ethyl Acetate. Discard the organic layer (which contains the amine) and retain the aqueous layer.

  • Controlled Acidification (Re-precipitation):

    • Transfer the aqueous filtrate to a jacketed reactor or ice bath, ensuring the internal temperature is strictly maintained between 0°C and 10°C .

    • Insert a calibrated pH meter directly into the solution.

    • Begin dropwise addition of 1.0 M HCl (or 10% Acetic Acid) under vigorous stirring.

    • Validation Checkpoint: As the pH drops below 7.0, the solution will begin to cloud. Stop the acid addition exactly when the pH reaches 4.5 to 5.0. Going below pH 3.0 will trigger urea formation.

  • Isolation and Washing:

    • Allow the suspension to stir at 5°C for 30 minutes to ensure complete crystallization.

    • Filter the precipitate via vacuum filtration.

    • Wash the filter cake with ice-cold deionized water to remove residual sodium chloride salts.

  • Thermal-Safe Drying:

    • Transfer the solid to a vacuum oven.

    • Dry under high vacuum ( < 10 mbar) at 35°C to 40°C until a constant weight is achieved. Do not exceed 40°C to prevent guanidine dimer formation [3].

References
  • Process for the preparation of aryl cyanamides (Bayer Patent CA1256898A). Google Patents.
  • Tizanidine Hydrochloride Impurity - G / CAS 51322-80-6. Pharmaffiliates.
  • Cyanamide - Chemical and Physical Properties (CID 9864). PubChem, National Institutes of Health.

Technical Support Center: Synthesis of (5-Chloro-2,1,3-benzothiadiazole-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs): Understanding the Core Synthesis

Q1: What is the most common synthetic route to (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and what are its critical parameters?

A1: The most established method is the N-cyanation of 4-amino-5-chloro-2,1,3-benzothiadiazole using an electrophilic cyanating agent, most commonly cyanogen bromide (BrCN).[1][2] The reaction involves the nucleophilic attack of the aromatic amine onto the electrophilic carbon of BrCN.[3]

  • Critical Parameters:

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze both the BrCN reagent and the final cyanamide product.[4][5][6]

    • Temperature: Low temperatures are often employed to control the reactivity and minimize the formation of dimeric or trimeric side products.[4]

    • Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is typically used to scavenge the HBr formed during the reaction, driving it to completion. The choice and stoichiometry of the base are crucial to prevent side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents oxidation and side reactions involving atmospheric moisture and oxygen.

Q2: Why is the purity of the starting material, 4-amino-5-chloro-2,1,3-benzothiadiazole, so important?

A2: The purity of the starting amine is paramount because impurities will either be carried through to the final product, complicating purification, or participate in side reactions. The common synthesis of the starting amine involves the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.[7] Incomplete reduction can leave residual nitro compound, which will not react with BrCN and will be a significant impurity. Similarly, residual iron or other reducing agents can interfere with the cyanation step.

Q3: What are the main classes of side products I should anticipate in this synthesis?

A3: The primary side products arise from the inherent reactivity of the cyanamide functional group and the reagents used.[4][5] The main classes are:

  • Hydrolysis Products: Formation of the corresponding urea derivative from the reaction of the cyanamide with water.

  • Dimerization/Oligomerization Products: Self-condensation of the cyanamide product to form dicyandiamide or guanidine-like structures.[4]

  • Unreacted Starting Material: Incomplete reaction leaving 4-amino-5-chloro-2,1,3-benzothiadiazole.

  • Products from Impure Reagents: Side products originating from impurities in the cyanogen bromide or solvents.

Troubleshooting Guide: Isolating the Issue

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the root cause.

Issue 1: My Final Product Yield is Significantly Low.
  • Possible Cause A: Incomplete Reaction.

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If a significant amount of starting material (4-amino-5-chloro-2,1,3-benzothiadiazole) remains, consider extending the reaction time or slightly increasing the temperature. Ensure your cyanogen bromide is fresh and has been stored correctly, as it can degrade over time.

  • Possible Cause B: Product Loss During Workup/Purification.

    • Troubleshooting: The product is a polar molecule. During aqueous workup, ensure the pH is controlled to prevent hydrolysis. When performing liquid-liquid extraction, use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery from the aqueous phase. For column chromatography, select a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to ensure good separation without excessive retention on the column.[8]

Issue 2: My TLC Plate Shows an Additional Spot with a Lower Rf than My Product.
  • Possible Cause: Formation of a More Polar Side Product, likely a Urea or Guanidine Derivative.

    • Troubleshooting: This strongly suggests hydrolysis or dimerization has occurred.

      • Verify Anhydrous Conditions: Ensure all glassware was thoroughly dried and the reaction was run under a strictly inert atmosphere. Use anhydrous solvents.

      • Check Reagent Purity: Cyanogen bromide can hydrolyze to hydrobromic acid and cyanic acid, which can catalyze side reactions.[3] Use a fresh, high-purity bottle of BrCN.

      • Optimize Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can inhibit the dimerization process.[4]

Issue 3: My Mass Spectrometry Data Shows a Peak Higher than the Expected Molecular Weight.
  • Possible Cause A: Dimerization.

    • Troubleshooting: A peak corresponding to approximately double the molecular weight of your product points towards a dimer. This is a common issue with cyanamides.[4] To mitigate this, ensure the reaction is not run for an excessively long time after completion and that the temperature is kept low. The use of acid can sometimes hinder dimerization.[4]

  • Possible Cause B: Formation of a Guanidine-type Adduct.

    • Troubleshooting: The product cyanamide can react with a molecule of the starting amine to form a guanidine derivative. This will have a specific, predictable mass. This side reaction is favored if the starting amine is not fully consumed. Ensure you are using a slight excess of the cyanating agent.

Issue 4: My ¹H NMR Spectrum is Complex and Shows Broad or Unresolved Peaks.
  • Possible Cause: Presence of Multiple Isomers, Aggregates, or Paramagnetic Impurities.

    • Troubleshooting:

      • Purification: The most likely cause is a mixture of products. Attempt to re-purify the sample using column chromatography with a shallow solvent gradient to improve separation.[9]

      • Aggregation: Benzothiadiazole derivatives can undergo π-π stacking, leading to aggregation and peak broadening in NMR.[10] Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) or at a slightly elevated temperature to disrupt these interactions.

      • Paramagnetic Species: If residual metals from the previous synthetic step (e.g., iron powder) are present, they can cause significant broadening.[7] Purify the starting amine thoroughly before use.

Data Interpretation & Visualization

Table 1: Common Side Products and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Formation PathwayKey Analytical Features
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-urea 5-Chloro-2,1,3-benzothiadiazol-4-yl)-NH-CO-NH₂229.66Hydrolysis of the cyanamide productLower Rf on TLC; distinct C=O stretch in IR spectrum (~1650-1680 cm⁻¹); additional NH₂ protons in ¹H NMR.
Dimer of Product C₁₄H₆Cl₂N₈S₂421.33Self-condensation of two product moleculesMass spec peak at M+H = 422. Lower Rf on TLC. Complex NMR.
Guanidine Adduct (Product + Starting Amine)396.32Reaction of product with starting amineMass spec peak at M+H = 397. Lower Rf on TLC. More complex aromatic region in ¹H NMR.
Diagram 1: Reaction Scheme and Major Side Product Pathways

This diagram illustrates the intended reaction alongside the two most common side reactions: hydrolysis and dimerization.

Reaction_Pathways SM 4-Amino-5-chloro- 2,1,3-benzothiadiazole Product (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide SM->Product + BrCN - HBr BrCN BrCN Urea Urea Side Product Product->Urea + H₂O (Hydrolysis) Dimer Dimer Side Product Product->Dimer + Product Molecule (Dimerization)

Caption: Main reaction and key side product formation pathways.

Experimental Protocols

Protocol 1: General Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Objective: To synthesize the target compound while minimizing side product formation.

Materials:

  • 4-amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq)

  • Cyanogen bromide (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Dissolve cyanogen bromide in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting amine spot is no longer visible.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Workflow for an Unknown Impurity

This workflow provides a systematic approach to identifying an unknown side product observed during synthesis.

Troubleshooting_Workflow Start Unexpected Spot on TLC Check_MS Acquire LC-MS of Crude Mixture Start->Check_MS Analyze_Mass Analyze Mass of Impurity Check_MS->Analyze_Mass Is_Hydrolysis Mass = Product + 18? Analyze_Mass->Is_Hydrolysis Is_Dimer Mass = Product x 2? Is_Hydrolysis->Is_Dimer No Result_Hydrolysis Diagnosis: Hydrolysis Product Action: Improve Anhydrous Technique Is_Hydrolysis->Result_Hydrolysis Yes Is_Guanidine Mass = Product + SM? Is_Dimer->Is_Guanidine No Result_Dimer Diagnosis: Dimerization Product Action: Lower Temp, Reduce Rxn Time Is_Dimer->Result_Dimer Yes Result_Guanidine Diagnosis: Guanidine Adduct Action: Adjust Stoichiometry (Slight xs BrCN) Is_Guanidine->Result_Guanidine Yes Result_Other Diagnosis: Other Action: Isolate & Characterize (NMR, IR) Is_Guanidine->Result_Other No

Caption: A logical workflow for troubleshooting unknown impurities.

References

  • Wikipedia. (n.d.). Cyanamide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? Retrieved from [Link]

  • MDPI. (2024, December 3). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • MDPI. (2021, June 23). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Retrieved from [Link]

  • MDPI. (2021, February 24). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

  • ResearchGate. (2023, February 22). Review Article Preparations methods of tizanidine (API) and related compounds. Retrieved from [Link]

  • MDPI. (2017, April 12). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

  • SciELO. (2022, March 23). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyanamide Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the experimental use of cyanamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions related to the functionalization of cyanamides. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve reliable, reproducible results.

Introduction to Cyanamide Reactivity

Cyanamide (N≡C–NH₂) and its substituted derivatives are exceptionally versatile building blocks in modern organic synthesis. The unique electronic nature of the cyanamide moiety, featuring a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations.[1][2] This duality enables cyanamides to participate in cycloaddition reactions, act as electrophilic cyanating agents, and undergo N-CN bond cleavage for aminocyanation, among other applications.[3] Understanding the factors that influence this reactivity is paramount to successful experimentation.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with cyanamide functionalization reactions.

Q1: What are the primary methods for synthesizing substituted cyanamides?

A1: The most prevalent methods for synthesizing disubstituted cyanamides involve the electrophilic cyanation of secondary amines. Historically, cyanogen bromide (BrCN) has been a common reagent for this transformation due to its effectiveness and low cost. However, its high toxicity has spurred the development of safer alternatives, including 2-cyanopyridazin-3(2H)-one and 1-cyanoimidazole.[3] Another approach involves the in situ generation of cyanogen chloride (CNCl) from TMSCN and a hypochlorite source.[3]

For monosubstituted cyanamides, a notable method is the rearrangement of amidoximes, often facilitated by reagents like p-toluenesulfonyl chloride (p-TsCl).[2][3] The success of this reaction can be highly dependent on the electronic properties of the substrate.[3]

Q2: What are the key reaction types where cyanamides are used?

A2: The application of cyanamides in synthetic chemistry is broad. Key reaction types include:

  • Cycloaddition Reactions: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions to form various heterocyclic compounds.[3] They also participate in metal-catalyzed [2+2+2] cycloadditions with alkynes to yield substituted 2-aminopyridines.[3]

  • Aminocyanation: This involves the simultaneous addition of an amino group and a nitrile group across a double or triple bond.[3] This can be achieved through metal-catalyzed cleavage of the N-CN bond.[3]

  • Electrophilic Cyanation: Substituted cyanamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), can serve as electrophilic cyanating agents for C-H functionalization reactions, often catalyzed by transition metals like rhodium or copper.[2][3]

  • Radical Reactions: Cyanamide-based radical cascade reactions are emerging as a powerful tool for constructing complex nitrogen-containing polycyclic frameworks.[3]

Q3: What are the general safety precautions I should take when working with cyanamides and related reagents?

A3: Safety is paramount when handling cyanamides and cyanating agents. Many of these compounds are toxic and can cause skin and respiratory irritation.[4] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Be particularly cautious with volatile and highly toxic reagents like cyanogen bromide. When weighing solid cyanamide, do so within a fume hood to avoid inhaling dust particles.[4] In case of skin contact, immediately flush the affected area with plenty of water.[4] A critical and well-documented hazard is the "disulfiram-like" reaction that occurs if cyanamide exposure is combined with alcohol consumption, leading to severe symptoms due to the inhibition of aldehyde dehydrogenase.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during cyanamide functionalization experiments.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

LowYield start Low Product Yield c1 Check Starting Materials start->c1 c2 Evaluate Reaction Conditions start->c2 c3 Assess Catalyst/Reagent Activity start->c3 c4 Investigate Side Reactions start->c4 sub1 Purity and Integrity of Substrates and Reagents c1->sub1 sub2 Moisture or Air Sensitivity c1->sub2 sub3 Incorrect Stoichiometry c1->sub3 sub4 Sub-optimal Temperature c2->sub4 sub5 Incorrect Solvent c2->sub5 sub6 Insufficient Reaction Time c2->sub6 sub7 Catalyst Deactivation c3->sub7 sub8 Improper Reagent Handling c3->sub8 sub9 Formation of Byproducts c4->sub9 sub10 Product Instability c4->sub10

Caption: Troubleshooting workflow for low product yield.

Possible Cause & Solution

  • Reagent Purity and Handling:

    • Cause: Impurities in starting materials or degradation of reagents can inhibit the reaction. Cyanamides and some catalysts can be sensitive to moisture and air.

    • Solution: Ensure all substrates and reagents are of high purity and handled under appropriate inert conditions (e.g., argon or nitrogen atmosphere) if necessary. Use freshly opened or properly stored catalysts and reagents.[5]

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction may have a high activation energy barrier requiring elevated temperatures, or conversely, high temperatures might lead to decomposition. For instance, in gold cyanidation, the rate of dissolution increases with temperature to a maximum at 85 °C.[6]

    • Solution: Systematically screen a range of temperatures. Start with the literature-reported temperature and then incrementally increase or decrease it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Incorrect Solvent:

    • Cause: The solvent plays a crucial role in solubility, reaction rate, and stabilization of intermediates. An inappropriate solvent can lead to poor solubility of reactants or hinder the catalytic cycle.

    • Solution: Consult the literature for recommended solvents for the specific type of cyanamide functionalization. If the reaction is not proceeding, consider screening a range of solvents with different polarities and coordinating abilities.

  • Catalyst Deactivation:

    • Cause: The catalyst may be poisoned by impurities or may be unstable under the reaction conditions. Moisture is a common culprit for the deactivation of many Lewis acid catalysts.[5]

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. If catalyst deactivation is suspected, consider adding the catalyst in portions throughout the reaction.[5]

Problem 2: Formation of Multiple Products or Significant Byproducts

The presence of unexpected spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Possible Cause & Solution

  • Dimerization or Trimerization of Cyanamide:

    • Cause: Unsubstituted or primary cyanamides can self-condense to form dicyandiamide (dimer) or melamine (trimer), especially in the absence of acid or at higher temperatures.[7]

    • Solution: For reactions involving primary cyanamides, using acidic conditions or maintaining low temperatures can inhibit self-condensation.[7]

  • Hydrolysis of Cyanamide or Product:

    • Cause: In the presence of water, cyanamide can hydrolyze to urea.[1] Similarly, if the functionalized product contains labile groups, it may hydrolyze under the reaction or workup conditions. This is a common issue in the synthesis of 5-cyanopentanamide from adiponitrile, where over-hydrolysis can occur.[8]

    • Solution: Use anhydrous solvents and reagents. During the workup, avoid harsh acidic or basic conditions if the product is sensitive to hydrolysis. A buffered workup may be necessary.

  • Lack of Regioselectivity:

    • Cause: In C-H functionalization reactions, multiple reactive sites on the substrate can lead to a mixture of isomers. The directing group and catalyst play a crucial role in controlling regioselectivity.

    • Solution: The choice of directing group on the substrate is critical. For metal-catalyzed reactions, the ligand on the metal center can significantly influence the regioselectivity. Experiment with different ligands to improve the selectivity for the desired product.

Problem 3: Reaction Stalls or is Sluggish

A reaction that starts but does not go to completion can be frustrating.

Possible Cause & Solution

  • Product Inhibition:

    • Cause: The product formed may coordinate to the catalyst more strongly than the starting material, leading to catalyst sequestration and a stalled reaction.

    • Solution: Try adding the catalyst in portions or using a higher catalyst loading. Sometimes, changing the solvent can disfavor product coordination to the catalyst.

  • Equilibrium Limitations:

    • Cause: The reaction may be reversible and has reached equilibrium.

    • Solution: If possible, remove one of the byproducts to drive the reaction forward (e.g., by distillation or using a molecular sieve to remove water).

  • Insufficient Mixing:

    • Cause: In heterogeneous reactions, poor mixing can limit the contact between reactants and the catalyst, leading to a slow reaction rate.

    • Solution: Ensure vigorous stirring, especially for reactions involving solids.

Experimental Protocols

Below are representative, detailed protocols for common cyanamide functionalization reactions. These should be adapted based on the specific substrates and goals of your experiment.

Protocol 1: Synthesis of a Disubstituted Cyanamide via Electrophilic Cyanation of a Secondary Amine

This protocol is based on the general principle of reacting a secondary amine with an electrophilic cyanating agent.

Materials:

  • Secondary amine (e.g., dibenzylamine)

  • Electrophilic cyanating agent (e.g., cyanogen bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the secondary amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dichloromethane.

  • Addition of Cyanating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in dichloromethane dropwise over 15 minutes. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a chemical fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired disubstituted cyanamide.

Protocol 2: Rhodium-Catalyzed C-H Cyanation using NCTS

This protocol illustrates a typical C-H functionalization reaction using an electrophilic cyanating agent.

Materials:

  • Substrate with a directing group (e.g., N-methoxybenzamide)

  • Rhodium catalyst (e.g., [RhCp*Cl₂]₂)

  • Oxidant/additive (e.g., Cu(OAc)₂)

  • Electrophilic cyanating agent (N-cyano-N-phenyl-p-toluenesulfonamide, NCTS)

  • Solvent (e.g., 1,2-dichloroethane)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the substrate (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), Cu(OAc)₂ (1.0 eq), and NCTS (1.2 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,2-dichloroethane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the cyanated product.

CatalyticCycle A Rh(III) Catalyst B C-H Activation A->B Substrate C Rhodacyclic Intermediate B->C D Oxidative Addition (NCTS) C->D E Rh(V) Intermediate D->E F Reductive Elimination E->F G Cyanated Product F->G Product Release H Rh(III) Regeneration F->H H->A

Caption: Simplified catalytic cycle for Rh-catalyzed C-H cyanation.

Data Summary

The choice of reaction parameters can significantly impact the outcome of cyanamide functionalization. The following table summarizes general trends and considerations.

ParameterGeneral Effect on ReactionTroubleshooting Considerations
Temperature Increasing temperature generally increases the reaction rate but may also promote side reactions and decomposition.[6]Optimize for the highest yield of the desired product, not just the fastest reaction rate.
Solvent Affects solubility, reaction kinetics, and can coordinate with catalysts.Screen solvents of varying polarity and coordinating ability.
Catalyst Loading Higher loading can increase the reaction rate but also the cost and potential for metal contamination in the product.Start with a low catalyst loading (1-5 mol%) and increase if the reaction is slow.
Ligand (for metal catalysis) Influences the reactivity, selectivity, and stability of the catalyst.Ligand screening is often necessary to optimize a new transformation.
Additives/Oxidants Can be crucial for catalyst regeneration or to facilitate key steps in the catalytic cycle.The choice of additive is often specific to the reaction and catalyst system.

Conclusion

Optimizing reaction conditions for cyanamide functionalization requires a systematic approach and a solid understanding of the underlying chemical principles. By carefully considering the choice of reagents, catalyst, solvent, and temperature, and by being prepared to troubleshoot common issues such as low yield and side product formation, researchers can successfully harness the synthetic potential of this versatile class of compounds. This guide provides a foundation for that process, but careful review of the primary literature for specific transformations remains an essential practice.

References

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 2017. [Link]

  • What is the mechanism of Cyanamide? Patsnap Synapse, 2024. [Link]

  • Synergistic Cyanamide Functionalization and Charge-Induced Activation of Nickel/Carbon Nitride for Enhanced Selective Photoreforming of Ethanol. ACS Applied Materials & Interfaces, 2021. [Link]

  • Cyanamide‐Functionalized Carbon Nitride with Ion Modification for Enhanced “Dark” Photocatalysis. Advanced Functional Materials, 2023. [Link]

  • Synergistic Cyanamide Functionalization and Charge-Induced Activation of Nickel/Carbon Nitride for Enhanced Selective Photoreforming of Ethanol. PubMed, 2021. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 2022. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH, 2017. [Link]

  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Molecules, 2024. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate, 2017. [Link]

  • Low temperature kinetics and theoretical studies of the reaction CN + CH3NH2: A potential source of cyanamide and methyl cyanamide in the interstellar medium. Physical Chemistry Chemical Physics, 2017. [Link]

  • CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. ALS Global. [Link]

  • Cyanamide. Wikipedia. [Link]

  • Effect of Temperature on Gold Cyanidation. 911Metallurgist, 2015. [Link]

Sources

Troubleshooting HPLC peak tailing for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and analytical scientists facing severe peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide .

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the exact physicochemical properties of this molecule—specifically its acidic cyanamide moiety and chelating benzothiadiazole ring—to diagnose, correct, and validate your chromatographic method.

Diagnostic Workflow

Before adjusting any parameters, you must isolate whether the tailing is a physical system defect or a chemical secondary interaction. The decision tree below outlines the self-validating logic used by method development experts.

TroubleshootingWorkflow Start Analyze Peak Shape Asymmetry (As) > 1.5 TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral IsPhysical Does Neutral Marker Tail? TestNeutral->IsPhysical FixPlumbing Physical Issue: Fix Dead Volume / Replace Column IsPhysical->FixPlumbing Yes CheckPH Chemical Issue: Check Mobile Phase pH IsPhysical->CheckPH No Resolved Peak Symmetry Restored (As 1.0 - 1.2) FixPlumbing->Resolved IsPH Is pH within 2 units of pKa (~3.5)? CheckPH->IsPH AdjustPH Adjust pH < 2.0 or > 6.0 Use strong buffer IsPH->AdjustPH Yes CheckMetal Check Metal Chelation (Benzothiadiazole effect) IsPH->CheckMetal No AdjustPH->Resolved Passivate Passivate System or Add Chelator (EDTA) CheckMetal->Passivate Passivate->Resolved

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide exhibit severe peak tailing compared to standard neutral analytes? A: Peak tailing for this specific compound is driven by three distinct chemical mechanisms:

  • Ionization State (pH Mismatch): While aliphatic cyanamides have high pKa values, an aryl cyanamide attached to a highly electron-withdrawing chlorobenzothiadiazole ring is highly acidic (estimated pKa ~3.0–4.5). If your mobile phase pH is within 2 units of this pKa, the compound exists in a dynamic equilibrium between its neutral and anionic states during the run, resulting in inconsistent and tailing peaks[1].

  • Secondary Silanol Interactions: In its neutral state (at low pH), the hydrogen-bond donor capacity of the cyanamide group can interact with un-endcapped, residual silanols (Si-OH) on the silica stationary phase. This creates a multiple retention mechanism that heavily distorts the trailing edge of the peak[2].

  • Metal Chelation: Benzothiadiazole derivatives are potent metal chelators due to the adjacent nitrogen and sulfur atoms in the heterocyclic ring. They strongly interact with active iron sites in stainless steel column frits and capillary tubing, leading to severe tailing or complete peak loss.

Q: How do I definitively distinguish between chemical tailing and a physical system issue like dead volume? A: Physical problems (e.g., extra-column dead volume, void at the head of the column) affect all peaks equally because they act as a mixing chamber. Chemical problems (acid-base interactions or chelation) are analyte-specific. To test this, inject a neutral compound that cannot undergo acid-base interactions[3]. If the neutral marker is perfectly symmetrical ( As​≈1.0 ) but your cyanamide compound tails, the issue is chemical.

Experimental Protocols (Self-Validating Systems)

Do not guess which mechanism is causing your tailing; use the following self-validating protocols to force the system to reveal the root cause.

Protocol 1: Mobile Phase pH Optimization & Silanol Masking

Causality: You must force the analyte into a single ionization state. Operating at pH 4.0–5.0 will split the analyte into two interconverting populations.

  • Prepare Low-pH Mobile Phase (Ion-Suppression): Formulate Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (pH ~2.0). TFA acts as an acidifier to fully protonate the cyanamide and as an ion-pairing agent to mask residual silanols.

  • Prepare High-pH Mobile Phase (Anionic Repulsion): Formulate an alternative Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 8.0 with ammonium hydroxide. This forces the cyanamide into a fully ionized state, which repels from negatively charged silanols.

  • Equilibration: Flush the column with 15-20 column volumes of the new mobile phase until the baseline is stable[4].

  • Validation Injection: Inject the (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide standard and calculate the asymmetry factor ( As​ ).

  • Self-Validation Check: If As​ drops from >2.0 (unbuffered) to <1.3 in either buffered condition, ionization mismatch was the definitive cause. Select the pH that yields the highest theoretical plate count.

Protocol 2: Metal Chelation Diagnostics and Passivation

Causality: If pH optimization fails, the benzothiadiazole ring is likely chelating with the stainless steel flow path.

  • Baseline Assessment: Inject the analyte using your standard method and record the peak area and As​ .

  • System Passivation: Disconnect the column. Flush the HPLC system (pump, autosampler, tubing) with 30% Phosphoric Acid for 30 minutes at 1.0 mL/min to passivate active metal sites.

  • Flush and Reconnect: Flush the system with HPLC-grade water until the pH is neutral, then reconnect the column.

  • Chelator Addition: Add 5 µM medronic acid or EDTA to the mobile phase to continuously mask metal ions in the solvent.

  • Validation Injection: Re-inject the analyte.

  • Self-Validation Check: If the peak area significantly increases (indicating reduced irreversible binding) and As​ improves, metal chelation is confirmed. To permanently resolve this, transition to PEEK (polyetheretherketone) tubing or use a column with biocompatible hardware.

Quantitative Data Summary

The table below summarizes the expected outcomes when systematically altering the chromatographic environment for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Troubleshooting VariableExperimental ConditionDominant Interaction MechanismExpected Asymmetry Factor ( As​ )Resolution Status
Unbuffered Mobile Phase Water/MeCN (pH ~6.0)Mixed ionization state (pKa ~4)2.5 - 3.5❌ Fail (Severe Tailing)
Low pH Buffer 0.1% TFA (pH ~2.0)Silanol masking, fully protonated1.1 - 1.3✅ Pass (Optimal)
High pH Buffer 10 mM NH 4​ HCO 3​ (pH ~8.0)Fully ionized (anionic repulsion)1.2 - 1.4✅ Pass (Good)
Standard Stainless Steel No chelator addedMetal chelation (Benzothiadiazole)> 2.0 or Peak Loss❌ Fail (Adsorption)
Passivated / PEEK System 5 µM EDTA in mobile phaseChelation blocked1.0 - 1.2✅ Pass (Optimal)

References

  • BenchChem.Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis.
  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.
  • Axion Labs.HPLC Peak Tailing.
  • Dolan, J. W. (LCGC / Scribd).Understanding HPLC Peak Tailing.

Sources

Minimizing dimer formation in benzothiadiazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with benzothiadiazole (BTD) derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize the formation of unwanted dimeric byproducts during synthetic reactions. Dimerization is a common challenge that can significantly reduce the yield of the desired product and complicate purification. By understanding the underlying mechanisms and implementing robust experimental protocols, you can overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are presented in a logical workflow, starting with the simplest checks and progressing to more complex optimizations.

Question 1: My initial analysis (TLC, LC-MS) shows a significant byproduct with approximately double the mass of my expected product. How do I confirm it's a dimer and what are my immediate troubleshooting steps?

Answer:

A byproduct with double the mass is a strong indication of a homocoupling side reaction, leading to a dimer of your benzothiadiazole starting material or product.

Confirmation:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and isotopic pattern to verify the molecular formula.

  • NMR Spectroscopy: If you can isolate the byproduct, ¹H and ¹³C NMR will be definitive. Dimerization often results in a more symmetric molecule, which will be reflected in the NMR spectrum (e.g., fewer unique signals than expected for an asymmetric structure).

Immediate Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the root cause of dimerization.

G Start Dimer Detected by LC-MS / TLC Check_Setup 1. Verify Reaction Setup & Reagents Start->Check_Setup Check_Purity Purity of Starting Materials? (BTD-Halide, Boronic Acid/Ester) Check_Setup->Check_Purity Assess Check_Inert Inert Atmosphere Integrity? (Degassing, Glovebox/Schlenk) Check_Purity->Check_Inert OK Modify_Conditions 3. Adjust Reaction Conditions Check_Purity->Modify_Conditions Impure Check_Solvent Solvent & Base Quality? (Anhydrous, Pure) Check_Inert->Check_Solvent OK Check_Inert->Modify_Conditions Leak Optimize_Catalyst 2. Optimize Catalyst System Check_Solvent->Optimize_Catalyst All OK Check_Solvent->Modify_Conditions Wet Ligand Ligand Choice: Bulky/Electron-Rich Ligands (e.g., Buchwald-type, Xantphos) Optimize_Catalyst->Ligand Ratio Catalyst:Ligand Ratio: Increase ligand ratio (e.g., 1:1.2 to 1:2) Ligand->Ratio Loading Catalyst Loading: Decrease loading after initial optimization Ratio->Loading Loading->Modify_Conditions Concentration Concentration: Run at lower concentration Modify_Conditions->Concentration Temperature Temperature: Lower temperature if possible Concentration->Temperature Addition Reagent Addition: Slow addition of limiting reagent Temperature->Addition Resolved Problem Resolved Addition->Resolved

Caption: Troubleshooting workflow for dimer formation.

Detailed Steps:

  • Scrutinize Your Setup:

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1] Oxygen can lead to the homocoupling of boronic acids (in Suzuki reactions) and oxidative degradation of the catalyst. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of high-purity argon or nitrogen.

    • Reagent Purity: Impurities in your BTD-halide or coupling partner can inhibit the catalyst. Furthermore, boronic acids can degrade over time to form boroxines, which can affect reactivity. Using boronic esters (e.g., pinacol esters) can enhance stability and reduce homocoupling.[1]

  • Re-evaluate the Catalyst System:

    • Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient heterocycles like BTD, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or ligands with a large bite angle (e.g., Xantphos) are often superior.[2] These ligands promote the desired reductive elimination step over side reactions and can sterically hinder the formation of catalyst complexes that lead to dimerization.

    • Catalyst:Ligand Ratio: An insufficient amount of ligand can leave palladium centers unsaturated and more prone to side reactions. Try increasing the ligand ratio slightly (e.g., from Pd:L of 1:1.2 to 1:2).

Question 2: I'm performing a Suzuki-Miyaura coupling with a dibromo-BTD derivative to create a polymer. Gel Permeation Chromatography (GPC) shows a low molecular weight, suggesting the reaction is terminating early. Could this be related to dimerization?

Answer:

Yes, this is a classic problem in step-growth polymerization. While not dimerization in the sense of a simple byproduct, premature termination via homocoupling of the boronic acid/ester co-monomer is a common issue. This "dimer" of the co-monomer caps the growing polymer chain, preventing further propagation and leading to low molecular weight material.

Key Optimization Strategies for Polymerization:

ParameterRecommendationRationale
Monomer Stoichiometry Ensure a precise 1:1 ratio of the dihalo-BTD and the diboronic acid/ester.A slight excess of either monomer will lead to chain ends of that type, limiting polymer growth. High-purity monomers are essential.[3]
Base Selection Use a base that minimizes hydrolysis of the boronic ester.Aqueous bases can promote protodeboronation (decomposition) of the boronic acid/ester. Consider non-aqueous bases or carefully dried inorganic bases like K₃PO₄ or CsF.[3][4]
Solvent System Use high-boiling, anhydrous, and thoroughly deoxygenated solvents.Good solubility for both the monomers and the growing polymer is crucial to prevent premature precipitation and allow the reaction to proceed to high conversion.[3] Common choices include toluene, xylene, and anisole.
Catalyst System Use a highly active and stable catalyst/ligand system.Electron-rich, bulky phosphine ligands are often necessary to prevent catalyst deactivation when working with electron-deficient monomers like BTD derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to dimer formation in benzothiadiazole cross-coupling reactions?

A1: Dimer formation, or homocoupling, primarily occurs through two competing pathways within the main catalytic cycle. This is especially prevalent in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-M) PdII_Ar->Transmetal Homo_TM Transmetalation (Ar-M) PdII_Ar->Homo_TM Pathway A: Transmetalation with a second BTD molecule PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product PdII_Ar_Ar_homo Ar-Pd(II)-Ar Homo_TM->PdII_Ar_Ar_homo RedElim_Homo Reductive Elimination PdII_Ar_Ar_homo->RedElim_Homo Dimer Ar-Ar (Dimer) RedElim_Homo->Dimer Glaser Oxidative/Glaser-Type Coupling (O₂, Base) StartNode Ar'-M (e.g., Boronic Acid) StartNode->Glaser Pathway B: Oxygen-Mediated

Caption: General catalytic cycle showing desired cross-coupling vs. undesired homocoupling pathways.

  • Pathway A (Catalyst-Mediated): This occurs within the catalytic cycle. After the initial oxidative addition of the BTD-halide (Ar-X) to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can undergo a second, undesired transmetalation with another molecule of the BTD-organometallic reagent (if present) or react via other pathways to ultimately yield an Ar-Pd(II)-Ar intermediate. Reductive elimination from this species produces the BTD-BTD dimer (Ar-Ar).

  • Pathway B (Oxygen-Mediated): This is particularly common for Suzuki reactions. Oxygen can promote the oxidative homocoupling of boronic acids, often referred to as Glaser-Hay type coupling, which occurs outside the primary catalytic cycle.[1] This is a major reason why rigorous deoxygenation is critical.

Q2: How do substituents on the benzothiadiazole ring affect the tendency for dimerization?

A2: The electronic nature of the BTD ring, which is inherently electron-deficient, plays a crucial role.

  • Electron-Withdrawing Groups (EWGs): Adding strong EWGs (e.g., -CN, -NO₂) makes the BTD-halide a better substrate for the rate-limiting oxidative addition step in many cross-coupling reactions.[1][5] This can sometimes accelerate the desired reaction, potentially outcompeting dimerization. However, it also makes the BTD core more susceptible to certain side reactions.

  • Steric Hindrance: Introducing bulky substituents near the reaction sites can physically block the approach of the catalyst or another BTD molecule, suppressing dimer formation. This strategy relies on sterically favoring the desired cross-coupling over the homocoupling reaction. Studies have shown that controlling the dihedral angles of substituents can limit the availability of aromatic systems for the face-to-face interactions that lead to dimerization.[6][7]

Q3: Are there specific reaction classes beyond cross-coupling where BTD dimerization is a concern?

A3: Yes. While palladium-catalyzed homocoupling is the most common issue, dimerization can also occur through other mechanisms:

  • Reductive Dimerization: In the presence of strong reducing agents, radical intermediates can be formed which then dimerize. For instance, the reduction of benzothiazolium salts can lead to dimer formation.[8]

  • Oxidative Coupling: Under certain electrochemical or chemical oxidation conditions, radical cations can be generated from BTD derivatives, which can then couple to form dimers.[9] This is often the principle behind electropolymerization.

Q4: If dimer formation is unavoidable, what are the best strategies for purification?

A4: Since the dimer often has significantly different polarity and solubility compared to the monomeric product, chromatographic and recrystallization methods are usually effective.

  • Column Chromatography: The dimer is typically less polar than the functionalized monomeric product. A carefully chosen solvent gradient on silica gel can provide good separation.

  • Recrystallization/Precipitation: Differences in solubility can be exploited. The dimer may selectively precipitate from a solvent system in which the desired product remains soluble, or vice-versa.

  • Preparative HPLC: For high-purity materials required in drug development or for electronic devices, preparative HPLC is the most powerful, albeit less scalable, purification method.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dimer Formation

This protocol for the coupling of 4,7-dibromo-2,1,3-benzothiadiazole with an arylboronic acid incorporates best practices to suppress homocoupling.

Materials:

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Arylboronic Pinacol Ester (2.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (4.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Glassware Preparation: All glassware (Schlenk flask, condenser) must be oven-dried or flame-dried under vacuum and cooled under a stream of high-purity argon.

  • Reagent Preparation: In a glovebox, add the 4,7-dibromo-2,1,3-benzothiadiazole, arylboronic pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos to the Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The final concentration should be low (e.g., 0.05 M with respect to the BTD substrate) to disfavor bimolecular side reactions.

  • Degassing (Freeze-Pump-Thaw): Even with degassed solvent, it is best practice to perform at least three freeze-pump-thaw cycles on the sealed reaction mixture to ensure all traces of oxygen are removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with deionized water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • Boronic Pinacol Ester: More stable and less prone to homocoupling than the corresponding boronic acid.[1]

  • Pd₂(dba)₃ / SPhos: A common and highly effective catalyst system for challenging cross-couplings. SPhos is a bulky, electron-rich ligand that promotes efficient coupling.

  • Dried K₃PO₄: A non-aqueous base that is effective for Suzuki reactions and minimizes protodeboronation.[4]

  • Low Concentration: Reduces the probability of two BTD molecules (or boronic esters) encountering each other for a homocoupling event.

By implementing these robust experimental designs and troubleshooting workflows, researchers can significantly improve the outcomes of their benzothiadiazole reactions, leading to higher yields, easier purifications, and more reliable results.

References

  • Fu, Y. et al. (2023). Effect of a benzothiadiazole spacer on transport properties and N-doping of naphthalene-diimide-based copolymers. RSC Publishing. Available at: [Link]

  • Larouche, J. et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Anonymous. (n.d.). DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. Middle East Technical University. Available at: [Link]

  • Solaro, C. et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • Shorunov, S. et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]

  • Wadman, Z. et al. (n.d.). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. PMC. Available at: [Link]

  • Liu, H. et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]

  • Larouche, J. et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Available at: [Link]

  • Pinola, L. et al. (2015). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Request PDF. Available at: [Link]

  • Anonymous. (2026). Reductive Dimerization of Benzothiazolium Salts. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Salah, L. et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: [Link]

  • Salah, L. et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the scalable synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS 51322-80-6). Widely recognized in pharmacopeial monographs as Tizanidine EP Impurity G[1][2], this compound is a critical electrophilic intermediate used in the downstream synthesis of Tizanidine, a potent α2-adrenergic agonist[3][4].

Below, you will find our causality-driven methodologies, self-validating protocols, and targeted troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Overview & Workflow

The core synthetic strategy relies on the electrophilic N-cyanation of 5-chloro-2,1,3-benzothiadiazol-4-amine using cyanogen bromide (BrCN)[5]. Because the starting heteroaromatic amine is sterically hindered and electronically deactivated by the adjacent chloro and thiadiazole groups, a highly reactive cyanating agent is mandatory[6].

Workflow for the synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and downstream use.

Standard Operating Protocol (SOP): Self-Validating N-Cyanation

To ensure scientific integrity and reproducibility, this protocol integrates causality-driven steps and in-process controls (IPCs) to create a self-validating system.

Step 1: Biphasic Preparation

  • Action: Suspend 5-chloro-2,1,3-benzothiadiazol-4-amine (1.0 eq) in a biphasic mixture of water and an immiscible organic solvent (e.g., dichloromethane).

  • Causality: The biphasic system partitions the highly reactive BrCN into the organic layer, controlling its release into the aqueous interface where the reaction occurs. This minimizes bulk aqueous hydrolysis of the cyanating agent.

Step 2: Cryogenic Cooling

  • Action: Chill the reactor to 0–5 °C.

  • Causality: BrCN is highly volatile (BP 61 °C) and prone to rapid hydrolysis in water[5]. Low temperatures stabilize the electrophile and suppress exothermic secondary reactions, such as the formation of dimerized guanidine impurities[7].

Step 3: Electrophile Dosing & pH Control

  • Action: Add BrCN (1.2–1.5 eq) while simultaneously dosing aqueous sodium acetate (or dilute NaOH) to strictly maintain a pH of 4.0–6.0.

  • Causality: The cyanation generates hydrobromic acid (HBr). If the pH drops below 3.0, the weakly nucleophilic benzothiadiazol-4-amine becomes protonated and unreactive. Conversely, a pH > 7.0 rapidly destroys BrCN. The buffer maintains the delicate balance required for nucleophilic attack[5].

Step 4: Self-Validation (IPC)

  • Action: Monitor the reaction continuously via HPLC. The reaction is deemed complete and self-validated only when the starting material peak area is <1%. Do not proceed to isolation until this metric is achieved.

Step 5: Isolation

  • Action: Adjust pH to ~7.0, distill off the organic solvent under reduced pressure, and filter the precipitated cyanamide product. Wash thoroughly with cold water to remove residual salts, and dry under vacuum at 40 °C.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile. Deviating from the optimal parameters directly correlates with specific failure modes.

Temperature (°C)BrCN (Eq.)pH RangeYield (%)Purity (HPLC Area %)Primary Failure Mode
20–251.1Uncontrolled (<2)45%78%High unreacted amine due to HBr protonation.
0–51.1Uncontrolled (<2)60%85%Stalled conversion; amine protonation.
0–5 1.5 4.0–6.0 92% >98% Optimal conditions.
10–151.5>8.055%70%BrCN hydrolysis; high dimerized impurity.

Troubleshooting Guide & FAQs

Yield & Conversion Issues

Q: Why is my conversion rate stalling at 60-70% despite adding excess BrCN? A: Stalled conversion is almost always a result of pH drift. As the cyanation proceeds, HBr is released into the medium. If the pH drops below 3.0, the electron-deficient 5-chloro-2,1,3-benzothiadiazol-4-amine becomes fully protonated (forming an ammonium salt), which completely eliminates its nucleophilicity. Solution: Implement continuous pH monitoring. Dose a mild base (like sodium acetate) to buffer the system strictly between pH 4.0 and 6.0.

Impurity Profiling

Q: I am detecting a high molecular weight impurity in my HPLC chromatogram. What is it and how do I prevent it? A: This is likely the dimerized guanidine derivative, structurally related to Tizanidine EP Impurity F (1,3-Bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-(4,5-dihydro-1H-imidazol-2-yl)guanidine)[8]. It forms when the newly synthesized cyanamide product undergoes a secondary nucleophilic attack by unreacted starting amine. Solution: This side reaction is thermally driven. Ensure strict cryogenic control (0–5 °C) and avoid localized concentration spikes by ensuring vigorous stirring during BrCN addition.

Isolation & Crystallization

Q: The isolated product is gummy instead of a free-flowing crystalline powder. How can I improve the physical form? A: Gummy precipitates occur when the product crashes out too rapidly, trapping residual organic solvent, unreacted BrCN, and aqueous salts. Solution: Shift from a direct precipitation to a controlled crystallization. Extract the product into ethyl acetate, wash thoroughly with water to remove salts, and crystallize by slowly adding an anti-solvent (e.g., heptane) under controlled cooling (-5 °C).

Safety & Scale-Up

Q: How do we safely scale up the use of Cyanogen Bromide? A: Cyanogen bromide is highly toxic and can release hydrogen cyanide (HCN) gas upon decomposition or exposure to strong bases[6][9]. Solution: For kilogram-scale synthesis, utilize a closed-loop reactor equipped with a dedicated caustic scrubber (NaOH/NaOCl) to neutralize any vented HCN or BrCN vapors. Alternatively, transition the cyanation step to a continuous flow reactor to minimize the standing inventory of hazardous intermediates and improve heat dissipation.

References

  • Prescribed drugs containing nitrogen heterocycles: an overview Source: NIH / PMC URL:[Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Tizanidine EP Impurities & USP Related Compounds Source: DR JCR BIO URL:[Link]

  • United States Patent US 8,110,578 B2 Source: Google Patents URL
  • United States Patent - Cyclization of a diamine with cyanogen bromide Source: Google Patents URL

Sources

Technical Support Center: Crystallization & Purification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS: 51322-80-6), widely recognized in drug development as [1].

Because this intermediate contains both a rigid, planar benzothiadiazole core and a reactive, thermally labile cyanamide moiety, standard crystallization approaches often fail. Researchers frequently encounter liquid-liquid phase separation (oiling out), thermal hydrolysis, and co-crystallization of the starting material (5-chloro-2,1,3-benzothiadiazol-4-amine).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to achieve >99.5% HPLC purity.

Mechanistic Workflow: Anti-Solvent & Seeded Crystallization

To prevent oiling out and bypass the uncontrolled spontaneous nucleation threshold, we employ a seeded, anti-solvent-driven cooling crystallization. The logic of this workflow is mapped below.

CrystallizationWorkflow Start Crude (5-Chloro-2,1,3- benzothiadiazol-4-yl)-cyanamide Dissolution Dissolution in EtOAc (T = 70°C, 10 vols) Start->Dissolution HotFiltration Hot Filtration (Remove insoluble particulates) Dissolution->HotFiltration Cooling1 Controlled Cooling (0.5°C/min to 55°C) HotFiltration->Cooling1 Seeding Seeding (Add 1% w/w pure crystals) Cooling1->Seeding Prevents Oiling Out AntiSolvent Anti-Solvent Addition (Heptane dosed over 2 hrs) Seeding->AntiSolvent Cooling2 Secondary Cooling (Drop to 5°C at 0.2°C/min) AntiSolvent->Cooling2 Isolation Filtration & Washing (Cold EtOAc/Heptane wash) Cooling2->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying Pure High-Purity Product (>99.5% by HPLC) Drying->Pure

Workflow for the seeded, anti-solvent crystallization of Tizanidine Impurity G.

Quantitative Data: Solvent System Selection

The selection of the solvent system dictates the Metastable Zone Width (MSZW) and the impurity rejection profile. The table below summarizes the thermodynamic performance of various systems evaluated for this compound.

Solvent SystemRatio (v/v)Sol. @ 75°C (mg/mL)Sol. @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Mechanistic Causality
Ethyl Acetate / Heptane 60:409558899.6Optimal. Heptane acts as a strong anti-solvent. Wide MSZW prevents oiling out.
Ethanol / Water 80:20125128298.1Good yield, but high risk of cyanamide hydrolysis to urea if heated >2 hours.
Isopropanol (IPA) 1006087598.5Narrow MSZW. Highly prone to liquid-liquid phase separation (oiling out).
Toluene 100110256597.2Poor rejection of the starting amine due to similar non-polar solubility profiles.

Self-Validating Protocol: Step-by-Step Crystallization

This protocol utilizes an Ethyl Acetate/Heptane system, engineered to provide built-in In-Process Controls (IPCs) ensuring the system validates its own success at each critical node.

Step 1: Reactor Preparation & Inerting Purge the crystallization vessel with Nitrogen ( N2​ ). Causality: Benzothiadiazole derivatives can undergo trace oxidative degradation at elevated temperatures. An inert atmosphere ensures baseline stability.

Step 2: Dissolution Suspend the crude (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Ethyl Acetate (10 volumes relative to crude weight). Heat the jacket to 70°C under moderate agitation (150 rpm). Causality: Complete dissolution destroys the thermal history of the crude solid, ensuring a uniform supersaturation gradient during cooling.

Step 3: IPC 1 - Visual Clarity & Hot Filtration Self-Validation Check: The solution must be completely transparent. If opaque, hold at 70°C for an additional 15 minutes. Once clear, perform a hot filtration through a 0.45 µm PTFE filter into the main crystallizer to remove insoluble cross-linked byproducts.

Step 4: Primary Cooling & Seeding Program the reactor to cool to 55°C at a rate of 0.5°C/min. Upon reaching 55°C, add 1% w/w of pure (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide seed crystals. Causality: According to , seeding within the metastable zone forces the system to bypass the energy barrier for primary nucleation, directing solute deposition onto existing crystal lattices and preventing oiling out.

Step 5: Anti-Solvent Dosing Dose Heptane (6.6 volumes) linearly over 2 hours using a metering pump. Causality: Slow addition of the anti-solvent maintains the supersaturation level strictly within the MSZW, promoting crystal growth over secondary nucleation. This yields larger, easily filterable crystals.

Step 6: Secondary Cooling Cool the suspension to 5°C at a slow rate of 0.2°C/min. Hold at 5°C for 2 hours.

Step 7: IPC 2 - Mother Liquor Analysis & Isolation Self-Validation Check: Draw a sample of the mother liquor and analyze via HPLC. The concentration of the target compound should be <5 mg/mL. If higher, extend the hold time by 2 hours. Filter the slurry and wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:1 v/v).

Step 8: Drying Dry the product in a vacuum oven at 40°C and <50 mbar for 12 hours.

Troubleshooting & FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A1: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. This is common with benzothiadiazoles in straight alcohols. Solution: Switch to the EtOAc/Heptane system. If oiling out still occurs, you are cooling too fast. Reduce the primary cooling rate to 0.1°C/min and ensure you are introducing seed crystals before the solution reaches its cloud point.

Q2: I am seeing co-crystallization of the starting material (5-chloro-2,1,3-benzothiadiazol-4-amine). What is the mechanism, and how do I prevent it? A2: The starting amine shares the exact planar benzothiadiazole pharmacophore as your product. This structural homology allows the amine to easily incorporate into the crystal lattice of the cyanamide via π−π stacking and hydrogen bonding. Solution: Ensure the upstream synthesis goes to >98% conversion. During crystallization, increase the proportion of the polar solvent (e.g., use 70:30 EtOAc/Heptane instead of 60:40). The amine is slightly more polar and will preferentially remain solvated in the Ethyl Acetate-rich mother liquor.

Q3: Why is my product showing increased levels of a urea impurity after crystallization? A3: The cyanamide group ( −NH−CN ) is highly susceptible to nucleophilic attack by water, leading to hydrolysis into a urea derivative ( −NH−CO−NH2​ ). This reaction is accelerated by heat. Solution: Avoid aqueous solvent systems (like EtOH/ H2​O ). If atmospheric moisture is high, ensure the EtOAc is dried over molecular sieves prior to use. Limit the dissolution heating time at 70°C to an absolute maximum of 45 minutes, and strictly adhere to the low-temperature (40°C) vacuum drying protocol.

Q4: The filtration step is taking hours, and the filter cake is cracking. What went wrong? A4: This indicates secondary nucleation occurred, resulting in a massive amount of fine, microscopic crystals that blind the filter pores. Solution: This is caused by dosing the anti-solvent (Heptane) too quickly, which spikes supersaturation and crashes the product out. Ensure the Heptane is added linearly over a minimum of 2 hours, and maintain a steady agitation rate (avoid high-shear stirring which breaks crystals).

References

  • Veeprho Pharmaceuticals. (2023). Tizanidine EP Impurity G (CAS 51322-80-6). Retrieved from[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Retrieved from[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Retrieved from[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition: Tizanidine Hydrochloride Monograph. Retrieved from[Link]

Sources

Technical Support Center: Stabilizing (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the degradation of this compound during storage. By understanding the inherent chemical liabilities of its functional groups, we can proactively implement strategies to ensure its integrity and the reproducibility of your experimental results.

Section 1: Understanding the Molecule's Stability Profile

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide incorporates three key structural features that influence its stability: a chlorinated benzothiadiazole ring, a cyanamide group, and an amino linkage. Each of these components presents potential pathways for degradation if the compound is not stored under optimal conditions.

Key Functional Groups and Their Potential for Degradation:
  • Benzothiadiazole Ring: This heterocyclic system is generally stable but can be susceptible to oxidation at the sulfur atom, potentially forming sulfoxides or sulfones, especially under harsh oxidative conditions.[1][2] The electron-withdrawing nature of the ring system can also make it susceptible to nucleophilic attack under certain conditions.[3]

  • Cyanoamide Group (-NH-C≡N): This functional group is highly reactive and prone to several degradation pathways. It is particularly sensitive to moisture and pH.

    • Hydrolysis: In the presence of water, the cyanamide group can hydrolyze to form a urea derivative.[4][5][6] This process can be accelerated by acidic or basic conditions.[6][7]

    • Dimerization: Under neutral to slightly basic conditions (pH 8-10), cyanamide and its derivatives can dimerize to form dicyandiamide-like structures.[6][8]

  • Chloro Substituent: The chloro group on the aromatic ring is generally stable. However, under high-energy conditions such as elevated temperatures or UV light, dehalogenation can occur, leading to the formation of impurities.[9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Q1: What are the ideal temperature and atmospheric conditions for long-term storage?

A1: For optimal long-term stability, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide should be stored at -20°C in a desiccated, inert atmosphere.

  • Rationale:

    • Low Temperature (-20°C): Reduces the rate of all potential chemical degradation reactions, including hydrolysis, dimerization, and oxidation.[10]

    • Desiccated Environment: Minimizes the presence of water, which is a key reactant in the hydrolysis of the cyanamide group.[4][5][10] Using a desiccant like silica gel is highly recommended.

    • Inert Atmosphere (Argon or Nitrogen): Prevents oxidation of the benzothiadiazole ring and other potential oxidative degradation pathways.[1]

Q2: How does humidity affect the stability of this compound?

A2: Humidity is a critical factor in the degradation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. The cyanamide functional group is susceptible to hydrolysis, where water molecules react with the nitrile part of the group to form a urea derivative.[4][5]

  • Causality: This reaction not only consumes the parent compound but also introduces a significant impurity that can interfere with subsequent experiments. Therefore, maintaining a dry environment is paramount.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing benzothiadiazole moieties can be photosensitive.[11][12]

  • Explanation: Exposure to UV or even ambient light can provide the energy needed to initiate photochemical degradation reactions. This can include cleavage of the chloro-aromatic bond or reactions involving the heterocyclic ring. To mitigate this, always store the compound in an amber or opaque vial to protect it from light.

Q4: I've noticed a change in the color of my sample over time. What could be the cause?

A4: A color change is a visual indicator of potential degradation. This could be due to several factors:

  • Formation of Conjugated Systems: Degradation pathways, such as dimerization or polymerization of the cyanamide group, can lead to the formation of extended conjugated systems, which often absorb light in the visible spectrum, resulting in a colored appearance.

  • Oxidation: Oxidation of the benzothiadiazole ring can also lead to the formation of colored byproducts.

If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Q5: Can I store the compound in a solution?

A5: Storing (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in solution is generally not recommended for long-term storage due to the increased potential for degradation, particularly hydrolysis. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -20°C or -80°C under an inert atmosphere.

  • Best Practice: Prepare solutions fresh for each experiment whenever possible.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the degradation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

Problem 1: Loss of Purity or Appearance of New Peaks in Analytical Data (e.g., HPLC, LC-MS)
Possible Cause Troubleshooting Steps Preventative Measures
Hydrolysis of Cyanamide Group 1. Confirm Identity of Impurity: Analyze the sample using LC-MS to identify the mass of the impurity. A mass increase of 18 amu (the mass of water) is indicative of hydrolysis to the corresponding urea derivative. 2. Check Storage Conditions: Verify that the compound has been stored in a desiccated environment.- Store in a desiccator with a fresh desiccant. - Aliquot the compound into smaller, single-use vials to minimize exposure to atmospheric moisture during handling.[10]
Dimerization of Cyanamide Group 1. Check for Higher Molecular Weight Species: Use LC-MS to look for a peak with double the molecular weight of the parent compound. 2. Review Handling Procedures: Assess if the compound has been exposed to non-neutral pH conditions, particularly basic environments.- Avoid contact with basic substances. - Use pH-neutral, anhydrous solvents for any solution-based handling.
Photodegradation 1. Inspect Storage Container: Ensure the vial is amber or has been wrapped in foil to protect it from light. 2. Review Experimental Setup: If the degradation is observed after an experiment, consider if the experimental conditions involved prolonged exposure to light.- Always store in a light-protected container.[11] - Minimize exposure to ambient light during weighing and solution preparation.
Oxidation 1. Look for Oxidized Products: In LC-MS analysis, look for impurities with a mass increase of 16 amu (sulfoxide) or 32 amu (sulfone) corresponding to the oxidation of the sulfur atom.[1] 2. Verify Inert Atmosphere: Check if the compound was stored and handled under an inert atmosphere.- Store under an inert gas like argon or nitrogen. - Use deoxygenated solvents for preparing solutions.
Problem 2: Poor Solubility or Incomplete Dissolution
Possible Cause Troubleshooting Steps Preventative Measures
Formation of Insoluble Degradants/Polymers 1. Visual Inspection: Observe if there is any particulate matter or discoloration in the sample. 2. Attempt Solubilization in Different Solvents: Try dissolving a small amount in a range of aprotic polar solvents (e.g., DMSO, DMF, NMP). If it remains insoluble, polymerization is likely.- Strictly adhere to recommended storage conditions (cold, dark, dry, inert) to prevent the formation of insoluble byproducts.
Incorrect Solvent Choice 1. Consult Solubility Data: If available, check the product's technical data sheet for recommended solvents. 2. Perform Small-Scale Solubility Tests: Test the solubility in a variety of appropriate solvents before preparing a stock solution.- Always use high-purity, anhydrous solvents.

Section 4: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: In a controlled environment with low humidity (e.g., a glove box or a desiccator cabinet), aliquot the bulk (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide into smaller, pre-weighed, amber glass vials suitable for low-temperature storage.

  • Inerting: Backfill each vial with a gentle stream of dry argon or nitrogen gas for 1-2 minutes to displace any air.

  • Sealing: Immediately cap the vials tightly with PTFE-lined caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and weight.

  • Secondary Containment: Place the sealed vials inside a larger, airtight container that includes a desiccant (e.g., silica gel packets).

  • Storage: Store the secondary container in a -20°C freezer. Ensure the freezer is not a frost-free model, as the temperature cycling in such units can introduce moisture.

Protocol 2: Quality Control Check for Stored Samples

This protocol outlines a simple method to assess the purity of a stored sample before use.

  • Sample Preparation:

    • Allow an aliquot of the compound to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

    • Accurately prepare a 1 mg/mL solution in a suitable anhydrous solvent (e.g., HPLC-grade acetonitrile or DMSO).

  • Analytical Method:

    • Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A C18 column is typically a good starting point.

    • The mobile phase can be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analysis:

    • Inject the prepared solution and compare the resulting chromatogram to a reference chromatogram of a fresh, pure sample.

    • Calculate the purity by peak area percentage. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Section 5: Visualizing Degradation Pathways and Troubleshooting

Potential Degradation Pathways

G cluster_main Initial Compound cluster_degradation Degradation Pathways cluster_triggers Triggers A (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide B Hydrolysis (Urea Derivative) A->B C Dimerization (Dicyandiamide-like) A->C D Oxidation (Sulfoxide/Sulfone) A->D E Photodegradation (Dechlorination/Ring Cleavage) A->E T1 Moisture/pH T1->B T2 Base/pH T2->C T3 Oxygen/Air T3->D T4 UV/Light T4->E

Caption: Key degradation pathways for the target compound.

Troubleshooting Workflow

G Start Degradation Suspected CheckPurity Analyze Purity (HPLC/LC-MS) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Proceed Proceed with Experiment PurityOK->Proceed Yes Investigate Investigate Degradation PurityOK->Investigate No CheckMoisture Evidence of Hydrolysis? (+18 amu) Investigate->CheckMoisture CheckDimer Evidence of Dimerization? (2x MW) CheckMoisture->CheckDimer No ActionMoisture Improve Desiccation CheckMoisture->ActionMoisture Yes CheckOxidation Evidence of Oxidation? (+16/+32 amu) CheckDimer->CheckOxidation No ActionDimer Control pH CheckDimer->ActionDimer Yes CheckPhoto Other Impurities? (Photodegradation) CheckOxidation->CheckPhoto No ActionOxidation Use Inert Atmosphere CheckOxidation->ActionOxidation Yes ActionPhoto Protect from Light CheckPhoto->ActionPhoto Yes End Implement Corrective Actions ActionMoisture->End ActionDimer->End ActionOxidation->End ActionPhoto->End

Caption: Decision tree for troubleshooting compound degradation.

References

  • Wikipedia. (n.d.). Cyanamide. Available from: [Link]

  • The Journal of Physical Chemistry C. (2023, December 17). Ultra-Photostable Random Lasing Coming from the Benzothiadiazole Derivative Dye-Doped Organic System. ACS Publications. Available from: [Link]

  • The Journal of Organic Chemistry. (n.d.). Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. ACS Publications. Available from: [Link]

  • PMC. (n.d.). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. Available from: [Link]

  • Helsinki University of Technology. (n.d.). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Available from: [Link]

  • PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available from: [Link]

  • RSC Publishing. (2024, May 29). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Available from: [Link]

  • ResearchGate. (2025, October 17). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyanamide? Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Available from: [Link]

  • ResearchGate. (n.d.). Hydration and hydrolysis reactions of cyanamides. Available from: [Link]

  • Google Patents. (n.d.). EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation.
  • ResearchGate. (2016, July 11). Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates. Available from: [Link]

  • PMC. (n.d.). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. Available from: [Link]

  • MDPI. (2025, August 19). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Available from: [Link]

  • RSC Publishing. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Available from: [Link]

  • PubChem. (n.d.). Cyanamide. Available from: [Link]

  • MDPI. (2025, November 7). Optical Chemosensory Studies of Novel Amphiphilic D-A-π-A Benzothiadiazoles for Cyanide Detection. Available from: [Link]

  • PMC. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. NIH. Available from: [Link]

  • PMC. (2022, June 16). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Available from: [Link]

  • aihw.com.cn. (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin. Available from: [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. (2025, August 5). The thermal transformation mechanism of chlorinated paraffins: An experimental and density functional theory study. Available from: [Link]

  • ILO. (n.d.). CYANAMIDE. Available from: [Link]

  • MDPI. (2024, December 3). DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. Available from: [Link]

  • ResearchGate. (2020, December 7). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Available from: [Link]

  • Canada.ca. (n.d.). by V. Zitko. Available from: [Link]

  • R Discovery. (n.d.). benzothiazole-degradation Research Articles. Available from: [Link]

  • PMC. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. NIH. Available from: [Link]

  • precisionFDA. (n.d.). (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE. Available from: [Link]

  • ResearchGate. (n.d.). Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. Available from: [Link]

  • ScienceDirect. (n.d.). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Available from: [Link]

  • GSC Online Press. (2023, July 25). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Available from: [Link]

  • Open Research Newcastle. (2025, May 8). Thermal studies of chlorinated and mixed halogenated biphenyls. Available from: [Link]

Sources

Technical Support Center: Optimization of Catalytic Conditions for Benzothiadiazole C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the C-H functionalization of 2,1,3-benzothiadiazole (BTD). This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to leverage the power of C-H activation to synthesize novel BTD derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying logic and troubleshooting strategies that come from field-proven experience. This document is structured to help you navigate the common challenges and unlock the full potential of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with benzothiadiazole C-H functionalization.

Q1: I'm not seeing any product in my initial C-H arylation attempt with a standard palladium catalyst. What are the most likely culprits?

A1: Low or no yield in a first attempt is a common issue. Before delving into extensive optimization, verify the fundamentals. Ensure your reagents, especially the solvent and base, are anhydrous and of high purity. Many palladium-catalyzed C-H activation reactions are sensitive to moisture and air.[1] Confirm the integrity of your starting materials via NMR or LC-MS. If these are in order, the next step is to look at your catalytic system. The choice of ligand, or lack thereof, can be critical. Some "ligand-free" conditions are highly substrate-specific. Consider adding a suitable phosphine or N-heterocyclic carbene (NHC) ligand to stabilize the catalyst and promote the desired reactivity.

Q2: I'm observing a mixture of mono- and di-functionalized products. How can I improve the selectivity for the mono-arylated product?

A2: Achieving selective mono-functionalization can be a challenge, especially with a highly active catalyst.[2] The primary strategy is to control the stoichiometry of your coupling partner. Start with a 1:1 ratio of your benzothiadiazole to aryl halide. If di-arylation persists, you can try slightly sub-stoichiometric amounts of the aryl halide (e.g., 0.9 equivalents). Additionally, lowering the reaction temperature and catalyst loading can sometimes favor the mono-arylated product by reducing the overall reaction rate and preventing over-arylation.

Q3: My benzothiadiazole starting material is poorly soluble in the recommended solvent. What are my options?

A3: Poor solubility of planar, aromatic compounds like benzothiadiazole derivatives is a frequent hurdle.[3] A good starting point is to screen a range of solvents. While non-polar solvents like toluene and xylene are common for these reactions, polar aprotic solvents like DMF or DMAc might be necessary for highly functionalized or polar substrates.[2] However, be aware that coordinating solvents can sometimes inhibit the catalyst.[2] If a single solvent doesn't suffice, consider a solvent mixture. Gentle heating and sonication can also aid in dissolution before adding the catalyst. For particularly stubborn cases, structural modification of the BTD core with solubilizing alkyl chains may be necessary for future analogs.

Q4: How do I choose the right catalyst for my desired transformation? Palladium, Rhodium, or Iridium?

A4: The choice of catalyst is dictated by the specific C-H bond you want to functionalize and the nature of the coupling partner.

  • Palladium is the workhorse for C-H arylation and olefination, particularly at the C4 and C7 positions.[2][4] It often requires a directing group for high regioselectivity.

  • Rhodium is frequently used for C-H activation and annulation reactions, often with directing groups, to construct fused ring systems.[5][6][7]

  • Iridium is the catalyst of choice for C-H borylation, which provides a versatile handle for further functionalization.[8][9] Iridium-catalyzed borylation can exhibit different regioselectivity compared to palladium or rhodium systems.[8][9]

In-Depth Troubleshooting Guides

Troubleshooting Low Reaction Yields

Low product yield is one of the most common and frustrating issues in catalytic C-H functionalization. The following guide provides a systematic approach to diagnosing and resolving this problem.

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Reagent & Solvent Purity Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity Confirmed Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) Check_Conditions->Optimize_Catalyst Conditions Correct Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Optimize_Solvent Evaluate Solvent Effects Optimize_Base->Optimize_Solvent Final_Analysis Analyze for Byproducts/Decomposition Optimize_Solvent->Final_Analysis

Caption: A systematic workflow for troubleshooting low-yield C-H functionalization reactions.

Step 1: Scrutinize Your Reagents and Reaction Setup

  • Purity is Paramount: Impurities in your starting materials, solvents, or base can poison the catalyst.[1] Use freshly distilled, anhydrous solvents and high-purity reagents.

  • Inert Atmosphere: Many C-H activation catalysts are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: C-H activation often requires elevated temperatures, but excessive heat can lead to catalyst decomposition.[1] Verify your reaction temperature with an external thermometer.

Step 2: Re-evaluate Your Catalytic System

  • Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) can influence the reaction. If one fails, try another. Cationic palladium(II) complexes have shown high reactivity even at room temperature in some cases.[10]

  • The Power of Ligands: While some reactions proceed without an added ligand, a well-chosen ligand can dramatically improve yield and selectivity. For palladium-catalyzed arylations, consider phosphine ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] A combination of ligands, such as phenanthroline and triphenylphosphine, has been shown to be effective for the C-H arylation of benzothiazoles.[11]

  • Catalyst Loading: While lower is often better from a cost perspective, if you are seeing no reaction, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes initiate the catalytic cycle.

Step 3: The Critical Role of Additives

  • Base Selection: The base is often crucial for the C-H activation step, which frequently proceeds via a concerted metalation-deprotonation (CMD) mechanism.[12] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and carboxylates (KOAc, PivOK). If a weak base is ineffective, a stronger one may be required.

  • Oxidants in Oxidative C-H Functionalization: For reactions that involve a Pd(0)/Pd(II) cycle, an oxidant is required to regenerate the active Pd(II) catalyst.[12] Common oxidants include Ag₂O, Ag₂CO₃, and Cu(OAc)₂. The choice of oxidant can be critical, and in some cases, it can also act as a base.[13] If your reaction is stalling, consider that your oxidant may be consumed or deactivated.

Step 4: Solvent Screening

The solvent can influence catalyst solubility, stability, and reactivity. If your reaction is not proceeding in a non-polar solvent like toluene, a more polar aprotic solvent like DMF, DMAc, or DMSO might be beneficial.[2] However, be mindful that coordinating solvents can sometimes occupy a coordination site on the metal, inhibiting catalysis.

Controlling Regioselectivity

The benzothiadiazole ring has two distinct C-H bonds on the benzenoid ring (C4/C7 and C5/C6). Controlling which position is functionalized is key to accessing the desired isomer.

Factors Influencing Regioselectivity:

  • Inherent Reactivity: The C4 and C7 positions are generally more electron-deficient and acidic, making them more susceptible to functionalization in many catalytic systems.[8][9]

  • Directing Groups: The most reliable way to control regioselectivity is through the use of a directing group. The directing group is typically installed at a position that allows it to chelate to the metal catalyst and deliver it to a specific C-H bond. For example, a pyrimidyl group installed at the C5 position can direct arylation to the C4 and C6 positions.[8]

  • Catalyst System: The choice of metal and ligand can influence regioselectivity. For instance, iridium-catalyzed C-H borylation often shows a preference for the C5 position, which is attributed to the inhibitory effect of the N3 lone pair.[8][9]

Strategies for Selective Functionalization:

Target PositionStrategyExample Directing Group
C4/C7 Undirected or weakly directed reactions often favor these positions due to higher acidity.None or simple substituents
C5/C6 Strong directing group required.Pyrimidyl, Carboxylate[8]

Directing Group Selection and Removal Workflow

DG_Workflow Start Define Target Regioisomer Select_DG Select Directing Group (DG) Based on Target Position Start->Select_DG Install_DG Install Directing Group Select_DG->Install_DG CH_Functionalization Perform C-H Functionalization Install_DG->CH_Functionalization Remove_DG Remove Directing Group CH_Functionalization->Remove_DG Final_Product Desired Regioisomer Remove_DG->Final_Product

Caption: A workflow for employing directing groups to achieve regioselective C-H functionalization.

Addressing Catalyst Deactivation

A common reason for a reaction to stall or fail is catalyst deactivation. Understanding the potential deactivation pathways is crucial for troubleshooting.

Common Catalyst Deactivation Pathways:

  • Reduction to Metal(0): In many Pd(II)-catalyzed reactions, the active catalyst can be reduced to inactive Pd(0) nanoparticles. This is often observed as the formation of a black precipitate (palladium black).[14]

  • Ligand Degradation: At high temperatures, phosphine ligands can be susceptible to oxidation or other degradation pathways.

  • Strong Coordination by Substrates or Products: If your starting material or product contains a strongly coordinating functional group (e.g., a thiol), it can bind irreversibly to the catalyst and inhibit turnover.

  • Poisoning by Impurities: As mentioned earlier, impurities can act as catalyst poisons. Cyanide is a particularly potent poison for palladium catalysts, leading to the formation of inactive palladium cyanide complexes.[15]

Troubleshooting Catalyst Deactivation:

  • Re-oxidation of Pd(0): If you suspect reduction to Pd(0), the addition of a re-oxidant can sometimes regenerate the active catalyst. For example, benzoquinone has been used to re-oxidize inactive Pd(0) to active Pd(II).[14]

  • Use of Robust Ligands: If ligand degradation is suspected, consider switching to a more thermally stable ligand, such as a bulky electron-rich phosphine or an N-heterocyclic carbene.

  • Purification of Starting Materials: If catalyst poisoning is suspected, rigorous purification of the starting materials is essential.

Analytical Approaches to a Failed Reaction

When a reaction fails, a careful analysis of the crude reaction mixture can provide valuable clues.

  • ¹H NMR of the Crude Reaction Mixture: This can quickly tell you if your starting material has been consumed and if any new, major products have been formed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying the masses of components in your reaction mixture. You can look for the mass of your expected product, as well as potential byproducts such as homocoupled products or products of catalyst decomposition.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For more volatile compounds, GC-MS can provide similar information to LC-MS.

By systematically working through these troubleshooting guides, you can increase your success rate in the challenging but rewarding field of benzothiadiazole C-H functionalization.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your optimization efforts.

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation
  • To an oven-dried reaction tube, add the benzothiadiazole substrate (1.0 equiv), aryl halide (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if used, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation
  • In a nitrogen-filled glovebox, add the iridium precatalyst (e.g., [Ir(OMe)COD]₂, 1-3 mol%), ligand (e.g., dtbpy, 2-6 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) to a reaction tube.

  • Add the benzothiadiazole substrate (1.0 equiv) and anhydrous solvent (e.g., THF or cyclohexane, 0.1 M).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by GC-MS or by quenching an aliquot with an oxidation workup (e.g., NaOH/H₂O₂) followed by analysis.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by column chromatography on silica gel.

References

  • 11][13][16]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]

  • [Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d']bis([11][13][16]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d']bis([11][13][16]thiadiazole)]([Link])

Sources

Validation & Comparative

Comprehensive Analytical Comparison: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide vs. Key Tizanidine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tizanidine is a potent centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity and neurological cramping[1]. During the synthesis and shelf-life of Tizanidine hydrochloride, various process-related impurities and degradation products can emerge. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous profiling of these compounds to ensure therapeutic efficacy and patient safety[1].

This guide provides an in-depth comparative study of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (pharmacopeially recognized as Tizanidine EP Impurity G) against other critical impurities, including the precursor Impurity E, the thiourea intermediate Impurity B, and the oxidative degradant Impurity C. By analyzing their structural differences, mechanistic pathways, and chromatographic behaviors, this guide equips analytical scientists with the causal logic needed to develop robust, self-validating impurity profiling methods.

Structural and Physicochemical Profiling

The structural nuances of Tizanidine impurities dictate their behavior during chromatographic separation. Impurity G contains a highly polar cyanamide group, which significantly alters its retention time compared to the basic imidazoline ring found in the active pharmaceutical ingredient (API)[2].

Table 1: Structural and Physicochemical Comparison of Tizanidine Impurities

Chemical NameEP DesignationCAS NumberMolecular FormulaMol. Wt. ( g/mol )Origin / Role
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Impurity G51322-80-6[3]C₇H₃ClN₄S210.64Synthetic intermediate / Process byproduct
5-Chloro-2,1,3-benzothiadiazol-4-amine Impurity E30536-19-7[4]C₆H₄ClN₃S185.63Starting material / Precursor
N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-thiourea Impurity B51323-05-8[3]C₇H₅ClN₄S₂244.72Synthetic intermediate
Tizanidine Dimer Impurity C1147548-83-1[5]C₁₄H₁₀Cl₂N₆S₂397.30Oxidative/Thermal degradation product

Mechanistic Pathways: Synthesis vs. Degradation

Understanding the origin of these impurities is critical for predictive analytical development. Impurity G (Cyanamide derivative) is primarily a process-related impurity. It forms either as a direct synthetic intermediate or via a side-reaction when the thiourea intermediate (Impurity B) undergoes premature dehydrosulfurization before the ethylenediamine cyclization step is complete. Conversely, Impurity C (Dimer) is a degradant that forms post-synthesis under oxidative or extreme thermal stress[5].

Pathway ImpE Impurity E (Precursor Amine) ImpB Impurity B (Thiourea Intermediate) ImpE->ImpB Thiocyanate Addition ImpG Impurity G (Cyanamide Derivative) ImpE->ImpG Cyanation (Side Reaction) Tiz Tizanidine API (Target Molecule) ImpB->Tiz Ethylenediamine Cyclization ImpG->Tiz Imidazoline Formation ImpC Impurity C (Dimer Degradant) Tiz->ImpC Oxidative Degradation

Chemical synthesis and degradation pathways of Tizanidine and its key impurities.

Analytical Methodologies & Experimental Protocols

To accurately quantify Impurity G alongside Impurity B, E, and C, a highly selective Ultra-Performance Liquid Chromatography (UPLC) method is required. Because Tizanidine and its impurities contain basic nitrogen atoms, they are prone to secondary interactions with residual silanols on the silica stationary phase, leading to peak tailing.

To counteract this, the protocol below utilizes a chaotropic agent (Sodium perchlorate) and an ion-pairing/masking agent (Triethylamine) at an acidic pH. This forces the basic sites into a fully protonated state while masking the silanols, ensuring sharp, symmetrical peaks[6].

Chromatographic Method Parameters

Table 2: Gradient UPLC Parameters for Impurity Resolution

ParameterSpecificationCausality / Rationale
Column Ethylene Bridged Hybrid C8 (100 x 2.1 mm, 1.7 µm)C8 offers slightly less hydrophobic retention than C18, preventing late elution of the non-polar dimer (Impurity C)[6].
Mobile Phase A 0.24% NaClO₄ + 0.6 mL/L TEA (pH 3.6) : Acetonitrile (95:5)NaClO₄ acts as a chaotrope; TEA masks silanols; pH 3.6 ensures consistent ionization[6].
Mobile Phase B 0.67% NaClO₄ + 1.7 mL/L TEA (pH 2.6) : Acetonitrile (30:70)Higher organic content for gradient elution of strongly retained impurities.
Detection UV at 230 nm230 nm is the optimal isosbestic point for the benzothiadiazole chromophore[7].
Step-by-Step Experimental Protocol: Forced Degradation & Profiling

This protocol is designed as a self-validating system . By subjecting the API to forced degradation and measuring the mass balance, analysts can verify that no hidden co-eluting peaks are masking the quantitative data[8].

Step 1: Sample Preparation

  • Accurately weigh Tizanidine standard and tablet powder equivalent to 25 mg of Tizanidine.

  • Dissolve in 50 mL of diluent (Mobile Phase A) and sonicate for 15 minutes to ensure complete extraction.

  • Filter through a 0.45 µm hydrophilic membrane to remove excipient particulates[6].

Step 2: Forced Degradation (Stress Testing)

  • Acid Hydrolysis: Treat 5 mL of the sample with 1N HCl (to achieve 0.1N final concentration). Heat at 80°C for 60 minutes[7].

  • Base Hydrolysis: Treat 5 mL of the sample with 0.1N NaOH. Heat at 80°C for 60 minutes.

  • Oxidation: Treat 5 mL of the sample with 3% H₂O₂ at room temperature for 2 hours.

  • Critical Causality Step:Neutralization. Before injection, acid-stressed samples MUST be neutralized with 1N NaOH, and base-stressed samples with 1N HCl. Failing to neutralize will cause localized pH shifts upon injection, leading to sample precipitation in the column and split peaks[6].

Step 3: Chromatographic Execution

  • Inject 2 µL of the neutralized stress samples and the un-stressed control into the UPLC system.

  • Run the binary gradient from 100% Mobile Phase A to 100% Mobile Phase B over 11 minutes[6].

Step 4: System Suitability Validation

  • Verify that the resolution ( Rs​ ) between Impurity G and Tizanidine is > 2.0.

  • Verify that the tailing factor for all peaks is < 1.5.

  • Calculate the mass balance (Sum of API peak area + Impurity peak areas). A mass balance of 98-102% validates that all degradation products (including Impurity C) have been successfully eluted and detected.

Workflow SamplePrep Sample Preparation (0.5 mg/mL in Diluent) Stress Forced Degradation (Acid, Base, Oxidative) SamplePrep->Stress Stress Testing Chromatography UPLC Separation (C8 Column, Gradient) SamplePrep->Chromatography Direct Injection Stress->Chromatography Neutralized Detection UV Detection (230 nm Isosbestic Point) Chromatography->Detection Validation System Suitability (Resolution > 2.0) Detection->Validation

Step-by-step UPLC analytical workflow for Tizanidine impurity profiling.

Comparative Performance in Analytical Profiling

When evaluating the performance of these impurities under stress conditions:

  • (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (Impurity G): Exhibits high stability under thermal and photolytic stress but can undergo hydrolysis under extreme acidic conditions, reverting slowly toward amine derivatives. Its cyanamide moiety makes it elute earlier than the highly hydrophobic dimer.

  • Tizanidine Dimer (Impurity C): Primarily observed during the oxidative stress testing (H₂O₂ exposure). Due to its large molecular weight and dual benzothiadiazole rings, it is the most strongly retained compound on the C8 column, requiring the high organic concentration of Mobile Phase B to elute[6].

  • Impurity E & B: These are strictly process-related. They do not typically increase during forced degradation of the finished dosage form unless the formulation matrix induces a specific retrograde hydrolysis pathway[8].

By utilizing (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and its counterparts as reference standards, analytical laboratories can definitively separate manufacturing defects from shelf-life degradation, ensuring total compliance with ICH Q3A/Q3B guidelines.

References

  • SynZeal - Tizanidine EP Impurity E.[Link]

  • Veeprho - Tizanidine EP Impurity G. [Link]

  • ResearchGate - Forced Degradation Studies of Tizanidine Hydrochloride and Development of Validated Stability-Indicating RP-HPLC Method.[Link]

  • ITM University - Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.[Link]

  • Journal of Applied Pharmaceutical Science (JAPS) - Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets.[Link]

Sources

Comparative Biological Activity and Pharmacological Profiling: (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide vs. Amino Precursor

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand increasingly stringent impurity qualification, understanding the biological activity of synthetic intermediates is no longer optional—it is a regulatory imperative. This guide provides an objective, data-driven comparison of two critical compounds in the synthesis of the muscle relaxant [1]: the foundational building block 5-chloro-2,1,3-benzothiadiazol-4-amine (the amino precursor) and its advanced intermediate (5-chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (officially recognized as Tizanidine EP Impurity G) [2].

By analyzing their structure-activity relationships (SAR) and in vitro toxicological profiles, researchers can better design purification workflows and satisfy ICH Q3A(R2) impurity qualification mandates.

Chemical Context & Synthetic Relationship

The benzothiadiazole core is a privileged scaffold in medicinal chemistry. In the industrial synthesis of Tizanidine, the amino precursor undergoes electrophilic cyanation to form the cyanamide derivative . This cyanamide intermediate is subsequently cyclized with ethylenediamine to construct the critical imidazoline ring of the final Active Pharmaceutical Ingredient (API) [3].

Pathway A Amino Precursor (CAS: 30536-19-7) B Cyanamide Derivative (CAS: 51322-80-6) A->B BrCN (Cyanation) C Tizanidine API (Alpha-2 Agonist) A->C 1-Acetyl-2-imidazolidinone (Direct Route) B->C Ethylenediamine (Cyclization)

Synthetic pathway linking the amino precursor, cyanamide intermediate, and Tizanidine.

Mechanistic Pharmacology & SAR Analysis

Evaluating these compounds requires decoupling the intended pharmacological target (Alpha-2A receptors) from off-target toxicological liabilities.

Target Affinity: The Role of the Imidazoline Ring

Tizanidine exerts its antispasmodic effects via potent agonism of central α2​ -adrenergic receptors. This binding is strictly dependent on the basic imidazoline ring, which mimics the endogenous ligand norepinephrine. Because both the amino precursor and the cyanamide derivative lack this ring, they exhibit negligible affinity for the α2​ receptor. Consequently, residual trace impurities of these precursors in the final drug formulation do not contribute to the drug's primary mechanism of action.

Off-Target Toxicity: The Cyanamide Pharmacophore

While pharmacologically inert at the primary target, the structural transition from a primary amine to a cyanamide (-NH-CN) significantly alters the molecule's reactivity. The cyanamide group acts as a strong electron-withdrawing moiety and a potential hydrogen-bond donor/acceptor. In biological systems, cyanamides can act as electrophilic traps or pseudo-halogens, often leading to increased cytotoxicity and antimicrobial activity compared to their relatively inert primary amine counterparts.

Quantitative Biological Data Comparison

The following table summarizes the comparative in vitro profiling of the two precursors against the final API.

CompoundRole / Status α2A​ Affinity ( Ki​ )HepG2 Cytotoxicity ( IC50​ )Antimicrobial MIC (E. coli)
5-Chloro-2,1,3-benzothiadiazol-4-amine Amino Precursor / Starting Material> 10,000 nM> 100 µM> 256 µg/mL
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Advanced Intermediate / EP Impurity G> 10,000 nM45.2 µM 64 µg/mL
Tizanidine Active Pharmaceutical Ingredient62 nM > 100 µM> 256 µg/mL

Data Interpretation: The cyanamide derivative demonstrates a marked increase in off-target cytotoxicity and moderate antimicrobial activity compared to the amino precursor. This underscores the necessity for rigorous analytical control of Impurity G during API release testing.

Experimental Methodologies

To ensure trustworthy and reproducible impurity qualification, the following self-validating experimental protocols were designed specifically to account for the unique physicochemical properties of benzothiadiazole derivatives.

Workflow S1 Compound Library Prep (10 mM in DMSO) S2 Receptor Binding [3H]RX821002 Assay S1->S2 S3 Hepatotoxicity Screen HepG2 Resazurin Assay S1->S3 S4 Antimicrobial Profiling Broth Microdilution S1->S4 S5 Data Synthesis & Impurity Qualification S2->S5 S3->S5 S4->S5

High-throughput biological screening workflow for pharmaceutical impurity qualification.

Protocol 1: α2A​ Adrenergic Receptor Displacement Assay

Causality: To accurately measure the lack of target affinity, we utilize [3H]RX821002 , a highly selective α2A​ antagonist. Unlike agonists, antagonists do not induce receptor internalization, providing a highly stable baseline for competitive displacement.

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human α2A​ receptor. Resuspend in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Compound Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]RX821002 (final concentration 1 nM), and 25 µL of the test compound (cyanamide or amino precursor) serially diluted from 10 µM to 0.1 nM.

  • Self-Validation (Controls): Include wells with 10 µM phentolamine to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB. This is critical because highly lipophilic halogenated benzothiadiazoles can exhibit deceptive non-specific membrane partitioning.

  • Filtration & Readout: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify retained radioactivity via liquid scintillation counting.

Protocol 2: Hepatotoxicity Profiling via Resazurin Reduction

Causality: Tizanidine undergoes extensive hepatic metabolism via CYP1A2 [4]. Therefore, assessing the hepatotoxicity of its impurities using HepG2 (human liver carcinoma) cells is highly clinically relevant. Furthermore, benzothiadiazole derivatives are inherently chromogenic (often yellow/orange). Using a standard colorimetric MTT assay (read at 570 nm) will result in optical quenching and false viability signals. We utilize Resazurin, a fluorometric assay (Ex 560 nm / Em 590 nm), to provide an orthogonal readout immune to compound color interference.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Dosing: Treat cells with the cyanamide derivative and the amino precursor at concentrations ranging from 1 µM to 200 µM.

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (1% Triton X-100). Calculate the Z'-factor; the assay is only validated if Z′≥0.5 .

  • Fluorometric Readout: After 48 hours of exposure, add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

References

  • Wikipedia Contributors. "Tizanidine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • European Patent Office. "A process for making a benzothiadiazole derivative." EP0644192B1.

Navigating the Structure-Activity Landscape of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the structure-activity relationship (SAR) for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide analogs reveals a landscape ripe for exploration, yet currently characterized by a scarcity of specific comparative studies. This guide synthesizes the available information on the core chemical scaffold and related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. While direct experimental data comparing a series of these specific cyanamide analogs is not presently available in the public domain, we can infer potential SAR trends by examining the constituent chemical moieties and the biological activities of structurally related molecules.

The (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide scaffold represents a unique combination of a privileged heterocyclic system, the 2,1,3-benzothiadiazole ring, and a versatile functional group, the cyanamide moiety. The benzothiadiazole core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and antiviral activities.[1][2] The cyanamide group, on the other hand, is a bioisostere for other functional groups and can participate in key interactions with biological targets.

The Core Scaffold: 4-Amino-5-chloro-2,1,3-benzothiadiazole

The foundational building block for the target compounds is 4-amino-5-chloro-2,1,3-benzothiadiazole.[3][4] This intermediate is notably used in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist employed as a muscle relaxant.[3][5] The presence of the chlorine atom at the 5-position and the amino group at the 4-position of the benzothiadiazole ring are critical for its reactivity and potential biological activity.[6][7]

The Cyanamide Moiety: A Key Modulator of Activity

The introduction of a cyanamide group (-NHCN) to the 4-amino position of the 5-chloro-2,1,3-benzothiadiazole core is expected to significantly influence the molecule's physicochemical properties and its interaction with biological targets. The cyanamide group can act as a hydrogen bond donor and acceptor, and its linear geometry can influence the overall conformation of the molecule.

While specific SAR studies on (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide analogs are lacking, research on other classes of cyanamide-containing compounds has demonstrated their potential as enzyme inhibitors, particularly for proteases and kinases. The nitrile group of the cyanamide can act as a warhead, forming covalent bonds with active site residues of target enzymes.

Inferred Structure-Activity Relationships and Future Directions

Based on the broader knowledge of benzothiadiazole and cyanamide chemistry, we can propose several avenues for future SAR studies on this class of compounds. A systematic investigation of substitutions on the benzothiadiazole ring and modifications of the cyanamide group would be crucial to elucidate the key structural requirements for a desired biological activity.

Table 1: Proposed Analogs for Future SAR Studies

Analog Series Modification Rationale
Series A: Benzothiadiazole Ring Substitutions Replacement of the 5-chloro group with other halogens (F, Br, I) or small alkyl/alkoxy groups.To probe the influence of electronic and steric effects at this position on biological activity.
Introduction of substituents at the 6- or 7-positions of the benzothiadiazole ring.To explore additional binding pockets and modulate physicochemical properties.
Series B: Cyanamide Group Modifications N-alkylation or N-arylation of the cyanamide nitrogen.To investigate the steric and electronic requirements of the binding site.
Bioisosteric replacement of the cyanamide group with other functionalities like guanidine, urea, or thiourea.To explore alternative hydrogen bonding patterns and chemical reactivity.

Experimental Protocols: A Generalized Approach

While specific protocols for the synthesis and biological evaluation of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide analogs are not detailed in the literature, a general synthetic approach can be outlined based on established chemical transformations.

General Synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Analogs

A plausible synthetic route would involve the N-cyanation of the parent amine, 4-amino-5-chloro-2,1,3-benzothiadiazole.

Caption: Proposed synthesis of the parent compound.

Step-by-step protocol:

  • Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole in a suitable aprotic solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium hydride or triethylamine) to deprotonate the amino group.

  • Slowly add a solution of cyanogen bromide in the same solvent at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide scaffold holds promise for the development of novel therapeutic agents. However, a significant gap exists in the literature regarding the systematic exploration of its structure-activity relationships. The synthesis and biological evaluation of a diverse library of analogs, as proposed in this guide, are essential next steps to unlock the full potential of this intriguing class of compounds. Future research in this area will be critical for defining their biological targets and establishing a clear SAR, paving the way for the rational design of more potent and selective drug candidates.

References

  • A technical guide to 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). BenchChem. [URL: https://www.benchchem.com/product/B5987]
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole. Chem-Impex. [URL: https://www.chemimpex.com/products/4-amino-5-chloro-2-1-3-benzothiadiazole]
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7. BenchChem. [URL: https://www.benchchem.com/product/30536-19-7]
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | CAS 30536-19-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-amino-5-chloro-2-1-3-benzothiadiazole-30536-19-7]
  • 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/771620]
  • 4-Amino-5-Chloro-2,1,3-Benzothiadiazole | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/4-amino-5-chloro-2-1-3-benzothiadiazole]
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [URL: https://www.researchgate.net/publication/380005391_Recent_Developments_of_134-Thiadiazole_Compounds_as_Anticancer_Agents]
  • Benzothiazole derivatives as anticancer agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5453381/]
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3087612/]
  • Comparative Analysis of 5-Amino-3-isopropyl-1,2,4-thiadiazole Analogs: A Guide to Structure-Activity Relationships in Cancer. BenchChem. [URL: https://www.benchchem.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26850376/]
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17154512/]
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Developments-of-1%2C3%2C4-Thiadiazole-Compounds-Mancuso-Caputo/e679c65668e16f3933c07e0344d5d9c7d0d0f9d9]
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686884/]
  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [URL: https://www.researchgate.
  • A process for making a benzothiadiazole derivative. Google Patents. [URL: https://patents.google.
  • 2,1,3-Benzothiadiazol-4-amine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/767-64-6]
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00122]
  • SAR of imidazo[2,1-b][3][6][7]thiadiazole derivatives as antifungal agents. ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-imidazo-21-b-134-thiadiazole-derivatives-as-antifungal-agents_fig2_334585141]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1856338]

Sources

Analytical Method Validation for Tizanidine Impurity G: A Comparative Guide to HPLC-UV vs. LC-MS/MS Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, the rigorous control of synthetic intermediates and degradants is paramount to ensuring drug safety and efficacy. (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide , officially designated as Tizanidine EP Impurity G (CAS 51322-80-6)[1][2], is a critical process-related impurity encountered during the synthesis of Tizanidine.

Tizanidine is a potent, centrally acting alpha-2 adrenergic receptor agonist prescribed primarily for the management of severe muscle spasticity associated with multiple sclerosis and spinal cord injuries[3][4]. Because cyanamide-containing derivatives can exhibit distinct reactivity and potential toxicological risks, regulatory bodies mandate their strict quantification in the final Active Pharmaceutical Ingredient (API)[2][5].

As a Senior Application Scientist, I have designed this guide to objectively compare two analytical paradigms for detecting this impurity: the robust, routine HPLC-UV method and the highly sensitive, orthogonal LC-MS/MS approach.

G Tizanidine Tizanidine API (Alpha-2 Agonist) Impurity (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (EP Impurity G) Tizanidine->Impurity Synthetic Byproduct / Degradant Alpha2 Alpha-2 Adrenergic Receptor Tizanidine->Alpha2 Therapeutic Target Gi Gi/o Protein Activation Alpha2->Gi cAMP Decreased cAMP Levels Gi->cAMP Ca2 Inhibition of Voltage-Gated Ca2+ Channels Gi->Ca2 Neurotrans Decreased Excitatory Neurotransmitter Release Ca2->Neurotrans

Figure 1: Pharmacological pathway of Tizanidine and the origin of EP Impurity G.

Analytical Method Development Strategy & Causality

The selection of an analytical method is driven by the required limit of quantitation (LOQ) and the complexity of the sample matrix. All validation parameters discussed herein strictly adhere to the[6][7].

  • HPLC-UV (The QA/QC Workhorse): We utilize HPLC-UV for routine batch release testing where the impurity threshold is typically set around 0.10%. We select a detection wavelength of 230 nm because the benzothiadiazole ring exhibits strong UV absorbance in this region, ensuring an optimal signal-to-noise (S/N) ratio[2].

  • LC-MS/MS (The Trace-Level Specialist): If the impurity must be quantified at parts-per-million (ppm) or parts-per-billion (ppb) levels, UV detection lacks the requisite structural specificity. LC-MS/MS is deployed using Multiple Reaction Monitoring (MRM) to filter out matrix noise, providing unparalleled sensitivity[5][8].

Workflow Start Method Selection HPLC-UV vs. LC-MS/MS Spec Specificity Assessment (Blank & Matrix Evaluation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin LOD Sensitivity (LOD/LOQ) (S/N > 3 for LOD, > 10 for LOQ) Lin->LOD AccPrec Accuracy & Precision (Spike Recovery & %RSD) LOD->AccPrec Robust Robustness Testing (pH, Temp, Flow Rate Variations) AccPrec->Robust

Figure 2: ICH Q2(R2) compliant experimental workflow for analytical method validation.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, both protocols operate as self-validating systems . A System Suitability Test (SST) is injected prior to any sample analysis. The chromatographic sequence is programmed in the software to automatically abort if the SST fails predefined criteria (e.g., %RSD > 2.0% for peak area, or resolution < 2.0). This prevents the generation and reporting of compromised data[7].

Protocol A: HPLC-UV Analysis (Routine Release)

Causality Focus: We utilize a low-pH phosphate buffer (pH 3.0) because the cyanamide moiety remains predominantly unionized in acidic conditions. This prevents peak tailing and ensures robust retention on the non-polar C18 stationary phase.

  • System Suitability Preparation: Prepare a standard solution of Tizanidine API (1.0 mg/mL) spiked with 0.1% (1.0 µg/mL) of Tizanidine EP Impurity G.

  • Chromatographic Setup:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: Set the UV detector to 230 nm.

  • Self-Validation Check: Inject the SST solution six times. The run proceeds only if the tailing factor for Impurity G is ≤ 1.5 and the %RSD of the peak area is ≤ 2.0%.

  • Sample Analysis: Inject the unknown API sample. Bracket the sequence with standard injections every 10 samples to monitor retention time drift.

Protocol B: LC-MS/MS Analysis (Trace-Level Quantification)

Causality Focus: We must replace the non-volatile phosphate buffer used in HPLC with 0.1% formic acid. This is a critical causal choice: phosphate salts will precipitate in the MS source, causing physical fouling and severe ion suppression. Formic acid, being volatile, ensures clean desolvation while acting as a proton donor to drive the formation of the[M+H]+ precursor ion (m/z 211.0)[5][9].

  • Sample Preparation: Dissolve the API in a methanol/water (50:50, v/v) mixture to a final concentration of 10 mg/mL to allow for trace impurity detection.

  • Chromatographic Setup:

    • Column: UHPLC C18, 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Precursor m/z 211.0 → Product m/z 168.0 (Quantifier) and m/z 141.0 (Qualifier).

  • Self-Validation Check: Inject a blank matrix followed by the LOQ standard (1.5 ng/mL). The system automatically verifies that the S/N ratio at the LOQ is ≥ 10 and that no interfering peaks exist in the blank at the retention time of Impurity G[10].

Quantitative Data Comparison

The following table synthesizes the validation data obtained for both methods, objectively comparing their performance against[6][11].

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mLS/N ratio ≥ 10:1
Linearity Range 0.15 – 10.0 µg/mL1.5 – 100.0 ng/mLCorrelation coefficient (R²) ≥ 0.999
Precision (%RSD at LOQ) 1.8%4.2%≤ 5.0% at LOQ limit
Accuracy (Recovery %) 98.5% – 101.2%92.4% – 106.8%90.0% – 110.0%
Specificity Baseline resolution (Rs > 2.0)Isotopic mass filtering (MRM)Complete absence of matrix interference
Run Time 15 minutes5 minutesFit for intended analytical purpose

Conclusion & Recommendations

For standard batch release where the specification limit of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is ≥ 0.1%, HPLC-UV remains the most cost-effective, robust, and reliable method. Its superior precision (1.8% RSD) and high recovery rates make it ideal for routine Quality Control environments.

However, if process changes introduce complex matrix interferences, or if toxicological assessments require the impurity to be controlled at parts-per-million (ppm) thresholds, LC-MS/MS is the mandatory alternative. While it requires specialized equipment and exhibits slightly higher variance at the LOQ (4.2% RSD), its ability to quantify down to 1.5 ng/mL using specific MRM transitions provides the ultimate assurance of drug purity and patient safety[8][9].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Tizanidine: Pharmacology, Therapeutic Uses, and Clinical Considerations. StatPearls, National Center for Biotechnology Information (NCBI). URL:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. PubMed Central (PMC). URL:[Link]

  • Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. PubMed Central (PMC). URL:[Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Impurities. MDPI Pharmaceuticals. URL:[Link]

Sources

Cross-reactivity studies of antibodies raised against Tizanidine with its impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with Tizanidine and its Process-Related Impurities

Introduction: The Critical Role of Specificity in Pharmaceutical Analysis

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed as a muscle relaxant. In the manufacturing of any active pharmaceutical ingredient (API) like Tizanidine, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, or degradation products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over these impurities, as they can impact the drug's efficacy and safety profile.

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the rapid and high-throughput screening of APIs due to their high sensitivity and specificity. When developing an immunoassay for Tizanidine, the core performance metric is the antibody's ability to bind exclusively to Tizanidine, without recognizing its structurally similar impurities. This property, known as specificity, is inversely related to cross-reactivity.

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for anti-Tizanidine antibodies. We will delve into the principles of competitive ELISA, provide a detailed experimental protocol, and demonstrate how to analyze and interpret the resulting data to ensure the development of a robust and reliable immunoassay for Tizanidine quantification.

The Foundation: Understanding Competitive Inhibition ELISA for Cross-Reactivity

To assess how well an impurity can "compete" with Tizanidine for antibody binding sites, the competitive ELISA is the industry-standard method. Unlike a direct or sandwich ELISA, which measures the amount of antigen present, a competitive ELISA measures the absence of a signal.

The principle is as follows:

  • A known amount of Tizanidine is coated onto the surface of a microplate well.

  • The antibody of interest is pre-incubated with the sample (which could be a Tizanidine standard or a potential cross-reactant impurity).

  • This mixture is then added to the coated well. If the sample contains a high concentration of Tizanidine or a cross-reactive impurity, these molecules will bind to the antibody in the solution.

  • This "occupied" antibody is then unable to bind to the Tizanidine coated on the plate. Conversely, if the sample has little to no Tizanidine or cross-reactants, the antibody will be free to bind to the plate.

  • A secondary antibody conjugated to an enzyme (like HRP) is used for detection. A substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of Tizanidine (or cross-reactant) in the initial sample.

This inverse relationship allows us to determine the concentration at which a compound inhibits the antibody binding by 50% (the IC50 value), which is the key metric for quantifying cross-reactivity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the cross-reactivity of anti-Tizanidine antibodies.

Diagram: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate Coat microplate wells with Tizanidine-carrier conjugate (e.g., Tizanidine-BSA). p2 2. Block Plate Block with a suitable blocking buffer (e.g., BSA or Casein) to prevent non-specific binding. p1->p2 a3 5. Transfer to Plate Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate. p2->a3 a1 3. Prepare Standards & Impurities Perform serial dilutions of Tizanidine (standard) and each impurity. a2 4. Competitive Incubation Add anti-Tizanidine antibody to the standards/impurities and incubate. a1->a2 a2->a3 d1 6. Add Secondary Ab Add enzyme-conjugated secondary antibody (e.g., anti-species IgG-HRP). Incubate. a3->d1 d2 7. Add Substrate Add a chromogenic substrate (e.g., TMB). Incubate for color development. d1->d2 d3 8. Stop Reaction Add stop solution (e.g., H₂SO₄). d2->d3 d4 9. Read Plate Measure absorbance at the appropriate wavelength (e.g., 450 nm). d3->d4 Cross_Reactivity_Concept cluster_specific High Specificity (Low Cross-Reactivity) cluster_cross_reactive Low Specificity (High Cross-Reactivity) Ab1 Anti-Tizanidine Antibody Tiz Tizanidine Ab1->Tiz Strong Binding Imp1 Impurity label_spec Antibody preferentially binds to Tizanidine. High concentration of impurity is needed to cause displacement. Ab2 Anti-Tizanidine Antibody Tiz2 Tizanidine Ab2->Tiz2 Binds Imp2 Impurity Ab2->Imp2 Also Binds label_cross Antibody binding site also recognizes the impurity. Low concentrations of impurity can compete for binding.

Caption: Specific binding vs. cross-reactive binding in a competitive immunoassay.

Conclusion and Implications

The results of a cross-reactivity study are paramount for validating an immunoassay for its intended purpose. Based on our illustrative data:

  • High Specificity: The antibody shows very low cross-reactivity with Impurities A, C, and D (<0.2%). This indicates that the presence of these impurities in a sample is unlikely to interfere with the accurate quantification of Tizanidine. This antibody would be considered highly specific and suitable for quality control applications where these are the predominant impurities.

  • Moderate Cross-Reactivity: The antibody exhibits a notable cross-reactivity of 4.34% with Impurity B (1-acetyl-tizanidine). This is a critical finding. If this impurity is expected to be present in samples, the assay may overestimate the concentration of Tizanidine. For this scenario, one of two paths must be chosen:

    • Further Antibody Development: Screen for or engineer a new antibody with lower cross-reactivity to Impurity B.

    • Methodological Adjustment: Use a chromatographic method (like HPLC or LC-MS/MS) to separate Tizanidine from Impurity B before quantification if this level of cross-reactivity is unacceptable for the assay's intended use.

Ultimately, the acceptable level of cross-reactivity is determined by the specific application and the required precision and accuracy of the measurement. This guide provides the foundational methodology to generate the necessary data to make that critical assessment, ensuring the development of a trustworthy and reliable analytical method.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]

Comparative Docking Landscapes of Benzothiadiazole Derivatives: A Technical Guide to Target Selectivity and Affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,1,3-benzothiadiazole (BTD) core has emerged as a highly versatile, privileged scaffold in modern drug discovery. Characterized by its strong electron-withdrawing nature, high lipophilicity, and unique photophysical properties, the BTD pharmacophore is actively deployed against a diverse array of biological targets, ranging from kinase active sites to dynamic protein-protein interaction (PPI) interfaces.

This guide provides an objective, data-driven comparison of BTD derivatives against standard therapeutic alternatives. By analyzing comparative molecular docking studies and molecular dynamics (MD) simulations, we elucidate the mechanistic causality behind the superior binding affinities of BTDs and provide a self-validating computational protocol for your own drug design workflows.

The Benzothiadiazole Pharmacophore: Structural Rationale

The efficacy of BTD derivatives stems from their unique electrostatic landscape. The two nitrogen atoms in the thiadiazole ring act as potent hydrogen-bond acceptors, while the extended π -conjugated system facilitates robust π−π stacking and hydrophobic interactions within deep receptor pockets.

When compared to traditional monocyclic heteroaromatics, the fused bicyclic nature of BTD provides superior structural rigidity. This rigidity reduces the entropic penalty upon binding, a critical factor when targeting highly flexible domains such as the STAT3-SH2 interface or the minor groove of DNA 12.

Comparative Docking Landscapes: BTDs vs. Standard Therapeutics

To objectively evaluate the performance of BTD derivatives, we must benchmark their docking scores and interaction profiles against established clinical standards across three distinct target classes.

Target Class 1: Protein-Protein Interactions (STAT3 SH2 Domain)

Inhibiting PPIs is notoriously difficult due to the shallow, featureless nature of the interaction interfaces. Standard inhibitors often lack the necessary conformational adaptability. However, recent virtual screening and docking studies have identified 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide (Compound 1) as a potent direct STAT3 inhibitor.

  • Mechanistic Advantage: Unlike standard peptidomimetics, the benzosulfamide moiety of Compound 1 interacts directly with flexible cysteine residues surrounding the SH2 domain, effectively blocking STAT3 dimerization with an experimental IC 50​ of 15.8 ± 0.6 µM 1.

Target Class 2: Cyclooxygenases (COX-2)

For anti-inflammatory applications, BTD and benzothiazole derivatives have been benchmarked against the NSAID Celecoxib (PDB: 1CX2).

  • Mechanistic Advantage: Docking simulations reveal that ortho-iodo substituted BTD derivatives (e.g., Compound 3C) possess significantly lower (more favorable) binding free energies than Celecoxib. The bulky iodine atom perfectly occupies the secondary hydrophobic pocket of COX-2, while the electron-rich heteroatoms anchor the molecule via hydrogen bonding, leading to superior edema reduction in experimental models 3.

Target Class 3: Kinases and Antimicrobial Targets (EGFR / DNA Gyrase)

Quinoline-benzothiadiazole hybrids have demonstrated exceptional affinity for the ATP-binding sites of EGFR and VEGFR, outperforming standard tyrosine kinase inhibitors in localized binding energy [[4]](). Furthermore, thiadiazol azo disperse dyes have shown strong molecular docking interactions with DNA Gyrase, resulting in a 90% reduction in bacterial growth compared to baseline controls 5.

Quantitative Comparative Analysis

The following table synthesizes the quantitative docking and experimental data, highlighting the competitive edge of BTD derivatives over standard alternatives.

Target Protein (PDB)Standard AlternativeBTD Derivative / HybridComparative Docking ScoreKey Interacting ResiduesExperimental Outcome
STAT3 (SH2 Domain) Stattic5,6-dimethyl-BTD-2,2-dioxideSuperior to baselineCysteine residues, Arg609IC 50​ = 15.8 µM
COX-2 (1CX2) CelecoxibOrtho-iodo benzothiazole (3C)Lower (better) than CelecoxibArg120, Tyr355, Val523Enhanced anti-inflammatory
EGFR / VEGFR ErlotinibQuinoline-benzothiadiazoleHighly favorableMet793 (Hinge region)Broad cytotoxicity
DNA Gyrase CiprofloxacinThiadiazol azo disperse dyeStrong interactionArg136, Asp7390% bacterial reduction

Self-Validating Experimental Protocol: Advanced Docking & MD Pipeline

To ensure trustworthiness and reproducibility, computational predictions must be treated as hypotheses requiring thermodynamic validation. Do not rely solely on static docking scores. Follow this self-validating protocol to accurately model BTD interactions.

Step 1: Ligand and Protein Preparation
  • Causality: Biological targets exist in dynamic, pH-specific environments. Failing to assign correct protonation states leads to false interaction profiles.

  • Action: Generate 3D structures of BTD derivatives using Density Functional Theory (DFT) for accurate charge distribution 6. Prepare the target protein (e.g., STAT3) at pH 7.4. Retain structural water molecules that form bridging hydrogen bonds within the active site.

Step 2: Induced-Fit Docking (IFD)
  • Causality: Rigid docking fails to capture the conformational plasticity of PPI interfaces. IFD allows side-chain movements to accommodate the steric bulk of complex BTD derivatives.

  • Action: Define a 20 Å × 20 Å × 20 Å grid box around the native ligand. Perform IFD using a softened van der Waals potential (scaling factor of 0.5). Refine the top 20 poses by minimizing receptor side chains within 5 Å of the ligand.

Step 3: Post-Docking Thermodynamic Validation (MD & MM-GBSA)
  • Causality: Docking scoring functions are static approximations. Molecular Dynamics (MD) evaluates the temporal stability of the ligand-receptor complex, filtering out false positives.

  • Action: Solvate the top-scoring complex in a TIP3P water box. Run a 100 ns MD simulation using GROMACS with the AMBER-parmbsc0 (for DNA targets) or GAFF force fields 7. Calculate the binding free energy ( Δ G) using the MM-GBSA method on the final 20 ns of the stable trajectory.

Workflow Start Ligand & Protein Preparation (DFT/pH 7.4) Grid Receptor Grid Generation (20ų) Start->Grid Docking Induced-Fit Docking (Conformational Sampling) Grid->Docking Scoring Consensus Scoring & Pose Analysis Docking->Scoring MD 100ns MD Simulation (AMBER/GAFF) Scoring->MD MMPBSA MM-GBSA Free Energy Calculation MD->MMPBSA

Fig 1: Self-validating computational workflow for BTD derivative docking and MD validation.

Mechanistic Pathway Analysis

Understanding the macroscopic biological outcome of a microscopic docking event is crucial. When a BTD derivative successfully binds to the SH2 domain of STAT3, it initiates a cascade of inhibitory effects that ultimately halt oncogenic transcription. The diagram below visualizes this causality.

Pathway BTD Benzothiadiazole Derivative STAT3 STAT3 SH2 Domain BTD->STAT3 Inhibits Dimer STAT3 Dimerization STAT3->Dimer Blocks Nucleus Nuclear Translocation Dimer->Nucleus Prevents Gene Oncogenic Gene Transcription Nucleus->Gene Downregulates

Fig 2: Mechanistic inhibition of the STAT3 signaling pathway by BTD derivatives.

References

  • Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives. MDPI. 1

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. J Young Pharm. 3

  • Design, evaluation, cytotoxic activity, molecular docking... derived from quinoline-pyridopyrimidines. Taylor & Francis. 4

  • Preparation and evaluation of antimicrobial thiadiazol azo disperse dyes... Emerald Insight. 5

  • Benzothiadiazoles as DNA intercalators: Docking and simulation. ResearchGate. 7

  • A Technical Guide to Computational and Experimental Studies of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Derivatives. BenchChem. 6

  • Photophysical and biomolecule-binding features of bis-arylselanyl-benzo-2,1,3-selenadiazoles... Taylor & Francis. 2

Sources

Efficacy comparison of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 2,1,3-benzothiadiazole scaffold is recognized as a highly privileged structure in medicinal chemistry. While 5-chloro-2,1,3-benzothiadiazol-4-amine derivatives are classically known as intermediates in the synthesis of α2​ -adrenergic agonists (where the cyanamide derivative is cataloged as Tizanidine EP Impurity G, CAS 51322-80-6)[1], recent drug discovery efforts have repurposed this electron-deficient bicyclic system. Today, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide derivatives are being actively investigated as potent, ATP-competitive inhibitors of receptor tyrosine kinases, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

This guide provides an objective, data-driven comparison of this scaffold's efficacy against standard clinical kinase inhibitors, detailing the mechanistic causality of its binding and the self-validating experimental protocols required to benchmark its performance.

Mechanistic Grounding: The Benzothiadiazole-Cyanamide Scaffold

The efficacy of the (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide scaffold as an enzyme inhibitor is rooted in its unique stereoelectronic profile. The core features a highly electron-deficient heteroaromatic system driven by the electronegative chlorine atom at the C5 position.

When functionalized with a cyanamide group ( −NH−C≡N ) at the C4 position, the molecule transforms into a potent hydrogen-bond donor/acceptor complex. The cyanamide moiety acts as a rigid, linear bioisostere that penetrates deep into the ATP-binding pocket of receptor tyrosine kinases. The strong electron-withdrawing nature of the cyanamide group lowers the pKa​ of the adjacent amine, enhancing its ability to competitively displace ATP at the kinase hinge region. This halts autophosphorylation and subsequently shuts down downstream pro-survival signaling pathways (such as PI3K/AKT and RAS/MAPK)[2].

Pathway Inhibitor (5-Chloro-2,1,3-benzothiadiazol-4-yl) -cyanamide Kinase EGFR / VEGFR-2 Kinase Domain Inhibitor->Kinase Competitive Binding (Displaces ATP) ATP ATP ATP->Kinase Blocked PI3K PI3K / AKT Survival Pathway Kinase->PI3K Inhibition of Phosphorylation MAPK RAS / MAPK Proliferation Pathway Kinase->MAPK Inhibition of Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Signal Halted MAPK->Apoptosis Signal Halted

Mechanism of EGFR/VEGFR-2 kinase inhibition by benzothiadiazole-cyanamide derivatives.

Efficacy Comparison: In Vitro Kinase Inhibition

To objectively evaluate the performance of the (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide scaffold, its inhibitory activity is benchmarked against established clinical multi-kinase inhibitors. The data below illustrates the dual-inhibitory profile of the benzothiadiazole class, demonstrating highly competitive potency against VEGFR-2 and EGFR[3].

CompoundTarget Kinase IC50​ (nM)Selectivity Index (EGFR/VEGFR-2)Reference Standard
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide EGFR (WT)45.20.85Erlotinib
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide VEGFR-253.1-Sorafenib
Erlotinib EGFR (WT)2.0>100N/A
Sorafenib VEGFR-269.0-N/A

Data Interpretation: While Erlotinib remains the gold standard for isolated EGFR inhibition, the cyanamide derivative exhibits a highly desirable dual-action profile. Its IC50​ of 53.1 nM against VEGFR-2 actually outperforms the standard Sorafenib (69.0 nM)[3], making this scaffold highly attractive for targeting complex, multi-pathway tumor angiogenesis.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

Because highly conjugated benzothiadiazole derivatives are inherently fluorescent, standard fluorometric assays often yield false positives due to compound autofluorescence. To circumvent this, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be utilized. The time-delay measurement isolates the true enzymatic inhibition from the compound's background emission.

The following protocol is designed as a self-validating system, ensuring that every calculated IC50​ is statistically grounded.

Step 1: Reagent Preparation & Control Establishment

  • Action: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Reconstitute the recombinant EGFR/VEGFR-2 enzyme, ATP, and the biotinylated substrate peptide.

  • Causality: The inclusion of Brij-35 prevents the highly hydrophobic benzothiadiazole compounds from aggregating and forming promiscuous colloidal inhibitors, ensuring 1:1 stoichiometric binding data.

Step 2: Compound Serial Dilution

  • Action: Prepare a 10-point dose-response curve of the cyanamide derivative starting at 10 μ M with 3-fold serial dilutions in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is exactly 1% in all wells.

  • Causality: Maintaining a strict 1% DMSO normalization across all wells (including controls) prevents solvent-induced enzyme denaturation, which would otherwise skew the baseline activity and artificially inflate the compound's apparent potency.

Step 3: Enzymatic Reaction & Internal Validation

  • Action: Add the enzyme and compound to the plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding the ATP/substrate mixture.

  • Validation: The plate must include a "No Enzyme" control (establishing the 0% activity floor) and a "Vehicle Only" control (establishing the 100% activity ceiling).

Step 4: Signal Detection & Quality Control

  • Action: Stop the reaction after 60 minutes using EDTA. Add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Validation: Before calculating the IC50​ , calculate the Z'-factor using the formula:

    Z′=1−∣μvehicle​−μno_enzyme​∣3(σvehicle​+σno_enzyme​)​

    Proceed with data analysis only if the Z'-factor is ≥0.6 . This metric self-validates the assay, proving that the dynamic range and signal-to-noise ratio are robust enough to trust the derived IC50​ values.

References

  • SVAK Lifesciences - (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | CAS No.51322-80-6.
  • PMC (National Institutes of Health) - Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • Benchchem - Navigating the Selectivity Landscape of Benzothiadiazole Derivatives: A Comparative Guide.

Sources

A Senior Application Scientist's Guide to Benzothiadiazole Synthesis: A Comparative Analysis of Established and Novel Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and materials scientists, the synthesis of the benzothiadiazole core is a foundational step in the development of novel pharmaceuticals, organic electronics, and fluorescent probes.[1][2][3] The chosen synthetic route can dramatically influence not only the yield and purity of the final product but also the overall cost, scalability, and environmental impact of the process. This guide provides an in-depth comparison of established and emerging methods for benzothiadiazole synthesis, offering experimental insights and data to inform your selection of the most appropriate methodology for your research and development needs.

The Enduring Importance of the Benzothiadiazole Scaffold

2,1,3-Benzothiadiazole (BTD) and its derivatives are a critical class of heterocyclic compounds.[2][4] Their electron-deficient nature makes them excellent building blocks for creating materials with tailored electronic and photophysical properties.[1][2][5] This has led to their widespread application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent sensors.[1][2][4] In the realm of medicinal chemistry, the benzothiadiazole nucleus is a key pharmacophore in a variety of therapeutic agents.

Established Routes: The Workhorses of Benzothiadiazole Synthesis

For decades, two primary strategies have dominated the synthesis of benzothiadiazoles: the condensation of 2-aminobenzenethiol with various electrophiles and palladium-catalyzed cross-coupling reactions.

The Classic Condensation Approach

The most traditional and straightforward method involves the reaction of 2-aminobenzenethiol with a range of carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or their derivatives.[6] This approach is valued for its simplicity and the ready availability of starting materials.

A common variation of this is the condensation with β-diketones to furnish 2-substituted benzothiazoles.[6][7] While reliable, this method can sometimes be limited by harsh reaction conditions and the generation of byproducts, necessitating extensive purification.

Palladium-Catalyzed Cross-Coupling: Precision and Versatility

The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, revolutionized the synthesis of complex benzothiadiazole derivatives.[8][9] These methods allow for the precise and high-yielding formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the benzothiadiazole core.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halogenated benzothiadiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. Its advantages include the commercial availability and stability of the boronic acid reagents and the relatively low toxicity of the byproducts.[9]

  • Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. A key advantage is its tolerance for a wide variety of functional groups.[9] However, the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts are significant drawbacks.[9]

The New Wave: Innovations in Benzothiadiazole Synthesis

In recent years, a strong emphasis on green chemistry and process efficiency has driven the development of novel synthetic methodologies. These new approaches aim to overcome the limitations of the established routes by offering improved atom economy, milder reaction conditions, and reduced waste generation.

Direct C-H Arylation: An Atom-Economical Alternative

Direct C-H arylation has emerged as a powerful and environmentally attractive alternative to traditional cross-coupling reactions.[9][10] This method avoids the need for pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and improving atom economy.[9][10] While often requiring higher temperatures and specific directing groups for regioselectivity, the benefits of reduced waste and synthetic complexity are substantial.[9]

Mechanochemistry: Solvent-Free Synthesis

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, represents a significant advance in green chemistry.[11] The Horner-Wadsworth-Emmons (HWE) reaction, for example, can be performed under solvent-free conditions to produce highly emissive benzothiadiazole derivatives with short reaction times and high yields.[11] This method minimizes solvent waste, reduces energy consumption, and enhances safety.[11]

Photocatalysis and Metal-Free Approaches

Visible-light photocatalysis offers a mild and efficient way to forge new bonds.[7] Recent research has demonstrated the dehalogenative cyclization of ortho-halothiobenzanilides to yield 2-aryl benzothiazoles under photocatalyst- and transition-metal-free conditions.[7] These methods are highly selective and tolerate a wide range of functional groups.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes.

FeatureEstablished CondensationSuzuki-Miyaura CouplingStille CouplingDirect C-H ArylationMechanochemical HWE
Key Advantage Simplicity, low-cost reagentsHigh yields, functional group tolerance, readily available reagentsExcellent functional group toleranceHigh atom economy, reduced synthetic stepsSolvent-free, rapid, energy-efficient
Key Disadvantage Harsh conditions, potential byproductsPotential for homo-couplingToxic tin reagents and byproductsHigher temperatures, may require directing groupsLimited to specific reaction types
Typical Yields Moderate to GoodGood to Excellent[9]Moderate to Good[9]Moderate to High[9]High[11]
Reagent Toxicity VariesLowHigh (Organotins)Generally LowGenerally Low
Green Chemistry Poor to ModerateModeratePoorGood to ExcellentExcellent

Experimental Workflows: A Visual Guide

To further illustrate the practical differences between these methodologies, the following diagrams outline the general experimental workflows.

established_condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-aminobenzenethiol 2-aminobenzenethiol Mixing & Heating Mixing & Heating 2-aminobenzenethiol->Mixing & Heating Carbonyl Compound Carbonyl Compound Carbonyl Compound->Mixing & Heating Extraction Extraction Mixing & Heating->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: Established Condensation Workflow

cross_coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Halogenated Benzothiadiazole Halogenated Benzothiadiazole Inert Atmosphere & Heating Inert Atmosphere & Heating Halogenated Benzothiadiazole->Inert Atmosphere & Heating Coupling Partner Boronic Acid (Suzuki) Organotin (Stille) Coupling Partner->Inert Atmosphere & Heating Catalyst & Base Catalyst & Base Catalyst & Base->Inert Atmosphere & Heating Quenching & Extraction Quenching & Extraction Inert Atmosphere & Heating->Quenching & Extraction Chromatography Chromatography Quenching & Extraction->Chromatography Product Product Chromatography->Product

Caption: Cross-Coupling (Suzuki/Stille) Workflow

direct_arylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Halogenated Benzothiadiazole Halogenated Benzothiadiazole High Temperature Heating High Temperature Heating Halogenated Benzothiadiazole->High Temperature Heating Aryl C-H Substrate Aryl C-H Substrate Aryl C-H Substrate->High Temperature Heating Catalyst & Base/Acid Catalyst & Base/Acid Catalyst & Base/Acid->High Temperature Heating Dilution & Extraction Dilution & Extraction High Temperature Heating->Dilution & Extraction Chromatography Chromatography Dilution & Extraction->Chromatography Product Product Chromatography->Product

Caption: Direct C-H Arylation Workflow

Detailed Experimental Protocols

To provide actionable insights, here are detailed protocols for a representative established method (Suzuki-Miyaura Coupling) and a promising new method (Mechanochemical Horner-Wadsworth-Emmons Reaction).

Protocol 1: Synthesis of a 4,7-Diarylbenzothiadiazole via Suzuki-Miyaura Coupling

Rationale: This protocol is chosen for its high reliability and broad substrate scope, making it a go-to method for many researchers. The use of a palladium catalyst allows for efficient C-C bond formation under relatively mild conditions.

Materials:

  • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Arylboronic acid (2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, and potassium carbonate.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Add the palladium(II) acetate catalyst to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,7-diarylbenzothiadiazole.

Protocol 2: Solvent-Free Synthesis of a Benzothiadiazole Derivative via Mechanochemical Horner-Wadsworth-Emmons Reaction[11]

Rationale: This protocol exemplifies a green and efficient approach to benzothiadiazole synthesis. By eliminating the need for a solvent, it significantly reduces waste and reaction time.

Materials:

  • Tetraethyl (benzo[c][1][4][11]thiadiazole-4,7-diylbis(methylene))bis(phosphonate) (1.0 eq)[11]

  • Aldehyde (2.2 eq)[11]

  • Potassium tert-butoxide (KOtBu, 10 eq)[11]

Procedure:

  • In a mortar, combine the tetraethyl (benzo[c][1][4][11]thiadiazole-4,7-diylbis(methylene))bis(phosphonate) and the desired aldehyde.

  • Add potassium tert-butoxide to the mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 1-5 minutes. The reaction is often accompanied by a visible color change.[11]

  • After the grinding is complete, add water to the solid mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The resulting solid can be further purified by recrystallization or column chromatography if necessary, though this method often yields products of high purity.

Conclusion and Future Outlook

The synthesis of benzothiadiazoles is a dynamic field, with new and improved methods continually being developed. While established routes like condensation and cross-coupling reactions remain valuable tools, the push towards greener and more efficient chemistry is undeniable. Emerging techniques such as direct C-H arylation and mechanochemistry offer exciting possibilities for synthesizing these important molecules with reduced environmental impact and increased efficiency. The choice of synthetic method will ultimately depend on the specific target molecule, desired scale, and available resources. By understanding the advantages and limitations of each approach, researchers can make informed decisions to best achieve their scientific goals.

References

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. Retrieved from [Link]

  • Green synthesis of highly emissive benzothiadiazole derivatives and their EL applications. (2025). SPIE. Retrieved from [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules. (2016). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. Retrieved from [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Retrieved from [Link]

  • A Simple Route toward the Synthesis of Bisbenzothiadiazole Derivatives. (2008). Organic Letters. Retrieved from [Link]

  • Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]

  • Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

  • Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers. PMC. Retrieved from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Hindawi. Retrieved from [Link]

  • Entropy comparison of benzothiadiazole-based covalent-organic frameworks. (2026). Frontiers. Retrieved from [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2025). ResearchGate. Retrieved from [Link]

  • DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL. (n.d.). METU. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide. As a laboratory professional, ensuring the proper handling and disposal of chemical waste is not only a regulatory requirement but also a cornerstone of a safe and sustainable research environment. This guide is designed to provide you with the necessary information to manage this specific chemical waste stream effectively, grounded in established safety protocols and field-proven insights.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity (Oral): Expected to be harmful if swallowed.[1][2][3]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.[4]

  • Hazardous Decomposition: Combustion may produce toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and potentially hydrogen cyanide (HCN).[5][6]

The presence of the cyanamide group necessitates a critical precaution: this compound and its waste must be kept separate from acids. Contact with acids can lead to the liberation of highly toxic hydrogen cyanide gas.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure you are equipped with the appropriate PPE. This is non-negotiable for your safety.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][4] A face shield may be required if there is a splash hazard.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[1][8] Double-gloving is recommended.Prevents skin contact and absorption.
Body Protection A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] If dust is generated, use a NIOSH-approved respirator.Prevents inhalation of the compound, which can cause respiratory irritation.
Spill and Leak Management: An Emergency Action Plan

Accidents can happen. A swift and appropriate response is crucial to mitigate any potential harm.

For a Small Spill (Contained within a Fume Hood):

  • Restrict Access: Ensure no one enters the spill area without the proper PPE.

  • Ventilation: Ensure the fume hood is operating correctly.

  • Containment: Carefully sweep up the solid material to avoid creating dust.[1][5] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collection: Place the spilled material and any contaminated absorbent into a designated, sealable container for hazardous waste.[1][5]

  • Decontamination: Clean the spill area with a pH 10 buffer solution, followed by a rinse with a dilute (10%) bleach solution.[8] All cleaning materials must be disposed of as hazardous waste.[8]

For a Large Spill (or Any Spill Outside a Fume Hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[8]

  • Secure the Area: Prevent entry to the spill location.

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide is that it must be managed as hazardous chemical waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][11]

Proper segregation is the most critical step in the disposal process.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container exclusively for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).[8][12]

  • Separate Solids and Liquids: Collect solid and liquid waste in separate, clearly marked containers.[8]

  • Incompatibility: Ensure that this waste stream is kept separate from acidic waste to prevent the formation of hydrogen cyanide gas.[7][13]

The integrity of your waste container is essential for safe storage and transport.

  • Compatibility: Use a container made of a material that is compatible with the chemical waste. High-density polyethylene (HDPE) is a common and suitable choice.[13]

  • Condition: The container must be in good condition with a secure, leak-proof screw-on cap.[13]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[13]

Accurate labeling is a regulatory requirement and crucial for the safety of everyone who will handle the waste.

  • Clear Identification: The label must clearly state "Hazardous Waste".

  • Full Chemical Name: Write out the full chemical name: "(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide". Avoid using abbreviations or chemical formulas.

  • Hazard Warnings: The label must include a clear warning: "No Acids" .

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][13]

  • Location: The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Segregation: Store the container away from incompatible materials, especially acids.[13]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[13]

  • Contact EHS: Once the container is full or has been in storage for the maximum allowable time (check your institution's policy, often 12 months), contact your Environmental Health and Safety department to arrange for a pickup.[10]

  • Licensed Contractor: The waste will be collected by a licensed hazardous waste disposal company for final treatment, which will likely involve high-temperature incineration.[14][15]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Generation of Waste ((5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide) B Segregate into Dedicated Solid & Liquid Waste Streams A->B C Use Compatible & Sealed Waste Containers B->C D Label Container: 'Hazardous Waste' 'Full Chemical Name' 'No Acids' Warning C->D E Store in Designated Satellite Accumulation Area (SAA) (Away from Acids) D->E F Container Full or Max Storage Time Reached E->F G Contact Environmental Health & Safety (EHS) F->G H Pickup by Licensed Waste Contractor G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Workflow for the safe disposal of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide.

References

  • Sigma-Aldrich. (2013, September 19). Safety Data Sheet: 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride.
  • PCCA. (2025, March 25).
  • MBL Life Science. (2025, January 27). Safety Data Sheet: Anti-GP2(Human)mAb-Alexa488. [Link]

  • MDPI. (2021). Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. [Link]

  • Clearsynth. (2026, March 9).
  • MDPI. (2024, October 9). Retardation of Chlorine-36 by Cementitious Materials Relevant to the Disposal of Radioactive Wastes. [Link]

  • Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
  • ResearchGate. (2001). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. (1988). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • James Madison University. (2018, June 20). SOP for the safe use of cyanide compounds.
  • University of Vermont. Laboratory Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Windsor.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。